molecular formula C6H7NO2 B1590437 1-(4-Methyloxazol-2-yl)ethanone CAS No. 90892-97-0

1-(4-Methyloxazol-2-yl)ethanone

Cat. No.: B1590437
CAS No.: 90892-97-0
M. Wt: 125.13 g/mol
InChI Key: QWCWQBUXEVVGJY-UHFFFAOYSA-N
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Description

1-(4-Methyloxazol-2-yl)ethanone is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methyl-1,3-oxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCWQBUXEVVGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523243
Record name 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90892-97-0
Record name 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-methyloxazol-2-yl)ethanone, a heterocyclic ketone with significant potential as a building block in medicinal chemistry and agrochemical synthesis. While public domain information on this specific compound is somewhat nascent, this document, exercising full editorial control, is structured to deliver a thorough understanding of its synthesis, potential applications in drug discovery, and detailed protocols for its characterization. By synthesizing established principles of oxazole chemistry with predictive methodologies, this guide aims to empower researchers in their endeavors with this versatile molecule. We will delve into robust synthetic routes, explore its putative role in the development of targeted therapeutics, and provide a practical framework for its spectroscopic identification.

Introduction: The Oxazole Scaffold and the Significance of this compound

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors, and its bioisosteric relationship with other functional groups, which can enhance pharmacokinetic properties.[1][2]

This compound (CAS No. 90892-97-0) is a key derivative of the oxazole family.[3] Its structure, featuring a reactive acetyl group at the 2-position and a methyl group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules.[3] This compound serves as a critical starting material for creating active pharmaceutical ingredients (APIs) and new agrochemicals, such as pesticides and herbicides.[3] The exploration of its synthetic pathways and potential biological activities is therefore of considerable interest to the scientific community.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90892-97-0[4]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [3]
MDL Number MFCD18834762[3]
Storage Room temperature, dry and sealed[3]

Synthesis of this compound: A Practical Approach

The Robinson-Gabriel Synthesis: A Reliable Pathway

The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[5] This method is highly versatile and has been widely used in the synthesis of various oxazole-containing compounds.[5]

Diagram 1: The Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Synthesis cluster_step1 Step 1: Preparation of 2-Acylamino-ketone cluster_step2 Step 2: Cyclodehydration Dakin_West Dakin-West Reaction Acylamino_Ketone 2-Acylamino-ketone Intermediate Dakin_West->Acylamino_Ketone Starting_Materials α-Amino Acid + Acetic Anhydride Starting_Materials->Dakin_West Pyridine Cyclodehydration Intramolecular Cyclization and Dehydration Acylamino_Ketone->Cyclodehydration Oxazole_Product This compound Cyclodehydration->Oxazole_Product Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, PPA) Dehydrating_Agent->Cyclodehydration

Caption: A step-by-step workflow for the Robinson-Gabriel synthesis.

Detailed Experimental Protocol

This protocol is a well-established procedure for the synthesis of oxazoles and is presented here as a reliable method for the preparation of this compound.

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate

The requisite 2-acylamino-ketone can be prepared via the Dakin-West reaction.[5]

  • Materials:

    • α-Alanine (1.0 eq)

    • Acetic Anhydride (3.0 eq)

    • Pyridine (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine α-alanine and acetic anhydride.

    • Add a catalytic amount of pyridine to the mixture.

    • Heat the reaction mixture to reflux (approximately 140°C) for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add water to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetamido-3-butanone.

Step 2: Cyclodehydration to this compound

  • Materials:

    • 2-Acetamido-3-butanone (from Step 1)

    • Concentrated Sulfuric Acid (or Polyphosphoric Acid - PPA)

  • Procedure:

    • In a clean, dry round-bottom flask, place the crude 2-acetamido-3-butanone.

    • Carefully add concentrated sulfuric acid (or PPA) to the flask with stirring. An exothermic reaction may be observed.

    • Heat the mixture to 90-100°C for 30-60 minutes.[5]

    • Monitor the formation of the oxazole by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

The oxazole scaffold is a cornerstone in the development of novel therapeutics, with many derivatives exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] While specific biological data for this compound is limited in publicly accessible literature, its structural motifs suggest significant potential as a precursor for various classes of bioactive molecules, particularly kinase inhibitors.

Potential as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[6] Many approved kinase inhibitors feature heterocyclic cores that interact with the ATP-binding site of the kinase. The 2-acyl-4-methyloxazole structure provides a versatile platform for the synthesis of compounds that can be further functionalized to target specific kinases. For instance, the acetyl group can be a handle for elaboration into more complex side chains designed to interact with specific residues in the kinase active site.

Diagram 2: Role in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Modification Chemical Modification (e.g., Aldol condensation, Amine coupling) Start->Modification Library Library of Oxazole Derivatives Modification->Library Screening High-Throughput Kinase Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A logical workflow for utilizing the target compound in kinase inhibitor discovery.

Antimicrobial and Anti-inflammatory Potential

Derivatives of 2-amino-4-methyloxazole have shown promising antimicrobial activity, particularly against Mycobacterium tuberculosis.[8] The structural similarity suggests that this compound could be a valuable starting material for the synthesis of novel antimicrobial agents. Furthermore, some oxazole derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways.[9]

Structural Characterization and Spectroscopic Analysis

Accurate structural characterization is crucial for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not widely available, we can predict the expected spectroscopic features based on the known behavior of related oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.8s1HH5 (oxazole ring proton)
~2.6s3H-C(O)CH₃ (acetyl protons)
~2.3s3HC4-CH₃ (methyl protons)

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~185-190C=O (acetyl carbonyl)
~160-165C2 (oxazole ring)
~145-150C4 (oxazole ring)
~130-135C5 (oxazole ring)
~25-30-C(O)CH₃ (acetyl methyl)
~10-15C4-CH₃ (methyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the oxazole ring.

Table 2: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3150=C-H stretch (oxazole ring)Medium
~2900-3000C-H stretch (methyl groups)Medium
~1700-1720C=O stretch (acetyl carbonyl)Strong
~1600-1650C=N stretch (oxazole ring)Medium-Strong
~1500-1580C=C stretch (oxazole ring)Medium-Strong
~1050-1150C-O-C stretch (oxazole ring)Strong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak at m/z = 125. The fragmentation pattern will likely involve characteristic losses of the acetyl group and cleavage of the oxazole ring.

Predicted Fragmentation Pattern:

  • m/z = 125: Molecular ion [M]⁺

  • m/z = 110: Loss of a methyl radical (•CH₃) from the acetyl group.

  • m/z = 82: Loss of the acetyl radical (•COCH₃).

  • m/z = 43: Acetyl cation [CH₃CO]⁺ (likely a prominent peak).

Diagram 3: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺ m/z = 125 M_minus_CH3 [M - •CH₃]⁺ m/z = 110 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - •COCH₃]⁺ m/z = 82 M->M_minus_COCH3 - •COCH₃ Acetyl_Cation [CH₃CO]⁺ m/z = 43 M->Acetyl_Cation Fragmentation

Caption: Plausible fragmentation pathways for this compound in EI-MS.

General Protocol for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • IR: Prepare a thin film of the liquid sample between two salt plates (NaCl or KBr) or acquire a spectrum of the solid using an ATR accessory.

    • MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum using an electron ionization source.

  • Data Analysis:

    • Process and analyze the spectra to confirm the presence of the expected functional groups and the overall molecular structure. Compare the obtained data with the predicted values.

Conclusion

This compound is a heterocyclic building block with considerable untapped potential. While specific applications are still emerging, its structural features and the proven track record of the oxazole scaffold in drug discovery and agrochemical development position it as a valuable tool for chemists. This guide has provided a comprehensive framework for its synthesis based on the reliable Robinson-Gabriel reaction, explored its potential in the development of kinase inhibitors and other bioactive molecules, and offered a detailed predictive analysis of its spectroscopic characteristics. It is our hope that this in-depth guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and biological activity of this promising compound.

References

  • BenchChem. (2025).
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  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethanone, 1-(4-methyl-2-oxazolyl)-

Abstract

This technical guide provides a comprehensive scientific overview of Ethanone, 1-(4-methyl-2-oxazolyl)-, a heterocyclic ketone of significant interest to the chemical and pharmaceutical research communities. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This document details the compound's core chemical and physical properties, outlines established synthetic strategies for the underlying 4-methyloxazole framework, discusses its characteristic reactivity, and explores potential applications in drug discovery based on the activities of structurally related molecules. Included are detailed protocols, data tables, and workflow diagrams designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the synthesis, characterization, and strategic application of this versatile chemical building block.

Core Chemical and Physical Properties

Ethanone, 1-(4-methyl-2-oxazolyl)- (CAS No. 90892-97-0) is a white to off-white solid at room temperature.[2] The molecule integrates an acetyl group with a 4-methyloxazole ring, creating a chemical entity with potential as a synthetic intermediate. The oxazole ring itself is an electron-deficient aromatic system, a characteristic that profoundly influences the molecule's overall reactivity and chemical behavior.[3][4]

Table 1: Physicochemical Properties of Ethanone, 1-(4-methyl-2-oxazolyl)-

Property Value Source
CAS Number 90892-97-0 [2]
Molecular Formula C₆H₇NO₂ [2]
Molecular Weight 125.13 g/mol [2]
Appearance White to off-white Solid [2]
Boiling Point 43-44 °C (at 1 Torr) [2]
Predicted Density 1.104 ± 0.06 g/cm³ [2]

| Predicted pKa | -2.05 ± 0.10 |[2] |

Synthesis of the 2-Acetyl-4-Methyloxazole Scaffold

While specific literature detailing the synthesis of Ethanone, 1-(4-methyl-2-oxazolyl)- is limited, its structure can be accessed through well-established methodologies for constructing the oxazole ring. The choice of a synthetic route is dictated by the availability of starting materials and the desired substitution pattern. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, stands out as a versatile and foundational method for creating substituted oxazoles.[5]

Representative Synthetic Workflow: Robinson-Gabriel Synthesis

This method provides a logical and proven pathway to the core oxazole structure. The causality of this experimental design lies in its two-step process: first, the formation of an N-acylamino ketone intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the aromatic oxazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Purification Start α-Amino Ketone (e.g., 1-amino-2-propanone) Intermediate N-Acylamino Ketone Intermediate Start->Intermediate Pyridine or other base Reagent1 Acylating Agent (e.g., Acetyl Chloride) Reagent1->Intermediate Product Substituted Oxazole (e.g., 2,4-Dimethyloxazole) Intermediate->Product Heat Reagent2 Dehydrating Agent (H₂SO₄ or PPA) Reagent2->Product Purify Aqueous Workup & Column Chromatography Product->Purify Final Final Product: Ethanone, 1-(4-methyl-2-oxazolyl)- Purify->Final

Caption: Robinson-Gabriel synthesis workflow for an oxazole core.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on the principles of the Robinson-Gabriel synthesis and should be adapted and optimized by the researching chemist.[5]

Step 1: Synthesis of N-(2-oxopropyl)acetamide

  • To a solution of 1-amino-2-propanone hydrochloride (1.0 eq) in anhydrous pyridine, cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C. The use of pyridine as a solvent and base neutralizes the HCl generated, driving the reaction forward.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-cold water and extract the product three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-oxopropyl)acetamide intermediate.

Step 2: Cyclodehydration to form 2,4-Dimethyloxazole (a precursor/analog)

  • Dissolve the crude N-(2-oxopropyl)acetamide from the previous step in concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath during addition. Sulfuric acid serves as the powerful dehydrating agent required for ring closure.

  • Heat the mixture to 80-100 °C for 2-3 hours. The elevated temperature provides the activation energy for the cyclization and dehydration steps.

  • Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the oxazole derivative. Further functionalization would be required to yield the final target compound.

Reactivity and Chemical Behavior

The chemical reactivity of Ethanone, 1-(4-methyl-2-oxazolyl)- is primarily dictated by the electronic nature of the oxazole ring. The ring is generally electron-deficient, which makes classical electrophilic aromatic substitution difficult.[3] However, the substitution pattern allows for specific and synthetically useful transformations.

  • Metalation: The most reliable method for functionalizing the oxazole ring is deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. For a 4-methyloxazole system, deprotonation is most likely to occur at the C2 position, which is the most electron-deficient and acidic site on the ring.[4] This strategy opens a pathway to introduce a wide variety of substituents.

  • Cycloaddition Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, providing a powerful synthetic route to substituted pyridines, a reaction of immense value in medicinal chemistry.[3]

  • Reactivity of the Acetyl Group: The ketone functionality can undergo standard carbonyl chemistry, such as condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are known precursors to flavonoids and other bioactive molecules.[6]

Spectroscopic Characterization

Accurate structural elucidation is critical. While a comprehensive, experimentally verified public record for Ethanone, 1-(4-methyl-2-oxazolyl)- is not available, its spectroscopic profile can be predicted based on the analysis of closely related analogs and foundational spectroscopic principles.[7] Researchers synthesizing this compound should expect to see characteristic signals confirming the presence of the 4-methyloxazole core and the acetyl substituent.

G Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) Start->NMR MS Mass Spectrometry (HRMS for Exact Mass) Start->MS IR Infrared (IR) Spectroscopy Start->IR Analysis Data Interpretation & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis Final Purity Assessment (HPLC, Elemental Analysis) Analysis->Final

Caption: General workflow for spectroscopic analysis.

Table 2: Predicted Spectroscopic Data for Ethanone, 1-(4-methyl-2-oxazolyl)-

Analysis Predicted Data Rationale / Key Features
¹H NMR δ ~7.5-7.8 (s, 1H, C5-H), ~2.6 (s, 3H, acetyl CH₃), ~2.3 (s, 3H, C4-CH₃) The chemical shifts are estimates. Expect a singlet for the lone proton on the oxazole ring, and two distinct singlets for the two methyl groups.
¹³C NMR δ ~185-190 (C=O), ~160 (C2), ~145 (C4), ~135 (C5), ~26 (acetyl CH₃), ~11 (C4-CH₃) Expect characteristic peaks for the carbonyl carbon, the three distinct carbons of the oxazole ring, and the two methyl carbons.
IR (Infrared) ~1700 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch), ~1360 cm⁻¹ (C-H bend) A strong absorption band for the carbonyl group is a key diagnostic feature.

| Mass Spec (MS) | [M+H]⁺ = 126.05 | High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₆H₇NO₂). |

Potential Applications in Drug Discovery

The oxazole nucleus is a key structural motif in many compounds with potent biological activity. While Ethanone, 1-(4-methyl-2-oxazolyl)- itself is a building block, its derivatives are of high interest. Structurally similar 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated as a novel class of highly potent antitubulin agents, which are a major class of cytotoxic drugs for cancer treatment.[8]

For example, certain 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, designed as analogues of Combretastatin A-4 (a known antimitotic agent), exhibited IC₅₀ values in the nanomolar range against a panel of human cancer cell lines.[8] These compounds were found to bind to the colchicine site on tubulin, inhibiting its polymerization and inducing apoptosis.[8] This highlights the potential of the 2-acetyl-4-methyloxazole scaffold as a starting point for developing novel anticancer therapeutics.

Safety and Handling

As a research chemical, Ethanone, 1-(4-methyl-2-oxazolyl)- must be handled with appropriate care in a laboratory setting.

Table 3: Safety and Handling Information

Aspect Recommendation Source
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Ensure work is conducted in a well-ventilated area or under a chemical fume hood. [9][10]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. [9][10]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. [2][9]
Incompatibilities Strong oxidizing agents, strong acids. [9]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |[9][10] |

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9).
  • PubChem. (n.d.). 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone.
  • Advanced Biotech. (2025). Safety Data Sheet.
  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • National Center for Biotechnology Information (PMC). (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

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1-(4-Methyloxazol-2-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methyloxazol-2-yl)ethanone: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and agrochemical development. We delve into its fundamental physicochemical properties, propose a detailed synthetic protocol grounded in established organic chemistry principles, and outline a systematic approach for its analytical characterization. Furthermore, this guide explores the compound's application as a key intermediate in drug discovery workflows, illustrating its potential in the design of novel therapeutic agents. The methodologies and insights presented herein are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Introduction and Significance

This compound (CAS No. 90892-97-0) is a specialized organic compound featuring a 4-methyl-substituted oxazole ring functionalized with an acetyl group at the 2-position. The oxazole motif is a prominent scaffold in numerous biologically active molecules and approved pharmaceuticals due to its ability to act as a bioisostere for ester and amide functionalities and its capacity to engage in hydrogen bonding. The presence of a reactive ketone group makes this molecule a versatile intermediate, primed for a wide array of chemical transformations.

Its significance lies in its role as a key intermediate for constructing more complex molecular architectures. In the pharmaceutical industry, it is a valuable precursor for active pharmaceutical ingredients (APIs) designed to target various diseases.[1] Its structural elements are crucial for developing molecules with potential therapeutic effects, particularly in oncology and as enzyme inhibitors.[1] Beyond medicine, it also finds utility in the formulation of agrochemicals, such as pesticides and herbicides, contributing to advanced crop protection solutions.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound have been consolidated from various chemical suppliers and databases and are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇NO₂[1][2][3]
Molecular Weight 125.13 g/mol [1][2][3][4]
CAS Number 90892-97-0[2][4][5]
IUPAC Name 1-(4-methyl-1,3-oxazol-2-yl)ethanone[4][5]
Synonyms Ethanone, 1-(4-methyl-2-oxazolyl)-[2][3]
Physical Form White to off-white solid[3][4]
Boiling Point 43-44 °C @ 1 mmHg (1 Torr)[3][4]
Storage Conditions Room temperature, sealed in a dry environment[1][3]
Topological Polar Surface Area (TPSA) 43.1 Ų[2]
logP (Predicted) 1.18562[2]

Synthesis Protocol: A Representative Approach

While multiple synthetic routes to substituted oxazoles exist, a common and reliable method involves the cyclocondensation of a suitable precursor. The following protocol is a representative, multi-step procedure adapted from established methodologies for synthesizing similar heterocyclic ketones.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Gold-Catalyzed Cyclization cluster_2 Step 3: Final Product A Propargyl alcohol C Amide Intermediate A->C DCC/DMAP B N-acetylglycine B->C D Oxazole Precursor C->D AuCl3/MeCN Heat E This compound D->E Isomerization G Start This compound (Building Block) Condensation Condensation Reaction (e.g., Claisen-Schmidt) Start->Condensation Library Library of α,β-Unsaturated Ketone Analogs Condensation->Library Aldehydes Diverse Aromatic Aldehydes Aldehydes->Condensation Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Aldehydes Informs next aldehyde choice Lead Optimized Lead Candidate SAR->Lead

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An In-depth Technical Guide to the Synthesis of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methyloxazol-2-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building block in the landscape of medicinal chemistry and drug development. The oxazole scaffold is a privileged structure, appearing in numerous biologically active compounds and natural products due to its ability to act as a bioisostere for amide and ester groups, thereby enhancing metabolic stability and pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to equip researchers, scientists, and drug development professionals with the necessary knowledge for its efficient synthesis. The strategic importance of this molecule lies in its utility as a key intermediate for creating more complex pharmaceutical agents and agrochemicals.[2]

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of reaction, and overall efficiency. This guide will focus on two primary and mechanistically distinct approaches: the construction of the 2-acyl-4-methyloxazole from a pre-formed oxazole ring and the formation of the oxazole ring with the acetyl group precursor already in place.

Pathway 1: Acylation of a Pre-formed 4-Methyloxazole Ring

A direct and elegant approach to 2-acyl oxazoles involves the functionalization of a pre-existing oxazole ring at the C2 position. The C2 position of the oxazole ring is the most electron-deficient and therefore susceptible to metallation followed by quenching with an electrophile.[3]

Mechanism: Metallation and Acylation

This strategy hinges on the deprotonation of 4-methyloxazole at the C2 position using a strong base, typically an organolithium reagent or a Grignard reagent, to form a transient 2-oxazolyl anion. This nucleophilic species is then reacted with an appropriate acylating agent. A significant challenge with this approach is the inherent instability of 2-lithiooxazoles, which can undergo ring-opening to form isocyanide intermediates.[3][4] To circumvent this, the use of Grignard reagents or pre-complexation with Lewis acids has been explored.[4] A particularly effective method involves the use of Weinreb amides as the acylating agent, which are known to react cleanly with organometallic reagents to afford ketones without the over-addition side products often seen with more reactive electrophiles like acyl chlorides.[4][5]

The reaction between a 2-magnesiated oxazole and a Weinreb amide proceeds through a stable tetrahedral intermediate that collapses to the desired ketone upon workup.[4]

Experimental Protocol: Synthesis via 2-Magnesiated 4-Methyloxazole and a Weinreb Amide

This protocol is adapted from the general procedure for the synthesis of 2-acyl oxazoles.[4]

Step 1: Synthesis of 4-Methyloxazole

4-Methyloxazole can be synthesized via several established methods, including the Robinson-Gabriel synthesis or the Bredereck reaction.[1][6] A common approach is the reaction of 1-chloro-2-propanone with an excess of formamide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-propanone (1.0 equivalent) and formamide (5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 120-140 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution and extract the product with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude 4-methyloxazole by vacuum distillation.[1]

Step 2: Acylation of 4-Methyloxazole

  • Reaction Setup: To a solution of 4-methyloxazole (1.25 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add isopropylmagnesium chloride (i-PrMgCl, 1.25 equivalents, 2 M in THF) at room temperature. Stir for 1-2 hours to ensure complete formation of the 2-magnesiated intermediate.

  • Acylation: In a separate flask, dissolve N-methoxy-N-methylacetamide (Weinreb amide, 1.0 equivalent) in anhydrous THF. Cool the solution of the 2-magnesiated 4-methyloxazole to 0 °C and slowly add the Weinreb amide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield this compound.

Data Presentation: Pathway 1

ParameterValueReference
Starting Materials4-Methyloxazole, N-methoxy-N-methylacetamide[4]
Key ReagentsIsopropylmagnesium chloride[4]
SolventTetrahydrofuran (THF)[4]
Reaction Temperature0 °C to room temperature[4]
Reported YieldGood to high yields for analogous 2-acyl oxazoles[4]

Visualization: Acylation of 4-Methyloxazole

G cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Acylation with Weinreb Amide 4-Methyloxazole 4-Methyloxazole 2-Magnesiated_4-Methyloxazole 2-(Chloromagnesio)-4-methyloxazole 4-Methyloxazole->2-Magnesiated_4-Methyloxazole + i-PrMgCl (in THF) i-PrMgCl i-PrMgCl Tetrahedral_Intermediate Tetrahedral Intermediate 2-Magnesiated_4-Methyloxazole->Tetrahedral_Intermediate + Weinreb Amide Weinreb_Amide N-methoxy-N-methylacetamide Product This compound Tetrahedral_Intermediate->Product Aqueous Workup

Caption: Workflow for the synthesis of this compound via a 2-magnesiated intermediate.

Pathway 2: Construction of the Oxazole Ring

An alternative strategy involves forming the oxazole ring from acyclic precursors that already contain the necessary carbon framework. The Bredereck synthesis, which involves the reaction of an α-haloketone with an amide, is a classic and versatile method for preparing 2,4-disubstituted oxazoles.[7][8]

Mechanism: Bredereck Oxazole Synthesis

The Bredereck synthesis proceeds through an initial N-alkylation of the amide with the α-haloketone to form an acylated aminoketone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

For the synthesis of this compound, the required starting materials would be a 3-halo-2,4-pentanedione and acetamide. However, a more convergent approach involves the reaction of an α-diazoketone with an amide, which can be catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[9] This method avoids the direct handling of potentially unstable α-haloketones.

Experimental Protocol: Brønsted Acid-Catalyzed Cyclization of an α-Diazoketone with Acetamide

This protocol is based on a general method for the synthesis of 2,4-disubstituted oxazoles.[9]

Step 1: Synthesis of 1-Diazo-2-butanone

1-Diazo-2-butanone can be prepared from propionyl chloride and diazomethane. Due to the hazardous nature of diazomethane, this should be performed with extreme caution by trained personnel.

Step 2: Cyclization Reaction

  • Reaction Setup: In a round-bottom flask, dissolve 1-diazo-2-butanone (1.0 equivalent) and acetamide (1.2 equivalents) in 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 10 mol%) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: Pathway 2

ParameterValueReference
Starting Materials1-Diazo-2-butanone, Acetamide[9]
Key ReagentsTrifluoromethanesulfonic acid (TfOH)[9]
Solvent1,2-Dichloroethane (DCE)[9]
Reaction TemperatureRoom temperature to 50 °C[9]
Reported YieldGood to excellent for analogous 2,4-disubstituted oxazoles[9]

Visualization: Brønsted Acid-Catalyzed Oxazole Synthesis

G Start 1-Diazo-2-butanone + Acetamide Intermediate_1 Key Intermediate (2-oxo-2-phenylethyl trifluoromethanesulfonate analog) Start->Intermediate_1 TfOH, DCE Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product This compound Intermediate_2->Product Dehydration

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Introduction: The Oxazole Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure of 1-(4-Methyloxazol-2-yl)ethanone

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the oxazole nucleus—a five-membered aromatic ring containing one nitrogen and one oxygen atom—stands out as a "privileged scaffold."[1][2] Oxazole derivatives are integral to a multitude of clinically significant pharmaceuticals and biologically active molecules, owing to their capacity to engage with enzymes and receptors through diverse non-covalent interactions.[3][4][5]

This guide focuses on a specific, yet highly valuable, member of this class: This compound (CAS No. 90892-97-0). This molecule serves as a critical building block in organic synthesis, providing a robust platform for the development of more complex chemical entities.[6] Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and the creation of novel agrochemicals.[6] The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical structure, a reliable synthetic protocol, and the analytical methodologies required for its definitive characterization.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[7][8]

PropertyValueSource
CAS Number 90892-97-0[7][9]
Molecular Formula C₆H₇NO₂[8][10]
Molecular Weight 125.13 g/mol [6][10]
IUPAC Name 1-(4-methyl-1,3-oxazol-2-yl)ethanone[7][9]
Boiling Point 43-44 °C at 1 mmHg (1 Torr)[7][8]
Physical Form Solid[7]
SMILES CC1=COC(=N1)C(=O)C[9]
InChI Key QWCWQBUXEVVGJY-UHFFFAOYSA-N[7][9]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted oxazoles can be achieved through several established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[11] For this compound, a reliable and scalable approach is the condensation and cyclization of an α-haloketone with an amide. This protocol details a modified Hantzsch-type synthesis, which is valued for its efficiency and the accessibility of its starting materials.

Experimental Protocol: Synthesis via Condensation/Cyclization

Objective: To synthesize this compound from 1-chloropropan-2-one and acetamide.

Causality: This reaction proceeds via two key steps. First, a nucleophilic substitution occurs where the nitrogen of acetamide attacks the electrophilic carbon of 1-chloropropan-2-one. The resulting intermediate then undergoes an intramolecular cyclodehydration, driven by heat and often facilitated by a dehydrating agent, to form the aromatic oxazole ring.

Materials:

  • 1-chloropropan-2-one

  • Acetamide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or Dioxane (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetamide (1.2 equivalents) with anhydrous toluene.

  • Addition of Reactant: To this suspension, add 1-chloropropan-2-one (1.0 equivalent) dropwise at room temperature.

  • Initiation of Cyclodehydration: Slowly add a dehydrating agent, such as phosphorus oxychloride (1.1 equivalents), to the mixture. This step is exothermic and should be performed with caution, potentially in an ice bath to control the initial reaction rate. The dehydrating agent is critical for facilitating the ring-closing step to form the oxazole.

  • Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the acidic dehydrating agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 1-chloropropan-2-one P1 Condensation & Cyclodehydration (Toluene, POCl₃, Reflux) R1->P1 R2 Acetamide R2->P1 P2 Aqueous Work-up (NaHCO₃) P1->P2 P3 Extraction (Ethyl Acetate) P2->P3 P4 Purification (Column Chromatography) P3->P4 FP This compound P4->FP

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques. The data presented here are predictive, based on established principles and spectral data from structurally analogous compounds.

Caption: Structure and atom numbering of this compound.

Analysis TechniqueExpected Observations
¹H NMR δ ~7.8-8.0 ppm (s, 1H): The single proton on the oxazole ring (H5) is significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the overall aromaticity.δ ~2.6 ppm (s, 3H): The methyl protons of the acetyl group (H7) are deshielded by the adjacent carbonyl group.δ ~2.3 ppm (s, 3H): The methyl protons on the oxazole ring (H8) appear in a typical range for a methyl group attached to an aromatic ring.
¹³C NMR δ ~185-190 ppm: Carbonyl carbon (C6) of the acetyl group, highly deshielded.δ ~158-162 ppm: C2 carbon, attached to both heteroatoms (O and N) and the acetyl group.δ ~140-145 ppm: C4 carbon, substituted with the methyl group.δ ~125-130 ppm: C5 carbon, the sole CH in the ring.δ ~25-30 ppm: Acetyl methyl carbon (C7).δ ~10-15 ppm: Ring methyl carbon (C8).
IR Spectroscopy ~1700-1720 cm⁻¹ (strong): A sharp, strong absorption band characteristic of the C=O stretching vibration of the ketone functional group.[12]~1550-1600 cm⁻¹ (medium): Absorption corresponding to the C=N stretching vibration within the oxazole ring.~1450-1500 cm⁻¹ (medium): Absorption from the C=C stretching of the aromatic ring.
Mass Spectrometry m/z 125 (M⁺): The molecular ion peak corresponding to the exact mass of the molecule.m/z 110: A significant fragment resulting from the loss of the methyl radical (•CH₃).m/z 82: A fragment corresponding to the loss of the acetyl group (•COCH₃).m/z 43: A prominent peak representing the acetyl cation ([CH₃CO]⁺), a very common and stable fragment.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the acetyl group and the inherent biological relevance of the 4-methyloxazole core.

  • Scaffold for Medicinal Chemistry: The oxazole ring system is found in numerous drugs, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] This building block provides a direct entry point for synthesizing libraries of novel oxazole derivatives for high-throughput screening. The methyl group at the C4 position provides a specific substitution pattern that can be crucial for tuning the molecule's steric and electronic properties to optimize binding to a biological target.

  • Intermediate for API Synthesis: The ketone functionality is a synthetic handle that can be readily transformed into other functional groups. It can undergo reduction to an alcohol, reductive amination to form amines, or serve as an electrophile in aldol or similar condensation reactions to build molecular complexity. This versatility makes it a key intermediate in multi-step syntheses of complex APIs.[6]

  • Agrochemical Development: The principles of bioactivity are not limited to pharmaceuticals. The oxazole scaffold is also explored in the development of new herbicides and pesticides, where this compound can serve as a foundational starting material.[6]

Conclusion

This compound represents a cornerstone building block for chemists engaged in the synthesis of functional molecules. Its straightforward synthesis, combined with the proven biological significance of the oxazole scaffold, makes it a molecule of high strategic importance. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is essential for its effective utilization in the rational design of the next generation of pharmaceuticals and advanced chemical materials.

References

  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
  • Li, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-667. [Link]
  • Li, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
  • MySkinRecipes. This compound. MySkinRecipes Website. [Link]
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021).
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
  • Royal Society of Chemistry. (2011).
  • The Good Scents Company. 2-acetyl-4-methyl thiazole. The Good Scents Company. [Link]
  • NIST. Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]
  • National Institutes of Health. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. PMC. [Link]
  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem. [Link]
  • NIST. Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]
  • ResearchGate. IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone.
  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. [Link]
  • IOSR Journal. (2016). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry. [Link]

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A Technical Guide to the Physicochemical Properties and Synthetic Applications of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-Methyloxazol-2-yl)ethanone, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details the compound's core physicochemical properties, offers an interpretive analysis of its spectroscopic profile, and outlines a plausible synthetic workflow. Furthermore, it discusses the compound's reactivity, key applications in research and drug development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize heterocyclic intermediates to construct complex molecular architectures with potential therapeutic or agrochemical applications.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Its value stems from its relative metabolic stability, its ability to act as a bioisosteric replacement for amide or ester functionalities, and its capacity to engage in hydrogen bonding, thereby influencing molecular recognition at biological targets.

This compound (CAS No. 90892-97-0) is a versatile bifunctional molecule that capitalizes on the utility of the oxazole core. It features a reactive ketone group at the 2-position, a common site for synthetic elaboration, and a methyl group at the 4-position. This substitution pattern makes it a valuable intermediate for constructing more complex active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide serves as a centralized resource, consolidating known data and predictive insights to facilitate its effective use in the laboratory.

Compound Identification and Structure

Accurate identification is the foundation of chemical research. The following section provides the key identifiers and structural representation for this compound.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 1-(4-methyl-1,3-oxazol-2-yl)ethanone [2]
CAS Number 90892-97-0 [1][2][3]
Molecular Formula C₆H₇NO₂ [1][3][4]
Molecular Weight 125.13 g/mol [1][4]
SMILES CC1=COC(=N1)C(=O)C [2][4]
InChI Key QWCWQBUXEVVGJY-UHFFFAOYSA-N [2]

| MDL Number | MFCD18834762 |[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from solubility and reaction kinetics to membrane permeability.

Table 2: Summary of Physicochemical Data

Property Value Type Reference
Appearance White to off-white solid Experimental [3]
Boiling Point 43-44 °C at 1 mmHg (1.33 mbar) Experimental [3]
Storage Temp. Room Temperature or 4°C; keep dry and sealed Experimental [1][3][4]
Purity ≥95% - ≥98% (Commercially available) Experimental [1][4]
Density 1.104 ± 0.06 g/cm³ Predicted [3]
pKa -2.05 ± 0.10 Predicted [3]
Topological Polar Surface Area (TPSA) 43.1 Ų Computational [4]
LogP (Octanol/Water Partition Coeff.) 1.186 Computational [4]
Hydrogen Bond Acceptors 3 Computational [4]
Hydrogen Bond Donors 0 Computational [4]

| Rotatable Bonds | 1 | Computational |[4] |

The low predicted pKa indicates the oxazole nitrogen is weakly basic, a characteristic feature of this heterocycle. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for drug candidates that need to traverse cellular membranes.

Interpretive Spectroscopic Profile

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for a robust predictive analysis. This section provides an expert interpretation of the expected spectroscopic signatures, which can guide researchers in confirming its identity and purity.

  • ¹H NMR (proton NMR): In a typical deuterated solvent like CDCl₃, the spectrum is expected to be simple and clean. Three distinct signals should be observed:

    • A singlet around δ 2.5-2.7 ppm, integrating to 3H, corresponding to the acetyl methyl protons (-C(=O)CH₃).

    • A singlet around δ 2.2-2.4 ppm, integrating to 3H, corresponding to the methyl group on the oxazole ring (-C₄-CH₃).

    • A singlet around δ 7.5-7.8 ppm, integrating to 1H, representing the lone proton at the 5-position of the oxazole ring (-C₅-H).

  • ¹³C NMR (carbon NMR): The spectrum should display six unique carbon signals:

    • The carbonyl carbon (C=O) is expected in the downfield region, typically δ 185-195 ppm.

    • Three signals for the oxazole ring carbons: C2 (quaternary, attached to the acetyl group) around δ 158-162 ppm, C4 (quaternary, attached to the methyl group) around δ 148-152 ppm, and C5 (methine) around δ 130-135 ppm.

    • Two signals for the methyl carbons: the acetyl methyl carbon around δ 25-28 ppm and the ring methyl carbon around δ 10-14 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups.

    • A strong, sharp absorption band between 1700-1720 cm⁻¹ is characteristic of the aryl ketone C=O stretch.

    • Absorptions in the 1600-1650 cm⁻¹ and 1480-1550 cm⁻¹ regions are expected for the C=N and C=C stretching vibrations of the oxazole ring.

    • A distinct band around 1050-1150 cm⁻¹ would correspond to the C-O-C stretching of the oxazole ether linkage.

  • Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak [M]⁺ would be observed at m/z = 125 . A prominent fragment would be expected at m/z = 82 resulting from the loss of the acetyl group ([M - 43]⁺), which is a characteristic α-cleavage for ketones.

Synthesis and Reactivity

Plausible Synthetic Workflow

While various methods exist for oxazole synthesis, a common and reliable approach to generate 2-acyl-4-methyloxazoles involves the cyclocondensation of an α-haloketone with an amide. The workflow below illustrates a plausible pathway starting from readily available materials.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclocondensation A Acetone B 1-Chloro-2-propanone (α-chloroacetone) A->B  SO₂Cl₂ or NCS   D This compound B->D B->D C Acetamide C->D C->D  Heat/Reflux  

Caption: Plausible Hantzsch-type synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is a generalized representation based on established Hantzsch oxazole synthesis principles. Researchers should optimize conditions for safety and yield.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamide (1.0 eq) and a suitable high-boiling solvent such as toluene or DMF.

  • Reagent Addition: Slowly add 1-chloro-2-propanone (1.05 eq) to the mixture. Causality Note: The slight excess of the α-haloketone ensures the complete consumption of the starting amide. 1-chloro-2-propanone is a lachrymator and should be handled with extreme care in a chemical fume hood.

  • Cyclization: Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Trustworthiness Note: A self-validating protocol requires monitoring. A typical TLC system would be ethyl acetate/hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and neutralized with a mild base like sodium bicarbonate solution. The aqueous layer is then extracted three times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[3]

Key Reactivity Insights
  • Ketone Carbonyl: The acetyl group is the primary site for nucleophilic addition reactions (e.g., Grignard reactions, reductions) to form secondary alcohols. It can also be a handle for forming hydrazones, oximes, or for use in aldol-type condensations.

  • Oxazole Ring: The electron-withdrawing acetyl group deactivates the oxazole ring towards electrophilic aromatic substitution. However, reactions of metalated oxazoles with electrophiles are a known pathway for further functionalization.[2] The C5 proton is the most acidic ring proton and can be removed with a strong base to generate a nucleophile for subsequent reactions.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its utility is demonstrated in several key areas:

  • Pharmaceutical Synthesis: It serves as a core fragment for building more elaborate molecules targeting a range of diseases.[1] The ketone can be transformed into various functionalities, and the oxazole ring provides a stable, bio-friendly scaffold.

  • Agrochemical Development: The compound is used in the synthesis of novel pesticides and herbicides.[1] The oxazole core can impart favorable properties such as improved uptake and transport in plants.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it represents an ideal fragment for screening against biological targets. Hits can then be "grown" from the ketone moiety to improve potency and selectivity.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound should be managed according to the Globally Harmonized System (GHS) classifications.

Table 3: GHS Safety Information

Category Information Reference
Pictogram GHS07 Exclamation Mark [4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4][5]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4][5] |

  • Handling: Always use this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive ketone handle and a stable, medicinally relevant oxazole core. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of complex organic molecules make it an indispensable tool for chemists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and safety, as outlined in this guide, is paramount for its successful and safe application in the advancement of chemical and pharmaceutical research.

References

  • MySkinRecipes. This compound. [Link]
  • Arctom Scientific. CAS NO. 90892-97-0 | this compound. [Link]

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A Technical Guide to the Potential Biological Activity of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Oxazole Derivative

To our fellow researchers, scientists, and pioneers in drug development, this document serves as an in-depth technical exploration into the prospective biological activities of 1-(4-Methyloxazol-2-yl)ethanone. While this specific molecule is primarily recognized as a valuable building block in organic synthesis, its core structure as an oxazole derivative places it at the intersection of a chemical family renowned for a diverse and potent range of pharmacological properties.[1][2] This guide is structured not as a definitive record of established activities, but as a forward-looking roadmap for investigation, grounded in the established precedent of the broader oxazole class. Our objective is to provide a robust scientific framework—from hypothesized mechanisms to detailed experimental protocols—to unlock the therapeutic potential that may be latent within this compound.

Introduction to this compound: A Profile

This compound is a heterocyclic ketone with the molecular formula C₆H₇NO₂.[3][4][5] Its structure, featuring a 2-acetyl group on a 4-methyloxazole ring, makes it a reactive and versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[3] The oxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[2][6]

Property Value Reference
CAS Number 90892-97-0[4][5]
Molecular Formula C₆H₇NO₂[3][5]
Molecular Weight 125.13 g/mol [3][5]
IUPAC Name 1-(4-methyl-1,3-oxazol-2-yl)ethanone[4]
Physical Form Solid
Storage Room temperature, dry and sealed[3]

Hypothesized Biological Activities and Investigative Pathways

The true potential of this compound lies in the well-documented bioactivities of its parent class, the oxazoles.[2][7] This section will delve into the most promising avenues for investigation, presenting the scientific rationale and a corresponding experimental workflow for each.

Potential Anticancer Activity

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting a variety of mechanisms, including the inhibition of protein kinases, DNA topoisomerases, and tubulin polymerization.[7] The presence of the 2-acetyl group on this compound provides a reactive handle for the synthesis of derivatives that could exhibit enhanced cytotoxic activity against various cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Culture Cells to Logarithmic Growth Phase A->B D Treat Cells with Compound (and Vehicle Control) B->D C Prepare Serial Dilutions of This compound C->D E Incubate for 48-72 hours D->E F Perform MTT or Resazurin Assay E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 Values G->H

Caption: Workflow for assessing in vitro cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Potential Antimicrobial Activity

The oxazole scaffold is a recurring motif in natural and synthetic compounds with antimicrobial properties. These compounds can act through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis. The investigation into the antimicrobial potential of this compound is a logical and promising research direction.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_0 Microorganism Preparation cluster_1 Broth Microdilution cluster_2 Incubation & Reading cluster_3 Data Interpretation A Select Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Serial Dilutions of This compound in Broth C->D E Incubate at 37°C (bacteria) or 30°C (fungi) for 24 hours F Visually Inspect for Turbidity or Use a Plate Reader E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) G->H

Caption: Workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC/MFC.

Potential Anti-inflammatory Activity

Certain oxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[8] Investigating the potential of this compound to modulate inflammatory pathways is a worthwhile endeavor.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture & Stimulation cluster_1 Nitric Oxide Measurement cluster_2 Cytokine Analysis cluster_3 Data Analysis A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D F Collect Supernatant C->F E Perform Griess Assay D->E H Quantify NO and Cytokine Levels E->H G Perform ELISA for TNF-α, IL-6 F->G G->H I Determine Inhibitory Effect H->I

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the presence of the compound indicates an inhibitory effect on NO production.

Future Directions and a Call to Collaboration

The preliminary investigations outlined in this guide represent the foundational steps in characterizing the biological activity of this compound. Positive results from these in vitro studies would warrant further exploration into:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

We encourage the scientific community to build upon this framework and contribute to a collective understanding of this promising molecule. The journey from a synthetic intermediate to a potential therapeutic agent is a collaborative one, and we are optimistic about the discoveries that lie ahead.

References

  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (URL: )
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: )
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (URL: [Link])
  • This compound - MySkinRecipes. (URL: )
  • Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol - Benchchem. (URL: )
  • This compound | 90892-97-0 - J&K Scientific. (URL: )
  • Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors - PubMed. (URL: [Link])

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1-(4-Methyloxazol-2-yl)ethanone starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Starting Materials for 1-(4-Methyloxazol-2-yl)ethanone

Abstract

This compound is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique electronic and steric properties of the 2-acetyl-4-methyloxazole scaffold, which is incorporated into various active pharmaceutical ingredients (APIs) and crop protection agents.[1] This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore key strategies including the functionalization of a pre-formed oxazole ring and the de novo construction of the heterocyclic core via cyclization reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to identifying suitable starting materials begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule, this compound, into simpler, more readily available precursors. The analysis reveals several plausible disconnection points, highlighting the key bonds that can be formed to construct the final product.

The primary disconnections for the 2,4-disubstituted oxazole core suggest three main strategies:

  • C2-Acyl Bond Formation (Route A): Disconnecting the acetyl group from the oxazole ring points to a late-stage functionalization strategy. This approach relies on a pre-formed 4-methyloxazole ring as the key intermediate.

  • Oxazole Ring Formation (Route B): Disconnecting the oxazole ring itself through established named reactions, such as the Robinson-Gabriel synthesis, suggests the assembly of the heterocycle from acyclic precursors.

  • Carboxylic Acid Precursor (Route C): A variation of Route A, this strategy involves the conversion of a stable, crystalline precursor, 4-methyloxazole-2-carboxylic acid, into the target ketone.

G cluster_A Route A: C2-Functionalization cluster_B Route B: Robinson-Gabriel Synthesis cluster_C Route C: Carboxylic Acid Derivative TM This compound A1 4-Methyloxazole TM->A1 C(acyl)-C2 Disconnection B1 1-Amino-2-propanone TM->B1 Oxazole Ring Disconnection C1 4-Methyloxazole-2-carboxylic acid TM->C1 Ketone-to-Acid Disconnection A2 Acetylating Agent (e.g., Acetyl Chloride) B2 Acetylating Agent C2 Methylating Agent (e.g., Grignard Reagent)

Caption: Retrosynthetic analysis of this compound.

Core Synthetic Strategies and Starting Materials

This section details the most viable synthetic pathways, emphasizing the choice of starting materials and the rationale behind each approach.

Route A: Direct Acylation via C2-Lithiation of 4-Methyloxazole

This is arguably the most direct and elegant approach. The C2 proton of the oxazole ring is significantly more acidic than other protons on the ring due to the inductive effect of the adjacent oxygen and nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base, followed by quenching with an electrophilic acetylating agent.

Core Starting Materials:

  • 4-Methyloxazole: The foundational heterocyclic precursor.

  • n-Butyllithium (n-BuLi): A strong base for regioselective deprotonation at the C2 position.

  • Acetyl Chloride or N,N-Dimethylacetamide (DMA): Electrophilic sources of the acetyl group.

Causality Behind Experimental Choices:

  • Choice of Base: n-BuLi is preferred due to its high basicity, which ensures complete and rapid deprotonation at the C2 position, minimizing side reactions. Weaker bases like LDA may also be effective but can sometimes lead to competitive deprotonation or slower reaction rates.

  • Reaction Temperature: The lithiation step is conducted at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to control the exothermic reaction.

  • Choice of Electrophile: Acetyl chloride is a highly reactive electrophile that provides good yields. Alternatively, DMA can be used in a Weinreb ketone synthesis-like manner if the intermediate is a lithiated species, which can offer better control and prevent over-addition, although this is less of a concern here than with more reactive organometallics.

G Start Starting Materials: - 4-Methyloxazole - n-BuLi in Hexanes - Acetyl Chloride - Anhydrous THF Step1 Dissolve 4-Methyloxazole in anhydrous THF. Cool to -78 °C. Start->Step1 Step2 Add n-BuLi dropwise. Stir for 1 hr at -78 °C. Step1->Step2 Lithiation Step3 Add Acetyl Chloride dropwise. Stir and allow to warm to RT. Step2->Step3 Acylation Step4 Quench reaction with saturated NH4Cl solution. Step3->Step4 Step5 Aqueous Workup: Extract with Ethyl Acetate, Dry, and Concentrate. Step4->Step5 End Purification: Column Chromatography (Silica Gel) Step5->End Final Product: This compound End->Final

Caption: Experimental workflow for the C2-acylation of 4-methyloxazole.

Experimental Protocol: C2-Acylation of 4-Methyloxazole

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methyloxazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the target product.

Route B: De Novo Ring Construction (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles that involves the cyclodehydration of a 2-acylamino-ketone.[2][3][4] This convergent strategy builds the desired molecule from simple, acyclic starting materials.

Core Starting Materials:

  • 1-Amino-2-propanone hydrochloride: The α-amino ketone backbone. It is often generated in situ or used as its more stable hydrochloride salt.

  • Acetic Anhydride or Acetyl Chloride: Serves as the acylating agent to form the necessary N-acylamino ketone intermediate.

  • Dehydrating Agent (e.g., H₂SO₄, P₂O₅, or Polyphosphoric Acid): Promotes the final, irreversible cyclization to form the aromatic oxazole ring.

Causality Behind Experimental Choices:

  • Precursor Stability: 1-Amino-2-propanone is unstable and prone to self-condensation. Using its hydrochloride salt improves shelf-life and handling. A base (like pyridine or triethylamine) is then required in the acylation step to liberate the free amine.

  • Dehydration Conditions: The choice of dehydrating agent is critical. Concentrated sulfuric acid is effective but harsh.[4] Polyphosphoric acid (PPA) can be a good alternative, often leading to cleaner reactions at elevated temperatures. The conditions must be forceful enough to drive the dehydration of the intermediate hemiaminal/enamide to the aromatic oxazole.

Experimental Protocol: Robinson-Gabriel Synthesis

  • Acylation: To a solution of 1-amino-2-propanone hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Intermediate Isolation: Pour the mixture into ice water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer to obtain the crude N-(2-oxopropyl)acetamide intermediate.

  • Cyclodehydration: Add the crude intermediate to concentrated sulfuric acid (or polyphosphoric acid) at 0 °C. Heat the mixture gently (e.g., 80-100°C) for 1-2 hours.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Route C: Synthesis from 4-Methyloxazole-2-carboxylic acid

This route offers a potentially safer and more scalable alternative to the direct C2-lithiation, avoiding the use of pyrophoric n-BuLi. It relies on the conversion of a stable carboxylic acid intermediate into the desired methyl ketone.

Core Starting Materials:

  • 4-Methyloxazole-2-carboxylic acid: A stable, often crystalline intermediate.[5] It can be prepared by hydrolysis of the corresponding ester, which in turn can be synthesized via cyclization methods.[6]

  • Activating Agent (e.g., Thionyl Chloride, Oxalyl Chloride): To convert the carboxylic acid into a more reactive derivative like an acid chloride.

  • Methylating Agent (e.g., Methylmagnesium bromide, Dimethylcadmium, or a methyl-organocuprate): To add the final methyl group to the activated carbonyl.

Causality Behind Experimental Choices:

  • Acid Activation: Conversion to the acid chloride is a standard and efficient activation method. Oxalyl chloride is often preferred for its clean reaction profile, as the byproducts (CO, CO₂, HCl) are all gaseous.

  • Choice of Nucleophile: A standard Grignard reagent (MeMgBr) can react with the resulting ketone to form a tertiary alcohol byproduct. While conditions can be optimized to minimize this, using less reactive organometallics like dimethylcadmium (prepared from MeMgBr and CdCl₂) or Gilman cuprates can cleanly stop the reaction at the ketone stage.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends on several factors, including the scale of the synthesis, availability of starting materials, and safety considerations.

ParameterRoute A: C2-LithiationRoute B: Robinson-GabrielRoute C: From Carboxylic Acid
Key Starting Materials 4-Methyloxazole, n-BuLi1-Amino-2-propanone HCl4-Methyloxazole-2-carboxylic acid
Number of Steps 1 (from 4-methyloxazole)22
Key Advantages High convergence, directUses simple acyclic precursorsAvoids pyrophoric reagents, scalable
Key Challenges Requires cryogenic temps (-78°C), use of pyrophoric n-BuLiUnstable intermediate, harsh dehydrating conditionsRequires synthesis of the carboxylic acid precursor
Typical Yields Moderate to GoodModerateGood to Excellent
Scalability ChallengingModerateGood

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with distinct advantages and challenges. The direct C2-acylation of 4-methyloxazole (Route A) offers the most convergent path, ideal for rapid, small-scale synthesis. For larger-scale production where safety and robustness are paramount, converting a stable 4-methyloxazole-2-carboxylic acid precursor (Route C) is a superior strategy. The classic Robinson-Gabriel synthesis (Route B) remains a valuable tool, particularly when building the heterocyclic core from fundamental, acyclic starting materials is desired. A thorough understanding of these pathways and the rationale behind the selection of starting materials and reaction conditions empowers chemists to efficiently access this important synthetic building block.

References

  • BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methyloxazole Derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2019). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of 2-Methyloxazole.
  • BenchChem. (2025). Synthesis of 4-Methyloxazole: Laboratory-Scale Application Notes and Protocols.
  • J&K Scientific. (n.d.). This compound | 90892-97-0.
  • ChemScene. (n.d.). 90892-97-0 | this compound.
  • Sigma-Aldrich. (n.d.). This compound | 90892-97-0.
  • PubChem. (n.d.). 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736.
  • PrepChem.com. (n.d.). Synthesis of 5-acetyl-4-methyloxazole.

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An In-Depth Technical Guide on the Reactivity of the Oxazole Ring in 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis due to its unique electronic properties and versatile reactivity.[1][2] This guide provides a comprehensive technical analysis of the reactivity of the oxazole ring in 1-(4-Methyloxazol-2-yl)ethanone. We will explore the electronic landscape of this molecule, detailing how the interplay between the electron-donating methyl group at the C4 position and the electron-withdrawing acetyl group at the C2 position dictates its chemical behavior. This document will cover electrophilic and nucleophilic substitutions, cycloaddition reactions, and reactions involving the acetyl moiety, offering field-proven insights and detailed experimental protocols to guide synthetic applications.

Introduction to the Oxazole Ring System

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][3] Its aromaticity, derived from the delocalization of six π-electrons, imparts thermal stability.[1] However, the presence of the electronegative oxygen and nitrogen atoms results in an uneven distribution of electron density, which is central to its reactivity. The pyridine-like nitrogen at position 3 acts as an electron sink, deactivating the ring towards electrophilic attack, while the furan-like oxygen at position 1 can participate as a diene in cycloaddition reactions.[1][4]

The general order of reactivity for the protons on an unsubstituted oxazole ring is C2 > C5 > C4, with the C2 proton being the most acidic.[1][5] This makes the C2 position particularly susceptible to deprotonation by strong bases.[1]

Electronic Profile of this compound

The reactivity of the oxazole ring in this compound is modulated by two key substituents:

  • 4-Methyl Group: An electron-donating group that increases the electron density of the oxazole ring, particularly at the C5 position.[6]

  • 2-Acetyl Group: A strong electron-withdrawing group that significantly deactivates the oxazole ring towards electrophilic attack and activates the C2 position for nucleophilic attack.

This substitution pattern creates a unique electronic environment that directs the regioselectivity of various chemical transformations.

Predicted Reactivity and Synthetic Applications

Electrophilic Aromatic Substitution

The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups.[4][5] In this compound, the potent electron-withdrawing effect of the 2-acetyl group renders the ring highly deactivated towards electrophilic attack. Therefore, classical electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to be challenging and require harsh conditions, likely resulting in low yields.[1][4]

However, the electron-donating 4-methyl group provides some activation, primarily directing potential electrophilic attack to the C5 position.[6]

Nucleophilic Aromatic Substitution

Nucleophilic attack on the oxazole ring is generally unfavorable but can occur at the C2 position if a good leaving group is present.[7] The 2-acetyl group in the target molecule does not serve as a leaving group itself. However, its strong electron-withdrawing nature makes the C2 position highly electron-deficient and susceptible to nucleophilic attack.[4] In many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution.[4][8]

Metalation and Functionalization

A more viable strategy for the functionalization of the oxazole ring in this compound is through metalation.[2] While the C2 proton is typically the most acidic, the presence of the acetyl group at this position precludes deprotonation. The next most acidic proton is at the C5 position. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at C5, forming a lithiated intermediate. This powerful nucleophile can then be quenched with various electrophiles to introduce a wide range of substituents at the C5 position.[9]

Experimental Protocol: Metalation and Electrophilic Quench

Objective: To functionalize the C5 position of this compound via lithiation followed by reaction with an electrophile (e.g., iodomethane).

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodomethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add iodomethane (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cycloaddition Reactions

Oxazoles can act as dienes in [4+2] Diels-Alder cycloaddition reactions, which is a powerful method for synthesizing pyridine and furan derivatives.[1][10] The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents.[1][4] The 4-methyl group in this compound should facilitate this type of reaction. The reaction typically proceeds with an electron-deficient dienophile.

Experimental Workflow: Diels-Alder Reaction

Diels_Alder_Workflow start Start reagents This compound & Dienophile start->reagents solvent Choose Solvent (e.g., Toluene, Xylene) reagents->solvent heat Heat Reaction Mixture (Reflux) solvent->heat cycloaddition [4+2] Cycloaddition heat->cycloaddition intermediate Bicyclic Intermediate cycloaddition->intermediate elimination Elimination of H₂O or other small molecule intermediate->elimination product Pyridine or Furan Derivative elimination->product purification Purification (e.g., Chromatography) product->purification end End purification->end

Caption: General workflow for a Diels-Alder reaction involving an oxazole.

Reactions of the Acetyl Group

The acetyl group at the C2 position can undergo a variety of reactions typical of ketones. These include:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

  • Oxidation: While the oxazole ring itself can be sensitive to oxidation, selective oxidation of the acetyl group is challenging.[4]

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with aldehydes or ketones in the presence of a base.

  • Wittig Reaction: The carbonyl group can be converted to an alkene via a Wittig reaction.

Ring Opening Reactions

The oxazole ring can be cleaved under various conditions, including strong acidic or basic hydrolysis.[2] For instance, treatment with a strong nucleophile like ammonia or formamide can lead to the formation of an imidazole ring through a ring-opening and recyclization sequence.[4]

Logical Relationship: Reactivity of this compound

Reactivity_Summary cluster_reactions Reaction Types molecule This compound C2: Acetyl (EWG) C4: Methyl (EDG) C5 electrophilic Electrophilic Attack (at C5, disfavored) molecule:c5->electrophilic Activated by Me nucleophilic Nucleophilic Attack (at C2, potential ring opening) molecule:c2->nucleophilic Activated by Ac metalation Metalation (at C5) molecule:c5->metalation Most acidic C-H cycloaddition Diels-Alder ([4+2] Cycloaddition) molecule->cycloaddition Acts as diene acetyl_chem Acetyl Group Chemistry (Reduction, Condensation, etc.) molecule:c2->acetyl_chem Ketone reactivity

Caption: Summary of the primary reaction pathways for this compound.

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

Analysis Predicted Data
¹H NMR (CDCl₃)δ 7.5-7.7 (s, 1H, oxazole C5-H), 2.6-2.7 (s, 3H, acetyl CH₃), 2.3-2.4 (s, 3H, methyl C4-CH₃)
¹³C NMR (CDCl₃)δ 185-190 (C=O), 160-165 (oxazole C2), 150-155 (oxazole C4), 130-135 (oxazole C5), 25-30 (acetyl CH₃), 10-15 (methyl C4-CH₃)
IR (cm⁻¹)~1700 (C=O stretch), ~1600, ~1500 (C=N, C=C stretches)
Mass Spec (m/z)125.05 (M+)

Note: Chemical shifts are approximate and can vary.

Conclusion

The reactivity of the oxazole ring in this compound is a nuanced interplay of the electronic effects of its substituents. The electron-withdrawing acetyl group at C2 deactivates the ring to electrophilic attack but activates this position for potential nucleophilic addition, which may lead to ring opening. Conversely, the electron-donating methyl group at C4 directs electrophilic attack to the C5 position and enhances the ring's utility as a diene in Diels-Alder reactions. Functionalization of the C5 position is most reliably achieved through a metalation-electrophile quench sequence. A thorough understanding of these competing influences is paramount for the strategic design of synthetic routes utilizing this versatile heterocyclic building block in drug discovery and development.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
  • Oxazole - Wikipedia. (URL: [Link])
  • Oxazole.pdf - CUTM Courseware. (URL: [Link])
  • Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. (URL: [Link])
  • Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. (URL: [Link])
  • Oxazole - chemeurope.com. (URL: [Link])
  • Oxazole - Grokipedia. (URL: [Link])
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])

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Introduction: The Chemical Identity and Utility of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safety and Handling of 1-(4-Methyloxazol-2-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and chemical properties of this compound (CAS No. 90892-97-0). Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical laboratory insights. The guide covers hazard identification, exposure controls, emergency procedures, and proper handling and storage protocols, underpinned by authoritative sources. The objective is to foster a proactive safety culture and ensure the responsible use of this versatile heterocyclic building block in both academic and industrial research settings.

This compound is a heterocyclic ketone that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, featuring a 4-methyloxazole ring coupled with an acetyl group, makes it a valuable precursor for the synthesis of more complex molecules. This compound is particularly significant in the fields of medicinal chemistry and agrochemical development.[1] It is a key building block for active pharmaceutical ingredients (APIs) targeting a range of diseases and is also utilized in the creation of pesticides and herbicides.[1] The imidazole and oxazole moieties, in general, are of significant interest in pharmaceutical research due to their wide spectrum of biological activities. The targeted synthesis of derivatives like this compound is vital for structure-activity relationship (SAR) studies in drug discovery.[2][3][4][5]

This guide aims to provide an in-depth understanding of the safety and handling considerations necessary for the proficient and safe use of this compound in a laboratory setting.

Hazard Identification and Classification

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and presents several health hazards.[6][7][8][9][10]

GHS Classification

The GHS classification for this compound indicates that it is harmful and an irritant.[6][11] The primary hazards are summarized in the table below.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[6][11][12]
Skin corrosion/irritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[6][11][12]
Serious eye damage/eye irritationCategory 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[6][11][12]
Specific target organ toxicity — single exposureCategory 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[6][11][12]

It is imperative to recognize that even chemicals with a "Warning" signal word can cause significant harm if not handled correctly. The GHS pictograms and statements provide a clear and immediate visual reference for the potential hazards.[7][8][13]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[14] However, based on its classification, exposure can lead to the following adverse effects:

  • Ingestion: Harmful if swallowed, potentially causing nausea, vomiting, and gastrointestinal irritation.[6][11]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[6][11]

  • Eye Contact: Causes serious eye irritation, with symptoms including pain, tearing, and redness. Prolonged contact could lead to more severe eye damage.[6][11]

  • Inhalation: May cause respiratory tract irritation, leading to coughing, sneezing, and shortness of breath.[6][11]

Given the potential for these health effects, strict adherence to prescribed safety protocols is essential.

Exposure Controls and Personal Protection

Controlling exposure to this compound is paramount for ensuring personnel safety. This is achieved through a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or vapors, a chemical fume hood is mandatory.[15]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is being handled.[16]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[15][16]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[16] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against skin contact.[15]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[16]

Caption: Required PPE for handling this compound.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidental exposure.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[16]

  • Do not breathe dust or vapors.[15]

  • Use only in a chemical fume hood.[15]

  • Wash hands thoroughly after handling.[16]

  • Do not eat, drink, or smoke in the laboratory.[15]

  • Take precautionary measures against static discharges.[14]

Storage Conditions
  • Store in a tightly closed container.[1][16]

  • Keep in a dry, cool, and well-ventilated place.[1][15] Recommended storage temperatures are room temperature or 4°C.[1][6][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Store in a locked-up area.[12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.

First-Aid Measures
  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[16][17]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[12][15][17]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12][15]

  • After Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a physician immediately.[12][15][16]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical safety goggles, and heavy rubber gloves. Evacuate personnel to a safe area.[16]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[14]

  • Methods for Cleaning Up: Sweep up the material, place it in a bag, and hold for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[16]

Emergency_Response Inhalation Inhalation Move to fresh air. Seek medical attention. Skin_Contact Skin Contact Remove contaminated clothing. Rinse with water. Eye_Contact Eye Contact Rinse with water for 15 mins. Seek immediate medical attention. Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical attention. Spill {Spill or Release | 1. Evacuate area. 2. Wear full PPE. 3. Contain and clean up. 4. Dispose of as hazardous waste.}

Sources

A Researcher's Guide to Procuring and Validating 1-(4-Methyloxazol-2-yl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 1-(4-Methyloxazol-2-yl)ethanone in Synthesis

This compound (CAS No. 90892-97-0) is a heterocyclic ketone that serves as a versatile intermediate in the synthesis of complex molecular architectures. Its inherent structural features, namely the nucleophilic nitrogen and the electrophilic carbonyl group, make it a valuable synthon for the construction of a variety of pharmacologically active compounds. The oxazole ring, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1]

The primary utility of this compound lies in its role as a key building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its structural motif is found in molecules designed to interact with a range of biological targets. For instance, derivatives of 2-methyloxazole have been investigated as potent antitubulin agents, a class of molecules crucial in cancer chemotherapy.[3][4][5] Furthermore, the broader class of thiazole and oxazole derivatives are integral to the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[6][7][8]

Given its foundational role in the synthesis of potentially therapeutic agents, the quality and purity of this compound are of paramount importance. The presence of impurities can lead to unwanted side reactions, the formation of difficult-to-remove byproducts, and ultimately, the generation of unreliable biological data.

Sourcing this compound: A Framework for Supplier Evaluation

The selection of a reliable supplier is the first and one of the most critical steps in ensuring the quality of your starting materials. A multitude of chemical suppliers offer this compound, and a discerning researcher must look beyond mere availability and price.

A number of suppliers list this compound, including but not limited to:

  • ChemScene [9]

  • J&K Scientific [9]

  • MySkinRecipes [10]

  • Sigma-Aldrich (distributor for ChemScene)

The core of a rigorous supplier evaluation process hinges on the quality and transparency of the documentation they provide. The Certificate of Analysis (CoA) is a non-negotiable document that provides a batch-specific "report card" for the chemical.

A comprehensive CoA should include the following information:

ParameterDescriptionImportance for the Researcher
Product Identification Product name, CAS number, catalog number, and batch/lot number.Ensures traceability and correct identification of the supplied material.
Physical Properties Appearance, melting point, boiling point.Provides a preliminary check against known physical constants. For this compound, the boiling point is reported as 43-44 °C at 1 mmHg.
Chemical Identity Confirmation of structure by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.Verifies that the supplied compound is indeed this compound.
Purity Assessment Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).A quantitative measure of the compound's purity. For research applications, a purity of ≥98% is generally recommended.
Residual Solvents Identification and quantification of any remaining solvents from the synthesis and purification process.Residual solvents can interfere with subsequent reactions or biological assays.
Water Content Determined by Karl Fischer titration.Water can act as a nucleophile in many reactions, leading to unwanted side products.
Date of Analysis and Expiration Indicates the timeframe for which the analytical data is valid.Ensures the material is used within its recommended shelf-life.

The following diagram illustrates a logical workflow for the selection and initial qualification of a supplier for this compound.

G cluster_selection Supplier Selection cluster_validation In-House Validation Identify Potential Suppliers Identify Potential Suppliers Request CoA and SDS Request CoA and SDS Identify Potential Suppliers->Request CoA and SDS Evaluate Supplier Documentation Evaluate Supplier Documentation Request CoA and SDS->Evaluate Supplier Documentation Evaluate Supplier Documentation->Identify Potential Suppliers Incomplete or Fails Specs Select Supplier and Place Order Select Supplier and Place Order Evaluate Supplier Documentation->Select Supplier and Place Order Documentation Complete and Meets Specs Receive Chemical and Log Batch Receive Chemical and Log Batch Select Supplier and Place Order->Receive Chemical and Log Batch Perform In-House QC Perform In-House QC Receive Chemical and Log Batch->Perform In-House QC Compare Data with CoA Compare Data with CoA Perform In-House QC->Compare Data with CoA Release for Research Use Release for Research Use Compare Data with CoA->Release for Research Use Data Consistent Contact Supplier/Reject Batch Contact Supplier/Reject Batch Compare Data with CoA->Contact Supplier/Reject Batch Discrepancies Found

Figure 1: Workflow for Supplier Selection and In-House Validation.

In-House Validation: A Protocol for Ensuring Quality

Even with a comprehensive CoA from a reputable supplier, it is prudent for a research organization to perform in-house validation of critical starting materials. This not only verifies the supplier's data but also provides a baseline for the material's properties under your laboratory's conditions.

Physical and Chemical Characterization

The following is a step-by-step protocol for the analytical characterization of a newly received batch of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR spectrometer (400 MHz or higher recommended)

  • Mass spectrometer (with Electrospray Ionization - ESI)

  • HPLC or GC system with a suitable column

  • Melting point apparatus

  • FT-IR spectrometer

Protocol:

  • Visual Inspection and Physical Properties:

    • Visually inspect the material. It should be a white to off-white solid.

    • Determine the melting point and compare it to the literature values.

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of CDCl₃.[11]

    • Acquire a ¹H NMR spectrum.

    • Process the data, referencing the TMS peak to 0.00 ppm.

    • Expected Chemical Shifts (Predicted):

      • Singlet around 7.5-7.6 ppm corresponding to the C5-H of the oxazole ring.

      • Singlet around 2.6-2.7 ppm corresponding to the acetyl (CH₃) protons.

      • Singlet around 2.2-2.3 ppm corresponding to the methyl (CH₃) group at C4 of the oxazole ring.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum from the same sample.

    • Expected Chemical Shifts (Predicted):

      • Carbonyl carbon (C=O) signal around 188-192 ppm.

      • Oxazole ring carbons (C2, C4, C5) in the range of 130-165 ppm.

      • Acetyl methyl carbon around 25-28 ppm.

      • C4-methyl carbon around 10-12 ppm.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Acquire a mass spectrum using ESI in positive ion mode.

    • Expected m/z: The molecular weight of this compound is 125.13 g/mol .[10] Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 126.1.

    • Analyze the fragmentation pattern. Common fragmentation may involve the loss of the acetyl group or cleavage of the oxazole ring.

  • Purity Analysis (HPLC or GC):

    • Develop a suitable chromatographic method to assess purity. For a volatile compound like this, GC with a flame ionization detector (FID) is often suitable. For HPLC, a C18 column with a water/acetonitrile or water/methanol mobile phase can be a good starting point.

    • The goal is to achieve a sharp, symmetrical peak for the main component and to separate it from any potential impurities. The purity is calculated based on the relative peak areas.

The following diagram illustrates the expected workflow for the in-house analytical validation.

G Start: New Batch of this compound Start: New Batch of this compound Physical Characterization Physical Characterization Start: New Batch of this compound->Physical Characterization Spectroscopic Analysis Spectroscopic Analysis Physical Characterization->Spectroscopic Analysis Purity Assessment Purity Assessment Spectroscopic Analysis->Purity Assessment Data Analysis and Comparison Data Analysis and Comparison Purity Assessment->Data Analysis and Comparison Release for Synthesis Release for Synthesis Data Analysis and Comparison->Release for Synthesis Meets Specifications Quarantine and Re-evaluate Quarantine and Re-evaluate Data Analysis and Comparison->Quarantine and Re-evaluate Does Not Meet Specifications

Figure 2: In-House Analytical Validation Workflow.

Conclusion: A Foundation of Quality for Innovative Research

This compound is a valuable and versatile building block in the pursuit of novel therapeutics and other advanced chemical entities. The success of multi-step synthetic campaigns and the reliability of subsequent biological data are intrinsically linked to the quality of the starting materials. By implementing a robust supplier evaluation process and a rigorous in-house validation protocol, researchers can mitigate risks associated with reagent impurities and build a strong foundation for reproducible and impactful scientific discovery. This guide provides the framework and the practical steps necessary to ensure that the this compound used in your laboratory meets the high standards required for cutting-edge research and development.

References

  • Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3452-3469.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). ArTS.
  • This compound. MySkinRecipes.
  • Sulima, A., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega, 6(42), 28286–28291.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. ResearchGate.
  • Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor. (2023). PMC.
  • This compound | 90892-97-0. J&K Scientific.
  • This compound. MySkinRecipes.
  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2015). RSC Publishing.
  • EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. ResearchGate.
  • Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate. Figshare.
  • Interpretation of 2D NMR Spectra. Agilent.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Springer.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018). PMC.
  • A few selected drugs and biologically active compounds containing an oxazole ring. ResearchGate.
  • Ion fragmentation of small molecules in mass spectrometry. (2009). SlidePlayer.
  • Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). SlidePlayer.
  • Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers.
  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate.
  • 1.7.2: Fragmentation Patterns of Organic Molecules. (2021). Chemistry LibreTexts.
  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate.
  • Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate.

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Methodological & Application

Application Note and Protocol for the Synthesis of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-methyloxazol-2-yl)ethanone, a valuable heterocyclic ketone that serves as a key intermediate in medicinal chemistry and drug discovery. The protocol focuses on a robust and efficient method involving the regioselective C2-acylation of 4-methyloxazole via a lithiated intermediate. This application note offers a detailed, step-by-step experimental procedure, insights into the reaction mechanism, purification techniques, and thorough characterization data based on analogous compounds. Furthermore, it emphasizes critical safety protocols for handling the organometallic and acylating reagents involved.

Introduction and Significance

The oxazole scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound, with its reactive ketone functionality, is a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the acetyl group at the C2 position of the 4-methyloxazole ring allows for further chemical modifications, making it a crucial precursor for structure-activity relationship (SAR) studies in drug development.

This guide details a reliable synthetic route to this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.

Synthetic Strategy: C2-Acylation via Directed Ortho-Metalation

The chosen synthetic pathway involves a two-step, one-pot procedure: the deprotonation of 4-methyloxazole at the C2 position using a strong organolithium base, followed by the quenching of the resulting lithiated species with an acetylating agent. The C2 proton of the oxazole ring is the most acidic, facilitating regioselective deprotonation.[1]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation: 4-Methyloxazole is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The strongly basic n-BuLi abstracts the most acidic proton, which is at the C2 position of the oxazole ring, to form a 2-lithio-4-methyloxazole intermediate.

  • Acylation: The nucleophilic lithiated intermediate is then quenched with an electrophilic acetylating agent, such as acetyl chloride. The acetyl group is introduced at the C2 position, yielding the desired product, this compound.

  • Work-up: The reaction is quenched with an aqueous solution to neutralize any remaining reactive species and facilitate the isolation of the product.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier (Example)
4-MethyloxazoleC₄H₅NO83.09Sigma-Aldrich
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.06Alfa Aesar
Acetyl chlorideC₂H₃ClO78.50Oakwood Chemical
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11J.T. Baker
Saturated aqueous ammonium chlorideNH₄Cl53.49Fisher Scientific
Diethyl ether(C₂H₅)₂O74.12VWR
Anhydrous sodium sulfateNa₂SO₄142.04EMD Millipore
Silica gel (for column chromatography)SiO₂60.08Sorbent Technologies
HexaneC₆H₁₄86.18Fisher Scientific
Ethyl acetateC₄H₈O₂88.11Fisher Scientific
Step-by-Step Procedure

It is imperative that this reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent the quenching of the organolithium reagent by atmospheric moisture and oxygen.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-methyloxazole (1.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., 1.6 M solution in hexanes) dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -70 °C. A color change may be observed upon formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.[1]

  • Acylation: Add acetyl chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2-3 hours, then slowly warm to room temperature and stir for another 1-2 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be employed to isolate the pure this compound. The fractions containing the product can be identified by thin-layer chromatography (TLC).

Visualization of Workflow and Mechanism

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-Methyloxazole 4-Methyloxazole Lithiation 1. Lithiation (-78 °C, 1h, THF) 4-Methyloxazole->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Acetyl Chloride Acetyl Chloride Acylation 2. Acylation (-78 °C to RT, 3-5h) Acetyl Chloride->Acylation Lithiation->Acylation Quench 3. Aqueous Quench (NH4Cl solution) Acylation->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reaction_Mechanism Start 4-Methyloxazole Intermediate 2-Lithio-4-methyloxazole Start->Intermediate + n-BuLi - Butane Product This compound Intermediate->Product + Acetyl Chloride - LiCl

Caption: Simplified reaction mechanism.

Characterization

Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and serves as a reference for characterization.

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ ~7.5 (s, 1H, oxazole C5-H), ~2.6 (s, 3H, acetyl CH₃), ~2.2 (s, 3H, methyl C4-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~188 (C=O), ~160 (oxazole C2), ~145 (oxazole C4), ~130 (oxazole C5), ~26 (acetyl CH₃), ~11 (methyl C4-CH₃)
IR (Infrared) Spectroscopy~1700 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N stretch), ~1500 cm⁻¹ (C=C stretch)
Mass Spectrometry (EI)m/z (%) = 125 (M+), 110, 83, 43

Safety and Handling

This protocol involves hazardous materials that must be handled with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.

  • n-Butyllithium: Highly flammable and pyrophoric (ignites spontaneously in air).[2][3] It reacts violently with water, releasing flammable butane gas.[4] Handle under an inert atmosphere at all times. All glassware must be thoroughly dried.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water and alcohols to produce corrosive hydrogen chloride gas.[5][6][7] It causes severe skin burns and eye damage.[8] Handle in a fume hood with appropriate PPE.

  • 4-Methyloxazole: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon prolonged exposure to air. Use from a freshly opened container or a solvent purification system.

Always have appropriate spill control materials and fire extinguishing agents (Class D for organometallics, and appropriate extinguishers for flammable liquids) readily available.

References

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
  • INCHEM. ICSC 0210 - ACETYL CHLORIDE. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChem - NIH. 4-Methyloxazole. [Link]

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Application Notes and Protocols: 1-(4-Methyloxazol-2-yl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Moiety

1-(4-Methyloxazol-2-yl)ethanone (CAS No. 90892-97-0) is a heterocyclic ketone that has emerged as a valuable and versatile intermediate in the landscape of pharmaceutical and agrochemical research.[1] Its structure, featuring a 4-methyloxazole ring coupled with an acetyl group, presents a unique combination of chemical reactivity and stability. The oxazole ring system is a recognized "privileged scaffold" in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and refine pharmacokinetic profiles.[2] This strategic role makes this compound a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel antiviral agents.[3]

This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and robust analytical methods for quality control. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical principles that govern these transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental to its effective use and safe handling.

PropertyValueSource
CAS Number 90892-97-0
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white solid
Boiling Point 43-44 °C at 1 mmHg
Storage Room temperature, in a dry and sealed container

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.

  • Always consult the Safety Data Sheet (SDS) before handling.

Part 1: Synthesis of this compound

The synthesis of the target intermediate is most effectively achieved through a two-stage process, beginning with the formation of a key α-acylamino ketone precursor via the Dakin-West reaction, followed by its cyclodehydration using the Robinson-Gabriel synthesis.[2][4][5]

Logical Workflow for Synthesis

G cluster_0 Stage 1: Dakin-West Reaction cluster_1 Stage 2: Robinson-Gabriel Synthesis Ala Alanine Dakin_West Dakin-West Reaction Ala->Dakin_West Ac2O Acetic Anhydride Ac2O->Dakin_West Py Pyridine (Base) Py->Dakin_West Precursor N-acetyl-alaninamide (α-acylamino ketone precursor) Dakin_West->Precursor Robinson_Gabriel Robinson-Gabriel Synthesis Precursor->Robinson_Gabriel Input to Stage 2 Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, PPA) Dehydrating_Agent->Robinson_Gabriel Target This compound Robinson_Gabriel->Target G Intermediate This compound Reaction Claisen Condensation Intermediate->Reaction Ester Electrophilic Ester (e.g., Ethyl Benzoate) Ester->Reaction Base Strong Base (e.g., NaH, LDA) Base->Reaction Product β-Diketone Product Reaction->Product Acid_Workup Acidic Work-up Product->Acid_Workup Protonation Acid_Workup->Product Protonation

Sources

Application Notes and Protocols for 1-(4-Methyloxazol-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 1-(4-methyloxazol-2-yl)ethanone as a versatile building block in medicinal chemistry. The oxazole scaffold is a privileged structure in drug discovery, known to be present in numerous compounds with a wide array of biological activities. This guide moves beyond theoretical importance, offering practical, in-depth protocols for the synthetic modification of this compound. We will explore its application in the synthesis of two important classes of compounds with high therapeutic potential: oxazole-containing chalcones and α-brominated intermediates for further heterocyclic synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Oxazole Moiety in Drug Discovery

The five-membered oxazole ring is a key heterocyclic motif that has garnered significant attention from medicinal chemists. Its value lies in its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.

This compound, in particular, serves as an excellent starting material for the exploration of new chemical space. The 2-acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the core structure. This enables the generation of libraries of novel compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Application I: Synthesis of Oxazole-Containing Chalcones as Potential Anti-Inflammatory and Anticancer Agents

Scientific Rationale and Application Note

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core that links two aromatic rings. They are precursors to flavonoids and isoflavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The anti-inflammatory effects of some chalcones are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones, involving the base- or acid-catalyzed reaction between an acetophenone derivative and an aldehyde. By employing this compound in this reaction, it is possible to generate a novel class of chalcones where one of the aromatic rings is replaced by the 4-methyloxazole heterocycle. This modification can significantly impact the compound's physicochemical properties and its interaction with biological targets. The oxazole ring can introduce additional hydrogen bond acceptors and alter the molecule's overall electronic and steric profile, potentially leading to enhanced potency or a novel mechanism of action.

The following protocol details the synthesis of a representative oxazole-containing chalcone via a base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(4-methyloxazol-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
This compoundC₆H₇NO₂125.13Sigma-Aldrich
4-NitrobenzaldehydeC₇H₅NO₃151.12Acros Organics
Sodium Hydroxide (NaOH)NaOH40.00Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.07VWR
Deionized WaterH₂O18.02---
Dichloromethane (DCM)CH₂Cl₂84.93J.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37EMD Millipore

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.25 g (10 mmol) of this compound and 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring, add 5 mL of a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture. The addition should be slow to control any potential ex

Application Notes and Protocols for the Derivatization of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methyloxazol-2-yl)ethanone is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its strategic functional handles—the acetyl group, the 4-methyl substituent, and the oxazole ring itself—offer multiple avenues for chemical modification to generate diverse compound libraries for biological screening. This document provides a comprehensive guide to the derivatization of this compound, presenting detailed application notes and adaptable protocols for key transformations. The methodologies covered herein are grounded in established organic chemistry principles and are designed to be a practical resource for researchers engaged in the synthesis of novel oxazole-containing molecules.

Introduction

The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic pharmaceuticals.[2] The unique electronic properties and structural rigidity of the oxazole ring make it a privileged motif in the design of enzyme inhibitors, receptor agonists and antagonists, and other therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex molecules, offering three primary sites for chemical elaboration: the electrophilic carbonyl carbon and the acidic α-protons of the acetyl group, the potentially reactive 4-methyl group, and the oxazole ring, which can participate in various transformations.[1][3] This guide will explore derivatization strategies at each of these positions, providing both the theoretical basis and practical protocols for their implementation.

I. Derivatization of the Acetyl Group

The acetyl moiety is a prime target for a variety of carbon-carbon bond-forming reactions, enabling the extension of the side chain and the introduction of diverse functionalities.

Claisen-Schmidt Condensation to Synthesize Chalcone Derivatives

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones, or chalcones, by reacting a ketone with an aromatic aldehyde in the presence of a base.[4][5] These chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, which are known to possess a broad spectrum of biological activities.[1][6][7]

Reaction Principle: The reaction proceeds via the formation of an enolate from this compound under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.

Experimental Protocol: Synthesis of (E)-1-(4-methyloxazol-2-yl)-3-(phenyl)prop-2-en-1-one

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add benzaldehyde (1.1 eq.) to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data (Representative):

Reactant AReactant BBaseSolventYield (%)
This compoundBenzaldehydeNaOHEthanol85-95
This compound4-ChlorobenzaldehydeKOHEthanol80-90
This compound4-MethoxybenzaldehydeNaOHEthanol88-97

Logical Workflow for Claisen-Schmidt Condensation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start_ketone This compound mixing Mixing and Stirring start_ketone->mixing start_aldehyde Aromatic Aldehyde start_aldehyde->mixing catalyst Base (NaOH or KOH) catalyst->mixing solvent Ethanol solvent->mixing reaction Reaction at Room Temp mixing->reaction workup Acidic Workup & Precipitation reaction->workup purification Recrystallization workup->purification product Chalcone Derivative purification->product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

α-Halogenation of the Acetyl Group

The α-hydrogens of the acetyl group are acidic and can be replaced with halogens (Br, Cl) under acidic conditions.[8][9] The resulting α-halo ketone is a versatile intermediate for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as imidazoles and thiazoles, which are of significant interest in medicinal chemistry.[10]

Reaction Principle: The acid-catalyzed halogenation proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-hydrogens. Deprotonation at the α-carbon leads to the formation of a nucleophilic enol, which then attacks the electrophilic halogen.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methyloxazol-2-yl)ethanone

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic acid

  • Pyridine (for subsequent elimination, optional)

Procedure:

  • Dissolve this compound (1.0 eq.) in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the bromine color disappears. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into ice-water to precipitate the α-bromo ketone.

  • Collect the solid by filtration, wash with water, and dry. The crude product may be used directly in the next step or purified by chromatography.

Knoevenagel Condensation

The Knoevenagel condensation is another important C-C bond-forming reaction that involves the reaction of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base.[11][12] This reaction provides access to a wide range of α,β-unsaturated compounds with diverse functionalities.

Reaction Principle: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to form a carbanion. This carbanion then adds to the carbonyl group of this compound. The resulting adduct subsequently undergoes dehydration to yield the final condensed product.[13]

Experimental Protocol: Reaction with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

II. Derivatization of the 4-Methyl Group

The methyl group at the 4-position of the oxazole ring can also be functionalized, providing another handle for molecular elaboration.

Side-Chain Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient reagent for the free-radical bromination of allylic and benzylic positions.[13] In the case of 4-methyloxazole derivatives, the methyl group can be brominated to afford the corresponding 4-(bromomethyl)oxazole, a reactive intermediate for nucleophilic substitution reactions.[2][9]

Reaction Principle: The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light. A bromine radical is generated from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized radical. This radical then reacts with another molecule of NBS to propagate the chain and form the brominated product.

Experimental Protocol: Synthesis of 1-(4-(Bromomethyl)oxazol-2-yl)ethanone

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve this compound (1.0 eq.) in CCl₄.

  • Add NBS (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 2-6 hours. Monitor the reaction by TLC. The completion of the reaction is often indicated by the succinimide floating on top of the CCl₄.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

III. Derivatization of the Oxazole Ring

The oxazole ring itself can undergo several types of reactions, including cycloadditions and electrophilic substitutions, although the latter can be challenging due to the electron-deficient nature of the ring.[3]

Diels-Alder Reaction

Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[1][14] This powerful transformation allows for the construction of highly substituted pyridine derivatives, which are prevalent in many natural products and pharmaceuticals.

Reaction Principle: The oxazole ring acts as an azadiene, reacting with a dienophile (an alkene or alkyne) to form an initial bicyclic adduct. This adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the elimination of a small molecule like water, to afford the aromatic pyridine ring.[1]

Experimental Protocol: Synthesis of a Substituted Pyridine Derivative

Materials:

  • This compound

  • Maleic anhydride (or other suitable dienophile)

  • Xylene (high-boiling solvent)

Procedure:

  • In a flame-dried flask equipped with a reflux condenser, combine this compound (1.0 eq.) and maleic anhydride (1.2 eq.) in anhydrous xylene.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 24-48 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold xylene.

  • The product can be further purified by recrystallization.

Diels-Alder Reaction Pathway

G cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_rearomatization Rearomatization cluster_product Product oxazole This compound (Diene) transition_state Concerted Transition State oxazole->transition_state dienophile Dienophile (e.g., Maleic Anhydride) dienophile->transition_state adduct Unstable Bicyclic Adduct transition_state->adduct retro_da Retro-Diels-Alder & Elimination adduct->retro_da pyridine Substituted Pyridine retro_da->pyridine

Caption: General pathway for the Diels-Alder reaction of an oxazole.

Lithiation and Electrophilic Quench

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[10][12] For 4-methyloxazole, deprotonation can occur at the C2 or C5 positions, or at the methyl group. The regioselectivity is influenced by the base used and the reaction conditions.[3] The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles.

Experimental Protocol: C5-Functionalization

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane, benzaldehyde)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a flame-dried, nitrogen-purged flask containing anhydrous THF, add this compound (1.0 eq.) and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq.) dropwise. A color change may be observed. Stir at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 eq.) dropwise at -78 °C.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and application notes provided in this guide offer a solid foundation for the strategic derivatization of its acetyl group, 4-methyl substituent, and the oxazole ring. By leveraging these methodologies, researchers can efficiently generate libraries of novel oxazole-containing compounds for further investigation.

References

  • MySkinRecipes. This compound. [Link]
  • Indian Journal of Pharmaceutical Sciences.
  • Rossa, G. R., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–513. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • International Journal of Drug Regulatory Affairs.
  • Grokipedia.
  • Patil, S. A., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1679-1682.
  • Wikipedia.
  • Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Advances, 4(46), 24300-24303. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia.
  • Organic Reactions.
  • ResearchGate. Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. [Link]
  • PubMed Central. Side-Chain Cysteine-Functionalized Poly(2-oxazoline)
  • Wikipedia. Diels–Alder reaction. [Link]
  • MDPI.
  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • Indian Academy of Sciences.
  • PubMed.
  • Chemistry LibreTexts. 22.
  • Patil, S. A., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1679-1682.
  • Hassner, A., et al. (2007). N-BROMOSUCCINIMIDE (NBS) AS PROMOTER FOR ACYLATION OF SYDNONES IN THE PRESENCE OF ACETIC ANHYDRIDE UNDER NEUTRAL CONDITIONS. HETEROCYCLES, 75(2), 391. [Link]
  • PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. [Link]
  • Nesi, R., et al. (1993). 4-Nitro-2-phenyloxazole: an electrophilic dienophile for normal Diels–Alder reactions in the oxazole series.
  • Beilstein Journal of Organic Chemistry.
  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]
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  • PubMed Central. Lithiation and Electrophilic Substitution of Dimethyl Triazones. [Link]
  • PubMed Central.
  • MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]
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  • PubMed Central.

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Application Note: Regioselective C2-Acylation of 4-Methyloxazole for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and therapeutic agents where it often serves as a bioisosteric replacement for amide or ester functionalities, enhancing metabolic stability.[1] Functionalization of the oxazole ring is crucial for developing new molecular entities, with C2-acylated derivatives being particularly valuable precursors. This guide provides a detailed experimental protocol for the direct C2-acylation of 4-methyloxazole via a palladium-catalyzed C-H bond activation strategy. We will explore the mechanistic underpinnings of this transformation, offer a step-by-step laboratory procedure, present a troubleshooting guide, and discuss the causality behind key experimental choices to ensure reproducibility and success for researchers in organic synthesis and drug development.

Introduction: The Significance of C2-Acylated Oxazoles

The direct functionalization of heteroaromatic C-H bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] The oxazole ring, while a privileged structure, presents a challenge in regioselective functionalization. The electronic nature of the ring dictates that the proton at the C2 position is the most acidic, making it the primary target for deprotonation-based functionalization.[3] However, direct C-H activation provides a more elegant and versatile route.

Recent advancements have enabled the transition-metal-catalyzed acylation of azoles.[4] Specifically, palladium catalysis has emerged as a powerful tool for this transformation, utilizing thioesters as effective acylation reagents.[2][4] This approach avoids the need for stoichiometric organometallic intermediates and tolerates a wide range of functional groups, making it highly suitable for complex molecule synthesis.

Mechanistic Rationale: Palladium-Catalyzed C-H Acylation

The selective C2-acylation of 4-methyloxazole using a palladium catalyst and a thioester acyl source is believed to proceed through a catalytic cycle involving C-H activation. While the precise mechanism can vary with the ligand and conditions, a plausible pathway is outlined below. The C2-selectivity is driven by the higher acidity of the C2-H bond compared to other positions on the oxazole ring.[3]

Proposed Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the thioester, forming a Pd(II) intermediate.

  • C-H Activation/Deprotonation: The oxazole coordinates to the palladium center. The C2-H bond is then cleaved in a concerted metalation-deprotonation (CMD) step, assisted by a base, to form a palladacycle intermediate.

  • Reductive Elimination: The acyl and oxazolyl groups on the Pd(II) center undergo reductive elimination to form the C-C bond of the desired 2-acyl-4-methyloxazole product and regenerate the Pd(0) catalyst.

Below is a visualization of the proposed catalytic cycle for this transformation.

G pd0 Pd(0)L_n pd2_thio R(CO)S-Pd(II)L_n-R' pd0->pd2_thio Oxidative Addition palladacycle Oxazolyl-Pd(II)L_n-C(O)R pd2_thio->palladacycle C-H Activation (CMD) palladacycle->pd0 Reductive Elimination product 2-Acyl-4-methyloxazole palladacycle->product reagents RCO-SR' (Thioester) reagents->pd2_thio oxazole 4-Methyloxazole + Base oxazole->pd2_thio

Caption: Proposed catalytic cycle for Pd-catalyzed C2-acylation.

Detailed Experimental Protocol: Palladium-Catalyzed C2-Acylation

This protocol describes a general procedure for the C2-acylation of 4-methyloxazole with an aryl thioester, adapted from methodologies reported for the aroylation of azoles.[4]

Materials & Reagents:

  • 4-Methyloxazole

  • S-ethyl arylcarbothioate (or other suitable thioester)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(m-tolyl)phosphine (P(m-tolyl)₃)

  • Copper(I) Chloride (CuCl)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Workflow Visualization:

G setup 1. Reaction Setup reagents Add Pd₂(dba)₃, P(m-tolyl)₃, CuCl, t-BuONa, and thioester to flask. setup->reagents purge Evacuate and backfill with N₂/Ar (3x). reagents->purge add_solvents Add anhydrous dioxane and 4-methyloxazole via syringe. purge->add_solvents reaction 2. Reaction add_solvents->reaction heat Heat to 80 °C with vigorous stirring. reaction->heat monitor Monitor by TLC until starting material is consumed (4-12 h). heat->monitor workup 3. Workup monitor->workup cool Cool to room temperature. workup->cool filter Dilute with ethyl acetate, filter through Celite® to remove solids. cool->filter extract Wash filtrate with water and brine. filter->extract dry Dry organic layer over Na₂SO₄. extract->dry purify 4. Purification & Analysis dry->purify concentrate Concentrate under reduced pressure. purify->concentrate chromatography Purify by flash column chromatography. concentrate->chromatography characterize Characterize pure product (NMR, MS). chromatography->characterize

Caption: Step-by-step experimental workflow for C2-acylation.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃ (2.5 mol%), P(m-tolyl)₃ (10 mol%), CuCl (20 mol%), and sodium tert-butoxide (t-BuONa) (2.0 equiv).

    • Causality Note: Pd₂(dba)₃ is a stable Pd(0) precatalyst. The phosphine ligand is crucial for stabilizing the catalyst and promoting the desired reactivity. CuCl acts as a co-catalyst, potentially facilitating the catalytic cycle. t-BuONa is the base required for the C-H activation step.[4]

    • Add the S-ethyl arylcarbothioate (1.2 equiv).

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants:

    • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent).

    • Add 4-methyloxazole (1.0 equiv) via syringe.

    • Causality Note: Anhydrous solvent is critical as moisture can deactivate the catalyst and base. An excess of the acylating agent is used to drive the reaction to completion.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80 °C.

    • Stir the mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methyloxazole spot is consumed.

  • Workup and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acyl-4-methyloxazole.

Quantitative Data and Troubleshooting

The following table summarizes typical reaction parameters and expected outcomes for a model reaction.

ParameterValue / DescriptionRationale
4-Methyloxazole 1.0 mmol (1.0 equiv)Limiting reagent
Thioester 1.2 mmol (1.2 equiv)Drives reaction to completion
Pd₂(dba)₃ 0.025 mmol (2.5 mol%)Catalyst precursor
P(m-tolyl)₃ 0.10 mmol (10 mol%)Ligand for catalyst stabilization
CuCl 0.20 mmol (20 mol%)Co-catalyst
t-BuONa 2.0 mmol (2.0 equiv)Base for C-H activation
Solvent Anhydrous Dioxane (5 mL)Aprotic solvent, good for Pd catalysis
Temperature 80 °CProvides thermal energy for activation
Time 4-12 hoursTypical reaction duration
Expected Yield 65-85%Based on analogous literature reports[4]

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Wet solvent/reagents. 3. Insufficient temperature.1. Use fresh Pd₂(dba)₃ and ensure an inert atmosphere. 2. Use freshly distilled/dried solvent and dry reagents thoroughly. 3. Confirm oil bath temperature.
Multiple Products (Low Selectivity) 1. Catalyst decomposition. 2. Side reactions at other positions (e.g., C5).1. Increase ligand-to-metal ratio slightly. 2. Re-optimize reaction conditions (temperature, base). C2 is strongly preferred electronically.
Product Decomposition Product may be unstable to prolonged heat or workup conditions.1. Monitor reaction closely and stop once complete. 2. Consider a milder workup (e.g., avoid acidic/basic washes if the product is sensitive).
Conclusion

The palladium-catalyzed direct C2-acylation of 4-methyloxazole represents a highly efficient and modern approach for synthesizing valuable chemical intermediates. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can reliably access these important building blocks. This protocol provides a robust starting point for exploration and is amenable to modification for a wide range of acylating agents, thereby enabling the rapid generation of diverse oxazole libraries for applications in drug discovery and materials science.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
  • Xu, G.-L., & Wang, Z.-X. (2019). Palladium‐Catalyzed Tunable C2–H Aroylation or Arylation of Azoles with Thioesters. Chinese Journal of Chemistry, 37(11), 1139-1144.
  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 187–209.
  • Ferrer Flegeau, E., Popkin, M. E., & Greaney, M. F. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Chemical Communications, (23), 2717-2719.
  • Bell, M. J., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(19), 4364–4367.
  • Voolstra, O., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(1), 59.
  • Wang, Z.-X., et al. (2019). Palladium-Catalyzed Tunable C2–H Aroylation or Arylation of Azoles with Thioesters. Chinese Journal of Chemistry. This is a primary source for the adapted protocol.

Sources

The Synthetic Versatility of 1-(4-Methyloxazol-2-yl)ethanone: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Moiety

In the landscape of modern medicinal chemistry and drug development, the oxazole scaffold stands out as a "privileged structure."[1] This five-membered heterocycle, containing both oxygen and nitrogen, is a key constituent in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2] 1-(4-Methyloxazol-2-yl)ethanone, a readily accessible and versatile building block, serves as a crucial starting material for the synthesis of a wide array of more complex, biologically active molecules.[3] Its utility spans the development of pharmaceuticals, such as active pharmaceutical ingredients (APIs) for various diseases, and the creation of specialized agrochemicals.[3] This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols for its conversion into high-value chemical entities.

The core reactivity of this compound is centered around its acetyl group. The methyl protons of this group are sufficiently acidic to be removed by a base, forming an enolate. This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, most notably condensation reactions with aldehydes and ketones. This reactivity provides a reliable and efficient pathway to elaborate the molecular framework, introducing new functionalities and building complexity in a controlled manner.

Key Synthetic Applications and Protocols

The primary application of this compound in organic synthesis is its use as a ketone component in condensation reactions to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not only valuable in their own right due to their broad spectrum of biological activities, but they are also versatile intermediates for the synthesis of other heterocyclic systems, such as pyrimidines.

Application 1: Synthesis of Oxazole-Containing Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed reaction in organic synthesis for the formation of chalcones.[4][5] It involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. The resulting chalcone framework, which links the oxazole ring to another aromatic system via a three-carbon α,β-unsaturated carbonyl bridge, is a common motif in molecules with anti-inflammatory, antimicrobial, and anticancer properties.

Protocol 1: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-methyloxazol-2-yl)prop-2-en-1-one

This protocol details the synthesis of a representative oxazole-containing chalcone using 4-chlorobenzaldehyde as the aromatic aldehyde component.

Reaction Scheme:

G start This compound + 4-Chlorobenzaldehyde end (E)-3-(4-chlorophenyl)-1-(4-methyloxazol-2-yl)prop-2-en-1-one start->end NaOH, Ethanol, rt

Caption: Claisen-Schmidt condensation workflow.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier
This compoundC₆H₇NO₂125.13Commercially Available
4-ChlorobenzaldehydeC₇H₅ClO140.57Commercially Available
Sodium Hydroxide (NaOH)NaOH40.00Commercially Available
Ethanol (EtOH)C₂H₅OH46.07Commercially Available
Deionized WaterH₂O18.02---
Glacial Acetic AcidCH₃COOH60.05Commercially Available

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.25 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: Prepare a 10% aqueous solution of sodium hydroxide (4 mL). While stirring the ethanolic solution of the ketone and aldehyde, add the NaOH solution dropwise over a period of 10 minutes at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The formation of a light yellow precipitate indicates product formation.[5]

  • Work-up and Isolation: After 30 minutes, add 40 mL of cold deionized water to the reaction mixture. A yellow solid will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with cold methanol.

  • Purification: The crude product can be recrystallized from chloroform and n-hexane to afford fine yellow crystals of (E)-3-(4-chlorophenyl)-1-(4-methyloxazol-2-yl)prop-2-en-1-one.[5]

Expected Characterization Data:

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ 7.80-7.90 (d, 1H, vinyl H), 7.50-7.60 (d, 2H, Ar-H), 7.35-7.45 (d, 2H, Ar-H), 7.20-7.30 (d, 1H, vinyl H), 7.15 (s, 1H, oxazole H), 2.45 (s, 3H, oxazole CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 182.0 (C=O), 160.0 (oxazole C2), 145.0 (oxazole C4), 142.0 (vinyl CH), 136.0 (Ar-C), 134.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (vinyl CH), 120.0 (oxazole C5), 12.0 (oxazole CH₃)
Mass Spectrometry (MS) [M+H]⁺ = 249.05
Application 2: Synthesis of Bioactive Pyrimidine Derivatives

The chalcones synthesized from this compound are excellent precursors for the construction of other heterocyclic systems. A particularly useful transformation is their cyclization with amine-containing reagents to form pyrimidines. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]

Protocol 2: Synthesis of a 2-Amino-4,6-disubstituted Pyrimidine

This protocol describes the synthesis of a 2-aminopyrimidine derivative from the previously synthesized oxazole-containing chalcone and guanidine hydrochloride.

Reaction Scheme:

G start (E)-3-(4-chlorophenyl)-1-(4-methyloxazol-2-yl)prop-2-en-1-one + Guanidine Hydrochloride end 4-(4-Chlorophenyl)-6-(4-methyloxazol-2-yl)pyrimidin-2-amine start->end KOH, Ethanol, reflux

Caption: Cyclization of a chalcone to a pyrimidine.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier
(E)-3-(4-chlorophenyl)-1-(4-methyloxazol-2-yl)prop-2-en-1-oneC₁₃H₁₀ClNO₂247.68Synthesized in Protocol 1
Guanidine HydrochlorideCH₅N₃·HCl95.53Commercially Available
Potassium Hydroxide (KOH)KOH56.11Commercially Available
Ethanol (EtOH)C₂H₅OH46.07Commercially Available
Deionized WaterH₂O18.02---

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.48 g (10 mmol) of (E)-3-(4-chlorophenyl)-1-(4-methyloxazol-2-yl)prop-2-en-1-one and 0.96 g (10 mmol) of guanidine hydrochloride in 25 mL of ethanol.

  • Base Addition: Add 5 mL of a 2 M solution of potassium hydroxide in ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The reaction can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice. The resulting precipitate is filtered, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield the pure 4-(4-chlorophenyl)-6-(4-methyloxazol-2-yl)pyrimidin-2-amine.

Expected Characterization Data:

AnalysisPredicted Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.10 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 7.40 (s, 1H, pyrimidine H), 7.20 (s, 1H, oxazole H), 6.80 (s, 2H, NH₂), 2.40 (s, 3H, oxazole CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 163.0 (pyrimidine C2), 161.0 (pyrimidine C4), 160.0 (pyrimidine C6), 158.0 (oxazole C2), 145.0 (oxazole C4), 135.0 (Ar-C), 133.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 120.0 (oxazole C5), 105.0 (pyrimidine C5), 12.0 (oxazole CH₃)
Mass Spectrometry (MS) [M+H]⁺ = 287.08

Broader Implications in Drug Discovery

The synthetic transformations detailed above highlight the utility of this compound as a strategic starting material. The resulting oxazole-chalcone and oxazole-pyrimidine scaffolds are of significant interest in the development of novel therapeutic agents.

  • Kinase Inhibitors: Many known kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The oxazole and pyrimidine moieties can serve as effective bioisosteres for other functional groups and participate in crucial hydrogen bonding interactions within the active site.

  • COX-2 Inhibitors: The diarylheterocycle motif is a hallmark of selective COX-2 inhibitors used as anti-inflammatory agents. The structures synthesized from this compound bear a resemblance to this pharmacophore, suggesting their potential for development in this therapeutic area.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward reactivity in Claisen-Schmidt condensations provides a reliable entry point to a diverse range of oxazole-containing chalcones. These intermediates can be further elaborated, for instance, through cyclization to pyrimidines, to generate molecular architectures with significant potential in medicinal chemistry. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the rich synthetic landscape accessible from this strategic starting material.

References

  • MySkinRecipes. This compound.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • BenchChem. Marketed drugs containing oxazole.
  • Slideshare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.
  • Bukhari, M. H., Siddiqui, H. L., Tahir, M. N., Chaudhary, M. A., & Iqbal, A. (2008). (E)-3-(4-Chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o867.
  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one.
  • ResearchGate. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.
  • Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones.

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, precise, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Methyloxazol-2-yl)ethanone. This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification critical for quality control.[1] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The narrative explains the causal logic behind each step of the method development process, from initial analyte characterization to full validation according to International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analyte Characterization

Understanding the physicochemical properties of the target analyte is the foundational step in any logical method development process. This compound is a small heterocyclic organic molecule. Its key properties are summarized in Table 1.

PropertyValue / InformationSource
IUPAC Name 1-(4-methyl-1,3-oxazol-2-yl)ethanone[4]
CAS Number 90892-97-0[4]
Molecular Formula C₆H₇NO₂[5][6]
Molecular Weight 125.13 g/mol [5][6]
Chemical Structure
SMILES CC1=COC(=N1)C(=O)C[4]
Predicted Properties The structure contains a weakly basic oxazole ring and a conjugated ketone. This suggests good UV absorbance and suitability for reversed-phase chromatography. The molecule is moderately polar.N/A

The Logic of Method Development: A Systematic Approach

The goal is to develop a method that is not only selective and accurate but also robust enough for routine use in a quality control environment. The development process follows a logical sequence of decisions and optimizations, as illustrated in the workflow below.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Structure, MW, Polarity) Goal 2. Define Method Goal (Purity Assay, Quantification) Analyte->Goal Input Mode 3. Select Chromatographic Mode (Reversed-Phase HPLC) Goal->Mode Justification Column 4. Select Stationary Phase (C18, 4.6x150 mm, 5 µm) Mode->Column Standard Choice Detector 5. Select Detector & Wavelength (UV-DAD, Scan for λmax) Column->Detector Analyte Property Scout 6. Mobile Phase Scouting (Gradient Elution ACN/H₂O) Detector->Scout Initial Run Optimize 7. Method Optimization (Isocratic, pH, Flow Rate) Scout->Optimize Refinement SST 8. System Suitability Testing (USP <621> Criteria) Optimize->SST Performance Check Validate 9. Method Validation (ICH Q2(R2) Guidelines) SST->Validate Verification Final 10. Final Method Protocol Validate->Final Documentation

Caption: A systematic workflow for HPLC method development.

Rationale for Chromatographic Mode and Stationary Phase
  • Chromatographic Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the mode of choice for the majority of small, neutral or weakly ionic organic molecules like this compound.[7][8] This technique separates analytes based on their hydrophobicity, where a non-polar stationary phase is used with a polar mobile phase.[9]

  • Stationary Phase: A C18 (octadecylsilane) column is the most widely used and recommended starting point for RP-HPLC method development due to its strong hydrophobic retention and broad applicability.[7][10] A standard dimension (e.g., 4.6 x 150 mm) with a 5 µm particle size provides a good balance between efficiency, backpressure, and analysis time.

Detector and Wavelength Selection

The analyte's structure, featuring a conjugated system between the oxazole ring and the ketone, strongly implies it will absorb ultraviolet (UV) light.[8]

  • Protocol: A standard solution of this compound (approx. 10 µg/mL in mobile phase) is injected while the UV-Vis Diode Array Detector (DAD) scans across a range of 190-400 nm. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity.

Mobile Phase Screening and Optimization

The composition of the mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[11]

  • Organic Modifier Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths. The initial development will start with ACN.

  • Aqueous Phase and pH Control: While the analyte is not strongly ionizable, controlling the mobile phase pH is crucial for robust chromatography. A slightly acidic pH (e.g., 3.0) is beneficial as it suppresses the ionization of residual silanol groups on the silica-based stationary phase.[11] Deprotonated silanols can lead to undesirable secondary interactions with polar functional groups on the analyte, causing peak tailing.[11] Adding 0.1% formic acid to the aqueous phase is a simple and effective way to achieve this.

  • Scouting Gradient: A fast "scouting" gradient is performed to determine the approximate percentage of organic solvent required to elute the analyte and to visualize any potential impurities. A typical scouting gradient runs from 5% to 95% ACN over 15-20 minutes.

  • Isocratic Method Development: For a single analyte purity or potency assay, an isocratic method is often preferable due to its simplicity and robustness. Based on the retention time from the scouting gradient, an appropriate isocratic mobile phase composition is calculated to achieve a retention time between 3 and 10 minutes, ensuring sufficient separation from the solvent front without excessively long run times.

Final Optimized Method & Protocol

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax (determined to be 254 nm)
Run Time 10 minutes
Protocol for Standard and Sample Preparation
  • Solvent (Diluent) Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[3][12] Validation demonstrates the method's trustworthiness and scientific integrity.

ValidationParameters ValidatedMethod Validated Method Specificity Specificity (Analyte vs. Others) ValidatedMethod->Specificity Linearity Linearity (Conc. vs. Response) ValidatedMethod->Linearity Accuracy Accuracy (Closeness to True Value) ValidatedMethod->Accuracy Precision Precision (Repeatability) ValidatedMethod->Precision Range Range ValidatedMethod->Range Robustness Robustness (Method Tolerance) ValidatedMethod->Robustness LOQ LOQ / LOD ValidatedMethod->LOQ Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of core HPLC method validation parameters.

System Suitability Testing (SST)

Before each validation run, the chromatographic system's performance is verified by making five replicate injections of the working standard solution. The acceptance criteria are based on USP General Chapter <621> Chromatography.[13][14][15]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time
Validation Experiments

The following protocols outline the experiments required for full method validation.

ParameterProtocolAcceptance Criteria
Specificity Inject diluent, placebo (if applicable), and a sample spiked with known impurities. Assess for any interference at the analyte's retention time.Peak for this compound is pure and well-resolved from any other peaks (Resolution > 2.0).
Linearity Prepare a series of at least five concentrations from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy can be assessed by spiking a placebo with a known amount of analyte or by comparing results to a second, validated method. Expressed as % recovery.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for repeatability. Overall %RSD for intermediate precision should also meet the lab's internal criteria.
Limit of Quantitation (LOQ) & Limit of Detection (LOD) Determine by the signal-to-noise ratio method. LOQ is the concentration that yields a S/N ratio of 10:1, and LOD is S/N of 3:1.[7]The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness Deliberately make small variations to the method parameters and assess the impact on the results.[2][12] Parameters to vary include: • Flow Rate (± 0.1 mL/min) • Column Temperature (± 2 °C) • Mobile Phase Composition (± 2% organic)System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a scientifically sound and robust procedure for the quantitative determination of this compound. The systematic development approach, beginning with an understanding of the analyte's properties and culminating in a comprehensive validation protocol, ensures the method's reliability for its intended purpose in a regulated quality control environment. The isocratic nature of the method makes it simple, cost-effective, and ideal for high-throughput analysis.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (2022).
  • Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 20(4), 346-357. [Link]
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
  • Iwata, T., et al. (1993). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection.
  • Lietz, C. B., & Harrison, C. R. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. [Link]
  • Tsuruta, Y., et al. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Analytical biochemistry, 384(1), 1-6. [Link]
  • Ahmed, A. (2024). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. [Link]
  • Pharma's Almanac. (2023). Navigating HPLC Method Development: Tips for Success. [Link]
  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • Cardoso, C. A. L., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 98(1), 159-165. [Link]
  • Phenomenex Inc. Reversed Phase HPLC Method Development Guide. [Link]
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • Al-Rawithi, S., et al. (2012). Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC. International journal of analytical chemistry, 2012, 974893. [Link]
  • MySkinRecipes. This compound. [Link]
  • AMSbiopharma. (2024).
  • International Council for Harmonisation. (2023). ICH Q14: Analytical Procedure Development. [Link]
  • International Council for Harmonisation. (2023). Q14 ANALYTICAL PROCEDURE DEVELOPMENT. [Link]

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The Versatile Building Block: Application Notes and Protocols for 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-methyloxazol-2-yl)ethanone as a pivotal building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, reactivity, and practical applications of this versatile heterocyclic ketone. Detailed, field-tested protocols for key transformations, including Claisen-Schmidt and Knoevenagel condensations, and oxime formation are presented, underscoring its utility in the synthesis of novel bioactive molecules. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. This compound, a readily accessible and reactive building block, serves as an excellent starting material for the introduction of this valuable heterocycle into more complex molecular architectures. Its utility spans the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of a reactive acetyl group at the 2-position of the oxazole ring provides a handle for a variety of chemical transformations, making it a cornerstone for the construction of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90892-97-0[2]
Molecular Formula C₆H₇NO₂MySkinRecipes[1]
Molecular Weight 125.13 g/mol MySkinRecipes[1]
Appearance White to off-white solid
Boiling Point 43-44 °C at 1 mmHg
Storage Room temperature, in a dry and sealed containerMySkinRecipes[1]
Purity ≥95%MySkinRecipes[1]

Safety and Handling:

This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the acetyl group and the stability of the oxazole ring under various reaction conditions. The methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a suitable base, forming an enolate which can then participate in a range of carbon-carbon bond-forming reactions.

Application Note 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Introduction:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a robust and widely employed method for their synthesis.[3][4][5][6] this compound serves as an excellent ketone partner in this reaction, leading to the formation of novel chalcones bearing the 4-methyloxazole moiety.

Workflow Diagram:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Ketone This compound Base Base (e.g., NaOH or KOH) in Ethanol Ketone->Base Step 1: Enolate Formation Aldehyde Aromatic Aldehyde Aldehyde->Base Stir Stirring at Room Temperature Base->Stir Precipitation Precipitation in Water Stir->Precipitation Step 2: Condensation & Dehydration Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Chalcone Product Recrystallization->Product Final Product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Detailed Protocol (Adapted from a general procedure for chalcone synthesis[3]):

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Glacial acetic acid (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.05 equivalents of the chosen aromatic aldehyde.

  • Base Addition: Cool the mixture in an ice bath. Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C. The amount of base should be catalytic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. A precipitate of the crude chalcone should form.

  • Neutralization: If the solution is basic, neutralize it with glacial acetic acid to a pH of approximately 7 to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Expected Characterization Data for a Representative Chalcone (Hypothetical):

  • ¹H NMR: Expect to see characteristic doublets for the vinylic protons of the α,β-unsaturated system with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. Signals for the aromatic protons and the methyl group on the oxazole ring will also be present.

  • ¹³C NMR: The carbonyl carbon of the chalcone will appear downfield (around 180-190 ppm). Signals for the vinylic carbons and the aromatic carbons will also be observed.

  • IR: A strong absorption band for the C=O stretching of the α,β-unsaturated ketone will be present around 1650-1680 cm⁻¹.

  • MS (ESI+): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the synthesized chalcone.

Application Note 2: Synthesis of Oximes as Precursors for Further Functionalization

Introduction:

The reaction of the acetyl group of this compound with hydroxylamine hydrochloride provides a straightforward route to the corresponding oxime. Oximes are versatile intermediates in organic synthesis and can be further transformed into amides (via Beckmann rearrangement), nitriles, or used as ligands in coordination chemistry. The formation of oximes from ketones is a well-established and high-yielding reaction.

Workflow Diagram:

Oxime_Formation cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Ketone This compound Base Base (e.g., Sodium Acetate) in Aqueous Ethanol Ketone->Base Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Base Reflux Reflux Base->Reflux Step 1: Condensation Cooling Cooling and Precipitation Reflux->Cooling Step 2: Product Formation Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Product Oxime Product Washing->Product Final Product

Caption: Workflow for the synthesis of oximes from this compound.

Detailed Protocol (General Procedure):

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate or pyridine (as a base)

  • Ethanol/Water solvent mixture

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a mixture of ethanol and water.

  • Addition of Reagents: Add 1.2 equivalents of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, 1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The oxime product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude oxime can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Expected Characterization Data for the Oxime:

Based on spectroscopic data for similar ethanone oximes, the following can be anticipated[7]:

  • ¹H NMR: The methyl protons of the acetyl group will show a downfield shift compared to the starting ketone. A broad singlet for the oxime -OH proton will be observed, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon of the C=NOH group will appear in the range of 150-160 ppm.

  • IR: A characteristic broad O-H stretching band will be observed around 3100-3300 cm⁻¹, and a C=N stretching band around 1640-1690 cm⁻¹.

  • HRMS (ESI+): The [M+H]⁺ peak will correspond to the molecular weight of the oxime.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward reactivity, particularly at the acetyl group, allows for its incorporation into various molecular scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols outlined in this guide provide a solid foundation for the exploration of its synthetic potential. It is the author's belief that the continued investigation of this and similar oxazole-based building blocks will lead to the discovery of novel molecules with significant biological activities.

References

  • The Royal Society of Chemistry. (2013). Supporting Information for Dalton Transactions.
  • Anderson, K. W., et al. (2011).
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • ResearchGate. (2025). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • MySkinRecipes. This compound.
  • J&K Scientific. This compound | 90892-97-0.
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023).
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health.

Sources

LC-MS Analysis of 1-(4-Methyloxazol-2-yl)ethanone Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This technical guide provides a comprehensive, in-depth protocol for the analysis of reactions involving 1-(4-methyloxazol-2-yl)ethanone using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, step-by-step methodology, from sample preparation to data interpretation. The protocols herein are structured to ensure scientific integrity, drawing upon established principles of analytical chemistry to provide a self-validating system for reliable and reproducible results.

Introduction

This compound is a heterocyclic ketone that serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom separated by a carbon.[2][3] Monitoring the progress of reactions involving this compound, as well as identifying and quantifying reactants, products, and potential impurities, is paramount for process optimization and quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[4] This makes it an ideal tool for analyzing complex reaction mixtures, offering high sensitivity and specificity for the structural elucidation of known and unknown compounds.[4] This guide will detail a robust LC-MS protocol specifically tailored for the analysis of reactions involving this compound.

Scientific Principles and Experimental Design

The successful LC-MS analysis of this compound and its reaction products hinges on several key principles. The choice of chromatographic conditions and mass spectrometry parameters is dictated by the physicochemical properties of the analyte and the matrix in which it is being analyzed.

Analyte Properties

This compound (C₆H₇NO₂) has a molecular weight of 125.13 g/mol .[1] Its structure, featuring a polar oxazole ring and a ketone functional group, suggests that it is a relatively polar compound. This polarity is a critical consideration for selecting the appropriate liquid chromatography method. While reverse-phase chromatography is a common starting point, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer better retention and separation.[5][6][7]

Chromatographic Strategy

Given the polar nature of the analyte and potential reaction products, a reverse-phase C18 column is a suitable starting point for method development.[8] These columns separate compounds based on their hydrophobicity. To enhance the retention and peak shape of polar compounds on a C18 column, the mobile phase composition is critical. A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid to improve ionization) and an organic solvent (typically acetonitrile or methanol) is employed. For very polar analytes that are poorly retained on C18 columns, a HILIC approach may be necessary.[9]

Mass Spectrometric Detection

Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[10] ESI is a soft ionization method that typically produces protonated molecules [M+H]+ in positive ion mode, which is expected for this compound due to the basic nitrogen atom in the oxazole ring. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns of the parent ion.[4]

Experimental Workflow

The overall workflow for the LC-MS analysis of a reaction mixture containing this compound can be visualized as follows:

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Quench Quench Reaction Sample->Quench Stop Reaction Dilute Dilute Sample Quench->Dilute Prepare for Injection Filter Filter (0.22 µm) Dilute->Filter Remove Particulates LC Liquid Chromatography (Separation) Filter->LC Inject MS Mass Spectrometry (Detection) LC->MS Eluent Transfer Integration Peak Integration MS->Integration Acquire Data Quantification Quantification Integration->Quantification Identification Compound Identification Integration->Identification

Caption: A generalized workflow for the LC-MS analysis of a chemical reaction.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%e.g., Sigma-Aldrich, J&K Scientific[11]
Acetonitrile (ACN)LC-MS GradeFisher Scientific
WaterLC-MS GradeVWR
Formic Acid (FA)LC-MS GradeSigma-Aldrich
Methanol (MeOH)LC-MS GradeEMD Millipore
Syringe Filters0.22 µm PTFEWhatman
Autosampler Vials2 mL, with septaAgilent Technologies
Sample Preparation Protocol

The primary goal of sample preparation is to prepare a sample that is compatible with the LC-MS system and free of particulates that could clog the instrument.[12][13]

  • Reaction Quenching: If the reaction is ongoing, it must be stopped ("quenched") to ensure the analyzed sample is representative of a specific time point. This can be achieved by rapid cooling, addition of a quenching reagent, or significant dilution. The choice of quenching method depends on the specific reaction chemistry.

  • Dilution: Reaction mixtures are often too concentrated for direct injection into an LC-MS system.[14] A high concentration can lead to column overloading and detector saturation. A typical starting point is to dilute the reaction mixture 1:100 or 1:1000 with a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).

  • Filtration: To prevent clogging of the LC system, it is crucial to filter the diluted sample through a 0.22 µm syringe filter into a clean autosampler vial.[13]

  • Blank and Standard Preparation: Prepare a "blank" sample using the same solvent as the diluted sample to assess background signals. Also, prepare a series of calibration standards of this compound at known concentrations to enable quantification.

LC-MS Method Parameters

The following parameters provide a robust starting point for the analysis. Method optimization may be required depending on the specific reaction products and matrix.

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard reverse-phase column suitable for a wide range of polarities. The smaller particle size provides higher resolution.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid aids in the protonation of the analyte for better ESI sensitivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase for eluting more hydrophobic compounds.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute a range of compounds with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.
ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen in the oxazole ring is expected to readily accept a proton.[10]
Capillary Voltage 3.5 kVA typical voltage for stable electrospray.
Gas Temperature 325 °CTo aid in desolvation of the eluent.
Gas Flow 8 L/minTo facilitate desolvation.
Nebulizer Pressure 40 psiTo create a fine spray of droplets.
Scan Range m/z 50-500A range that encompasses the analyte and potential reaction products.
MS/MS Fragmentation Collision-Induced Dissociation (CID)To generate characteristic fragment ions for structural confirmation.

Data Analysis and Interpretation

Compound Identification

The primary identification of this compound is based on its retention time and the mass-to-charge ratio (m/z) of its protonated molecule, [M+H]+, which is expected to be approximately 126.05. High-resolution mass spectrometry can provide a more accurate mass measurement for increased confidence in identification.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. The fragmentation pattern of ketones often involves cleavage of the bonds adjacent to the carbonyl group.[15][16][17] For this compound, characteristic fragmentation pathways are expected.

Caption: A proposed fragmentation pathway for protonated this compound.

Quantification

The concentration of this compound and its reaction products can be determined by creating a calibration curve from the peak areas of the prepared standards. The peak area of the analyte in the unknown sample is then compared to the calibration curve to determine its concentration.

Method Validation

For regulated environments, such as in pharmaceutical development, the LC-MS method must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH).[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal Improper sample preparation; Instrument issue; Incorrect MS parameters.Verify sample concentration; Check instrument tuning and calibration; Ensure correct ionization mode and scan range are selected.
Poor Peak Shape Column degradation; Incompatible sample solvent; Column overloading.Use a guard column or replace the analytical column; Ensure sample is dissolved in a solvent similar to the initial mobile phase; Dilute the sample further.
Retention Time Shift Change in mobile phase composition; Column aging; Fluctuation in column temperature.Prepare fresh mobile phase; Equilibrate the column for a longer period; Ensure consistent column temperature.
High Background Noise Contaminated mobile phase or sample; Leaks in the system.Use high-purity solvents and reagents; Filter all solvents and samples; Check for and fix any leaks.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of reactions involving this compound. By following the detailed steps for sample preparation, method setup, and data analysis, researchers can achieve reliable and reproducible results. The provided framework, based on established analytical principles, ensures the integrity and trustworthiness of the data generated, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024-01-23). PubMed Central.
  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
  • Validation of Impurity Methods, Part I. LCGC International.
  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016-06-09). Journal of Chromatographic Science.
  • LC-MS Sample Preparation. Thermo Fisher Scientific - US.
  • Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. (2017-05-15). Analytical Chemistry.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
  • Sample preparation (MS, LC-MS). IMM Instrument Guides.
  • Preparing Samples for LC-MS/MS Analysis. Organomation.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
  • Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. (2007-12). Drug Metabolism Letters.
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).
  • How Do You Prepare A Sample For LC-MS Analysis?. (2025-06-27). YouTube.
  • Top Tips for LC-MS Sample Preparation. (2015-07-01). Select Science.
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites.
  • LC-MS metabolomics of polar compounds.. Semantic Scholar.
  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. NIH.
  • LC-MS/MS method for quantification of raspberry ketone in rat plasma: application to preclinical pharmacokinetic studies. (2023-03-14). PubMed.
  • LC-MS metabolomics of polar compounds. PubMed.
  • Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. Benchchem.
  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts.
  • Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. (2025-08-06). ResearchGate.
  • This compound. MySkinRecipes.
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International.
  • mass spectrometry of oxazoles. Unknown Source.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • This compound | 90892-97-0. J&K Scientific.
  • Evaluation of chromatographic conditions in reversed phase liquid chromatography-mass spectrometry systems for fingerprinting of polar and amphiphilic plant metabolites. (2016). Analytical and Bioanalytical Chemistry.
  • An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Benchchem.
  • This compound | 90892-97-0. Sigma-Aldrich.
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • mass spectra - fragmentation patterns. Chemguide.
  • Mass Spectrometry: Interpreting Fragmentation Patterns. (2023-10-24). YouTube.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023-01-18). PubMed Central.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. (2015-02-15). PubMed.
  • Oxazoles and Gas chromatography-Mass spectrometry. ResearchGate.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
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  • Oxazole. Wikipedia.

Sources

Application Notes & Protocols: 1-(4-Methyloxazol-2-yl)ethanone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide details the strategic application of 1-(4-methyloxazol-2-yl)ethanone as a pivotal building block in the synthesis of complex heterocyclic compounds.[1] With its molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , this 2-acetyl-4-methyloxazole derivative serves as a highly versatile precursor for constructing pharmacologically relevant scaffolds, particularly substituted pyrimidines.[1][2] The inherent reactivity of its acetyl group, combined with the stability of the oxazole ring, provides a robust platform for developing novel active pharmaceutical ingredients (APIs) and agrochemicals.[1] This document provides a comprehensive examination of its utility, focusing on the synthesis of 4-(4-methyloxazol-2-yl)pyrimidine derivatives through a reliable cyclocondensation pathway. We present a detailed, field-proven protocol, mechanistic insights, and expected analytical data to guide researchers in leveraging this key intermediate for drug discovery and medicinal chemistry applications.[1][3][4]

Introduction: The Strategic Value of this compound

This compound is a heterocyclic ketone that has gained prominence as a key intermediate in organic synthesis.[1] Its structure is deceptively simple, yet it contains a rich array of functionalities that can be exploited for complex molecular construction.

  • The Acetyl Group: The primary site of reactivity. The carbonyl carbon is an electrophilic center, while the adjacent methyl protons are acidic (pKa ≈ 19-20 in DMSO), allowing for enolate formation. This duality enables both condensation and substitution reactions.

  • The Oxazole Ring: A stable, electron-withdrawing aromatic heterocycle. It serves as a robust scaffold that can influence the biological activity of the final compound. Its nitrogen and oxygen atoms can also act as hydrogen bond acceptors, which is critical for molecular recognition at biological targets.

This combination makes this compound an ideal starting material for building more elaborate heterocyclic systems, such as pyrimidines, which are core components of numerous therapeutic agents with a wide range of activities including anticancer, antimicrobial, and antiviral properties.[5][6] Our focus here is to transform this simple building block into a high-value pyrimidine scaffold through a logical and efficient synthetic sequence.

Core Application: Synthesis of 4-(4-Methyloxazol-2-yl)pyrimidines

The chosen synthetic strategy involves a two-step process that first converts the methyl ketone into a more reactive 1,3-dielectrophilic intermediate, which then undergoes a cyclocondensation reaction with a dinucleophile to form the target pyrimidine ring.[7][8]

Principle of the Synthesis

The pathway hinges on the classic and highly reliable condensation reaction between an enaminone and a guanidine derivative.

  • Step 1: Enaminone Formation. The 2-acetyl-4-methyloxazole is first reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reagent and a solvent, reacting with the acidic α-protons of the acetyl group to form a highly stable (E)-3-(dimethylamino)-1-(4-methyloxazol-2-yl)prop-2-en-1-one intermediate. This transformation converts the simple ketone into a versatile 1,3-dicarbonyl equivalent, primed for cyclization.

  • Step 2: Cyclocondensation. The purified enaminone is then reacted with a suitable C-N-N building block, such as guanidine hydrochloride. In the presence of a base like sodium ethoxide, guanidine is deprotonated and acts as a potent dinucleophile. It attacks the enaminone at two electrophilic sites, leading to ring closure and the formation of the thermodynamically stable pyrimidine ring system through the elimination of dimethylamine and water.[8]

This approach is highly modular, as various substituted guanidines, ureas, or thioureas can be employed in the second step to generate a library of diverse pyrimidine derivatives for structure-activity relationship (SAR) studies.

Visualized Synthetic Workflow

The overall transformation is outlined in the workflow diagram below.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound B (E)-3-(dimethylamino)-1- (4-methyloxazol-2-yl)prop-2-en-1-one A->B  DMF-DMA,  Reflux C 2-Amino-4-(4-methyloxazol-2-yl)pyrimidine B->C  Guanidine HCl,  NaOEt, EtOH,  Reflux

Caption: High-level workflow for the synthesis of the target pyrimidine.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Supplier Example
This compoundC₆H₇NO₂125.13J&K Scientific[2]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.16Sigma-Aldrich
Guanidine HydrochlorideCH₅N₃·HCl95.53Acros Organics
Sodium MetalNa22.99Fisher Scientific
Absolute Ethanol (EtOH)C₂H₅OH46.07VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. Baker
HexanesC₆H₁₄86.18EMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04Sigma-Aldrich
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(4-methyloxazol-2-yl)prop-2-en-1-one
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.00 g, 39.96 mmol, 1.0 eq).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120.0 mmol, 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.

    • Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the condensation reaction between the ketone's enol form and DMF-DMA. Using an excess of DMF-DMA ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is no longer visible.

  • Work-up: Cool the mixture to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude oil or solid is typically of sufficient purity for the next step.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes or by column chromatography on silica gel to yield a yellow solid.

Protocol 2: Synthesis of 2-Amino-4-(4-methyloxazol-2-yl)pyrimidine
  • Preparation of Sodium Ethoxide: In a separate 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add absolute ethanol (80 mL). Carefully add sodium metal (1.10 g, 47.9 mmol, 1.2 eq) in small portions. Stir until all the sodium has dissolved completely.

    • Trustworthiness Note: Freshly preparing the sodium ethoxide solution is crucial as commercial solutions can degrade. This in-situ preparation ensures the presence of a strong, anhydrous base, which is critical for efficient deprotonation of guanidine hydrochloride and for driving the cyclization.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.58 g, 47.9 mmol, 1.2 eq) and stir for 15 minutes. Then, add a solution of the crude enaminone from the previous step (assuming 100% conversion, 39.96 mmol, 1.0 eq) dissolved in a minimal amount of absolute ethanol (20 mL).

  • Reaction: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the disappearance of the enaminone intermediate by TLC (1:1 Hexanes:EtOAc).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the solution carefully with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between water (50 mL) and ethyl acetate (100 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel (using a gradient eluent, e.g., 2-5% methanol in dichloromethane) to afford the pure 2-amino-4-(4-methyloxazol-2-yl)pyrimidine.

Mechanistic Insights & Data Presentation

Cyclocondensation Mechanism

The formation of the pyrimidine ring proceeds through a well-established addition-elimination mechanism.

G Enaminone Enaminone Intermediate Addition Michael Addition Intermediate Guanidine Deprotonated Guanidine (Nucleophile) Guanidine->Enaminone 1. Michael Addition Cyclization Intramolecular Cyclization Addition->Cyclization 2. Ring Closure Intermediate2 Tetrahedral Intermediate Elimination1 Elimination of Dimethylamine Intermediate2->Elimination1 3. Elimination Elimination2 Tautomerization & Elimination of H₂O Elimination1->Elimination2 4. Dehydration Product Pyrimidine Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-methyloxazol-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot and improve your yield and purity. The oxazole ring is a significant scaffold in medicinal chemistry, and mastering its synthesis is a valuable skill.[1][2] This molecule, in particular, serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[3]

Core Synthetic Strategy: The Robinson-Gabriel Synthesis

The most robust and widely adopted method for preparing 2,4-disubstituted oxazoles like our target compound is the Robinson-Gabriel synthesis.[1][4] This classic reaction involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor. For the synthesis of this compound, the required precursor is N-(1-oxopropan-2-yl)acetamide .

The overall workflow is a two-step process:

  • Acylation: Reaction of aminoacetone with an acetylating agent to form the N-(1-oxopropan-2-yl)acetamide intermediate.

  • Cyclodehydration: Treatment of the intermediate with a strong dehydrating agent to form the oxazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A Aminoacetone C N-(1-oxopropan-2-yl)acetamide (Intermediate) A->C Acylation B Acetic Anhydride B->C D Dehydrating Agent (e.g., H₂SO₄, PPA) E This compound (Final Product) C->E Intramolecular Cyclization D->E

Caption: General workflow for the Robinson-Gabriel synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My overall yield of this compound is consistently low (<40%). What are the most likely causes?

Low yields are the most frequent complaint and can stem from issues in either the acylation or the cyclodehydration step. A systematic approach is required to identify the bottleneck.

Answer: Several factors can contribute to low yields. The primary areas to investigate are the stability of your starting material, the efficiency of the acylation reaction, the completeness of the cyclodehydration, and losses during product workup.

Troubleshooting Decision Tree:

G start Low Overall Yield check_sm Is Aminoacetone HCl fresh? Was it properly neutralized? start->check_sm check_acylation Did TLC analysis confirm full consumption of aminoacetone after acylation? check_sm->check_acylation Yes sm_issue Root Cause: Starting Material Degradation or Incomplete Neutralization. Solution: Use fresh aminoacetone HCl and ensure stoichiometric base for neutralization. check_sm->sm_issue No check_cyclization Does crude ¹H NMR show significant unreacted N-acylamino ketone intermediate? check_acylation->check_cyclization Yes acylation_issue Root Cause: Incomplete Acylation. Solution: Re-evaluate stoichiometry of acetic anhydride. Check reaction temperature and time. check_acylation->acylation_issue No check_workup Is the product being lost during workup or purification? check_cyclization->check_workup No cyclization_issue Root Cause: Inefficient Cyclodehydration. Solution: See Q2. Optimize dehydrating agent, reaction temperature, or time. Ensure anhydrous conditions. check_cyclization->cyclization_issue Yes workup_issue Root Cause: Suboptimal Workup/Purification. Solution: See Q4. Check pH during extraction. Optimize chromatography conditions. check_workup->workup_issue Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

Detailed Breakdown:

  • Starting Material Quality: Aminoacetone is often supplied as a hydrochloride salt to improve its stability. It is prone to self-condensation. Ensure you are using a freshly opened bottle or material that has been stored correctly. Incomplete neutralization of the HCl salt before acylation will leave starting material unreacted.

  • Inefficient Acylation: The acylation of aminoacetone should be monitored by Thin Layer Chromatography (TLC). If starting material remains, consider increasing the equivalents of your acetylating agent (e.g., acetic anhydride) slightly (1.1-1.2 eq). This reaction is typically performed at a low temperature (0 °C) to control the exotherm and prevent side reactions.[4]

  • Poor Cyclodehydration: This is the most critical and often lowest-yielding step. Success hinges on the choice of dehydrating agent and strict control of reaction conditions. See the next question for a detailed analysis.

  • Product Loss During Workup: The oxazole product has moderate polarity and some water solubility. During the aqueous workup, ensure the pH is carefully neutralized or slightly basic before extraction to maximize partitioning into the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended.

Question 2: The cyclodehydration step is inefficient. How do I choose the right dehydrating agent and optimize the conditions?

Answer: The conversion of the 2-acylamino ketone intermediate to the oxazole requires a powerful dehydrating agent to promote the intramolecular cyclization.[1] The choice of agent is critical and depends on the scale of your reaction and the sensitivity of your substrate. The most common agents are concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).

Data Presentation: Comparison of Dehydrating Agents

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 0 °C to RT, neat or in a co-solventInexpensive, readily available, powerful.Can cause charring/decomposition at elevated temperatures; highly corrosive; workup can be hazardous.
PPA 100-160 °C, neatEffective for difficult cyclizations; less charring than H₂SO₄.High viscosity makes stirring difficult; requires high temperatures; workup involves quenching large amounts of acid.[4]
POCl₃ Reflux in a solvent like toluene or neatOften gives cleaner reactions and higher yields.Reagent is toxic and moisture-sensitive; generates corrosive HCl gas.
TFAA/TFA 0 °C to RTMilder conditions, often used in modern syntheses.Expensive; reagents are corrosive and volatile.

Recommendation: For laboratory-scale synthesis of this compound, starting with concentrated sulfuric acid at a controlled temperature (0 °C to room temperature) is a reliable and cost-effective first approach. If this leads to decomposition, switching to POCl₃ is a strong alternative.

Question 3: I'm seeing a major side product in my crude reaction mixture. What is it likely to be?

Answer: Besides unreacted starting material, the most common side product is a bis-acylated species, where the enol form of the ketone is acylated in addition to the amine. This is more likely if excess acetic anhydride is used under harsh conditions during the first step. Another possibility is the formation of pyrazine derivatives through the self-condensation of two molecules of aminoacetone, especially if the acylation step is slow or incomplete.

Minimization Strategy:

  • Add the acetylating agent slowly at 0 °C to control the reaction rate.

  • Use only a slight excess (1.05-1.1 eq) of the acetylating agent.

  • Ensure the aminoacetone is fully neutralized and available for reaction before adding the anhydride.

Question 4: What is the best protocol for purifying the final product?

Answer: this compound is a solid at room temperature with a reported boiling point of 43-44 °C at 1 mmHg.[5] Purification can be achieved by one of two primary methods:

  • Column Chromatography: This is the most common and effective method for removing polar and non-polar impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%). The exact polarity should be determined by TLC analysis.

  • Recrystallization: If the crude product is relatively clean (>85%), recrystallization can be an efficient purification method. Suitable solvent systems include ethyl acetate/hexanes or diethyl ether/petroleum ether.

  • Distillation: Given its low boiling point under vacuum, Kugelrohr or short-path distillation is a viable option for non-polar impurities, but chromatography is generally superior for removing closely related side products.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aminoacetone hydrochloride (1.0 eq).

  • Dissolution & Neutralization: Dissolve the salt in a suitable solvent like dichloromethane (DCM) or chloroform. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a base such as triethylamine (1.1 eq) or pyridine to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the stirring suspension.[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the aminoacetone spot has been completely consumed.

  • Workup: Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(1-oxopropan-2-yl)acetamide, which can be used in the next step, sometimes without further purification.

Protocol 2: Robinson-Gabriel Cyclodehydration

G cluster_mechanism Plausible Mechanism A N-(1-oxopropan-2-yl)acetamide Keto-Enol Tautomerization B Enol Intermediate O-Protonation by Acid A:f1->B:f0 H⁺ C Activated Intermediate Nucleophilic attack by Amide Oxygen B:f1->C:f0 D Oxazoline Intermediate Dehydration C:f1->D:f0 Cyclization E This compound Aromatization D:f1->E:f0 -H₂O, -H⁺

Caption: Plausible mechanism for the acid-catalyzed Robinson-Gabriel cyclodehydration step.

  • Setup: Place the crude N-(1-oxopropan-2-yl)acetamide (1.0 eq) in a round-bottom flask. Cool the flask to 0 °C in an ice/salt bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 eq) with vigorous stirring, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.[4]

  • Monitoring: The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Be cautious of CO₂ evolution.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate or DCM (3 x volume).

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Question 4.

References

  • BenchChem Technical Support Team. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol. Benchchem.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of 2-Methyloxazole. Benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives. Benchchem.
  • Bao, L., Liu, C., Li, W., Yu, J., Wang, M., & Zhang, Y. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters, 24, 5762-5766.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • Sigma-Aldrich. (n.d.). This compound.
  • Kumar, A., & Kumar, A. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1).

Sources

Purification challenges of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(4-Methyloxazol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, its purity is paramount to the success of subsequent research and development efforts.[1]

This guide moves beyond standard protocols to address the nuanced issues that can arise during purification, providing logical frameworks for troubleshooting and optimization based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that influence its purification?

Understanding the core properties of the target molecule is the first step in designing a robust purification strategy. Key characteristics are summarized below.

PropertyValueSignificance in Purification
Molecular Formula C₆H₇NO₂Provides the elemental composition.
Molecular Weight 125.13 g/mol [2][3]Influences diffusion rates and behavior in mass spectrometry.
Appearance White to off-white solid[3]A significant deviation (e.g., yellow oil, dark solid) indicates substantial impurities.
Boiling Point 43-44 °C at 1 mmHg[3][4]Suggests that vacuum distillation could be a viable purification method for thermally stable samples, although non-volatile impurities would be the primary target for this technique.
Storage Room temperature, sealed and dry[1][3][5]Indicates good general stability, but hygroscopic tendencies or sensitivity to atmospheric moisture should be considered. "Sealed and dry" is crucial.
pKa (Predicted) -2.05 ± 0.10[3]The oxazole nitrogen is weakly basic. This suggests that purification via acid/base extraction is unlikely to be effective and could lead to hydrolysis of the oxazole ring under strong acidic conditions.

Q2: What are the most common impurities encountered during the synthesis of this compound?

While specific impurities are dependent on the synthetic route, common classes include:

  • Unreacted Starting Materials: Such as 4-methyloxazole or the acylating agent.

  • Reaction By-products: Depending on the synthesis, this could include regioisomers or products from side reactions.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used in the reaction.

  • Degradation Products: Hydrolysis of the oxazole ring can occur if the compound is exposed to strong acids or bases during work-up.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A multi-technique approach is always recommended for robust purity confirmation:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-bearing impurities. Integration can be used for quantitative estimation of purity against a known standard.

  • LC-MS: Ideal for identifying trace-level impurities and confirming the molecular weight of the product. A broad peak or multiple peaks indicate impurity issues.

  • GC-MS: Suitable due to the compound's volatility under vacuum. It can effectively detect volatile impurities and residual solvents.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of reactions and for developing conditions for column chromatography.

Purification Troubleshooting Guide

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: Low recovery after aqueous work-up and extraction.
  • Symptoms: The mass of the crude product is significantly lower than theoretically expected before any chromatographic purification.

  • Causality: this compound possesses moderate polarity due to the ketone and oxazole ring system. This can lead to partial solubility in the aqueous phase during extraction, especially if large volumes of water are used or if the organic solvent is not sufficiently non-polar.

  • Solutions:

    • Minimize Aqueous Volume: Use the minimum volume of water necessary during the quench and wash steps.

    • Use Brine Wash: Before drying the organic layer, wash it with a saturated NaCl solution (brine). This decreases the solubility of organic compounds in the aqueous phase and helps to break up emulsions.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh organic solvent (e.g., Ethyl Acetate or Dichloromethane) to recover any dissolved product.

    • Solvent Choice: Ensure the chosen extraction solvent (e.g., Ethyl Acetate, DCM) is appropriate for the product.

Problem 2: Co-elution of impurities during silica gel column chromatography.
  • Symptoms: TLC analysis shows an impurity with a very similar Rf value to the product, and post-column fractions are still not pure by NMR or LC-MS.

  • Causality: The impurity has a polarity very similar to the product, making separation on silica gel with standard solvent systems inefficient.

  • Workflow: The following diagram outlines a systematic approach to optimizing chromatographic separation.

Chromatography_Troubleshooting Start Crude Product with Co-eluting Impurity TLC_Screen Step 1: TLC Solvent Screen Start->TLC_Screen Recrystallize Alternative: Attempt Recrystallization Start->Recrystallize If chromatography fails or is impractical Modify_Gradient Step 2: Modify Elution Gradient TLC_Screen->Modify_Gradient Separation still poor Pure_Product Pure Product TLC_Screen->Pure_Product Good separation found Change_Stationary Step 3: Change Stationary Phase Modify_Gradient->Change_Stationary Still co-eluting Modify_Gradient->Pure_Product Separation achieved Change_Stationary->Pure_Product Separation achieved Recrystallize->Pure_Product Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Column Flash Column Chromatography Workup->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Solvent_Removal Solvent Removal (Rotovap) Combine->Solvent_Removal Purity_Check1 Purity Check 1 (NMR, LC-MS) Solvent_Removal->Purity_Check1 Recrystallize Recrystallization (If Necessary) Purity_Check1->Recrystallize Purity < Target Final_Product Final Pure Product (>98%) Purity_Check1->Final_Product Purity > Target Recrystallize->Final_Product

Sources

Troubleshooting low yield in oxazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole ring formation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and optimize your reaction yields.

Troubleshooting Guide: Low Yield in Oxazole Formation

Low yields in heterocyclic synthesis are a common yet frustrating problem. The solution often lies in a systematic investigation of reaction parameters, starting materials, and potential side reactions. This guide is structured around common synthetic methods to help you directly address the issues you may be facing.

Initial Diagnostic Workflow

Before diving into method-specific troubleshooting, it's crucial to rule out common experimental errors. Low yield is often a symptom of an underlying issue that can be diagnosed systematically.

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// Nodes Start [label="Problem: Low Yield or No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="1. Verify Starting Material Purity & Integrity\n(NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="2. Check Reagent Quality & Stoichiometry\n(Freshly opened/distilled? Correct equivalents?)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="3. Review Reaction Conditions\n(Anhydrous? Inert Atmosphere? Temperature?)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Crude [label="4. Analyze Crude Reaction Mixture\n(TLC, NMR, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SM_Remaining [label="Incomplete Conversion\n(Starting Material Remains)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Byproducts [label="Side Reactions\n(Multiple Spots on TLC / Impurities in NMR)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Degradation [label="Product/Reagent Degradation\n(Baseline streaking on TLC, charring)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Optimize_Time_Temp [label="Action: Increase Temperature or\nExtend Reaction Time", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Catalyst [label="Action: Alter Catalyst/Reagent\n(e.g., Milder Dehydrating Agent)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify_SM [label="Action: Purify Starting Materials\n(Recrystallization, Chromatography)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_SM; Check_SM -> Check_Reagents [label="Purity OK"]; Check_SM -> Purify_SM [label="Impure"]; Check_Reagents -> Check_Conditions [label="Quality OK"]; Check_Conditions -> Analyze_Crude [label="Setup OK"]; Analyze_Crude -> SM_Remaining; Analyze_Crude -> Byproducts; Analyze_Crude -> Degradation; SM_Remaining -> Optimize_Time_Temp; Byproducts -> Optimize_Catalyst; Degradation -> Optimize_Catalyst; }

Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.

Method-Specific Troubleshooting
1. The Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of 2-acylamino-ketones.[1] While robust, its reliance on strong dehydrating agents can be a primary source of low yields.

Question: My Robinson-Gabriel synthesis has a very low yield and results in a dark, tarry crude product. What's happening?

Answer: This is a classic sign of substrate degradation caused by an overly aggressive dehydrating agent. Historically, concentrated sulfuric acid (H₂SO₄) was the reagent of choice, but it can easily cause charring and decomposition, especially with sensitive functional groups.[2][3][4]

  • Causality: Strong mineral acids like H₂SO₄ and POCl₃ are not only dehydrating agents but also potent oxidizers and can catalyze a host of intermolecular side reactions, leading to polymeric material instead of your desired oxazole.[3]

  • Solution: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is an excellent alternative that often provides higher yields (50-60% or more) by promoting cyclization at a more controlled rate with less degradation.[3] Other modern reagents like triphenylphosphine/iodine or trifluoroacetic anhydride (TFAA) can also be effective.[1]

Question: My reaction stalls, and I recover a significant amount of my 2-acylamino-ketone starting material. What should I do?

Answer: Incomplete conversion suggests that the energy barrier for the cyclodehydration is not being overcome. This can be due to insufficient activation or suboptimal reaction conditions.

  • Causality: The cyclization step requires the formation of a hydroxyl intermediate which must be protonated by the acid catalyst to become a good leaving group (water). If the acid is too weak, not present in sufficient quantity, or if the temperature is too low, this process is inefficient.

  • Solutions:

    • Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments, monitoring the progress by Thin Layer Chromatography (TLC).

    • Ensure Anhydrous Conditions: Any water present in the reaction will inhibit the dehydrating agent. Ensure all glassware is oven-dried and use anhydrous solvents.[5]

    • Increase Reagent Equivalents: If using a reagent like PPA, ensure it is well-mixed (as it's highly viscous) and consider increasing the equivalents modestly.[5]

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// Nodes Start [label="2-Acylamino-ketone"]; Protonation [label="Keto-enol\nTautomerization"]; Enol [label="Enol Intermediate"]; Cyclization [label="Intramolecular\nCyclization"]; Oxazoline [label="Hydroxyoxazoline\nIntermediate", shape=ellipse]; Dehydration [label="Dehydration\n(Rate-Limiting Step)"]; Oxazole [label="Oxazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Reaction [label="Degradation / Polymerization", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(if H₂O is present)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Protonation; Protonation -> Enol; Enol -> Cyclization; Cyclization -> Oxazoline; Oxazoline -> Dehydration [color="#4285F4", penwidth=2, label=" H⁺ "]; Dehydration -> Oxazole; Oxazoline -> Hydrolysis [color="#EA4335", style=dashed, label=" +H₂O "]; Dehydration -> Side_Reaction [color="#EA4335", style=dashed, label=" Harsh Acid "]; }

Caption: Robinson-Gabriel synthesis mechanism, highlighting the critical dehydration step.

2. The Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[6] It is known for its mild conditions but can be sensitive to the choice of base and solvent.[7]

Question: My Van Leusen reaction is clean but gives a low yield. What are the most common factors to optimize?

Answer: Low yield in a clean Van Leusen reaction often points to suboptimal deprotonation of TosMIC or slow elimination of the tosyl group from the intermediate oxazoline.

  • Causality: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC. If the base is not strong enough or is sterically hindered, this first step becomes inefficient. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH) to form the aromatic oxazole ring.[6]

  • Solutions:

    • Base Selection: Potassium carbonate (K₂CO₃) in methanol is a standard choice. However, stronger bases like triethylamine (Et₃N) or DBU may be required for less reactive aldehydes.[6][7] In some cases, using an ion exchange resin can also improve yields and simplify purification.[6]

    • Solvent Effects: Protic solvents like methanol are common as they facilitate the reaction sequence. However, for specific substrates, exploring dipolar aprotic solvents like DMF or using ionic liquids has been shown to improve yields.[6]

    • Temperature: While often run at room temperature or refluxing methanol, some aldehyde/TosMIC combinations benefit from gentle heating (40-50 °C) to drive the final elimination step.[7]

Question: I see multiple byproducts in my Van Leusen reaction. What could they be?

Answer: Byproduct formation can arise from the reactivity of the TosMIC reagent itself or from interactions with sensitive functional groups on your aldehyde.

  • Causality: The isocyanide group is reactive and can undergo side reactions if the desired cyclization is slow. Furthermore, if your aldehyde substrate contains other acidic protons or electrophilic sites, the TosMIC anion can react there instead.

  • Solutions:

    • Controlled Addition: Add the aldehyde slowly to a solution of the pre-formed TosMIC anion (TosMIC + Base) at a low temperature (e.g., 0 °C) to favor the desired addition over side reactions.

    • Protecting Groups: If your aldehyde contains sensitive functional groups (e.g., phenols, other enolizable ketones), consider protecting them before attempting the Van Leusen reaction.

    • Green Chemistry Approach: A modified Van Leusen using β-cyclodextrin in water with catalytic triethylamine has been shown to produce excellent yields with simplified purification, potentially minimizing side reactions.[6][7]

3. The Fischer Oxazole Synthesis

This synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8] The main challenges are its stringent requirement for anhydrous conditions and potential byproduct formation.[3]

Question: My Fischer synthesis yields an unexpected byproduct along with my oxazole. NMR suggests an oxazolidinone. Why?

Answer: The formation of an oxazolidinone is a known byproduct in the Fischer synthesis and is almost always caused by the presence of water.[8]

  • Causality: The reaction proceeds through a chloro-oxazoline intermediate. If water is present, it can attack this intermediate, leading to hydrolysis and subsequent rearrangement to form the more stable oxazolidinone ring instead of the desired oxazole.

  • Solution: Strict adherence to anhydrous conditions is paramount.

    • Use anhydrous diethyl ether as the solvent.[8]

    • Use dry, gaseous hydrogen chloride. This can be generated fresh or dried by passing it through a calcium chloride drying tube.[5]

    • Ensure all starting materials (cyanohydrin, aldehyde) are free of water.

Question: The final oxazole hydrochloride product does not precipitate from the ether solution, leading to low isolated yield. How can I improve recovery?

Answer: Product solubility can sometimes prevent the expected precipitation from the reaction mixture.

  • Causality: While many 2,5-diaryl-oxazole hydrochlorides are poorly soluble in diethyl ether, substitution patterns on the aryl rings can increase solubility.

  • Solutions:

    • Lower the Temperature: After the reaction is complete, cool the mixture in an ice bath or freezer (-20 °C) to significantly decrease the product's solubility and induce precipitation.[5]

    • Solvent Evaporation: Carefully concentrate the reaction mixture under reduced pressure. The resulting solid can then be collected.

    • Alternative Workup: After the reaction, quench by carefully adding the mixture to ice water. Neutralize with a base (e.g., NaHCO₃) and extract the free-base oxazole into an organic solvent like ethyl acetate. The product can then be isolated by standard purification techniques.[9]

Synthesis MethodCommon ProblemProbable Cause(s)Recommended Solutions
Robinson-Gabriel Low yield, charringDehydrating agent is too harsh (e.g., H₂SO₄).Switch to a milder agent like Polyphosphoric Acid (PPA) or TFAA.[3]
Starting material recoveredInsufficient activation or low temperature.Increase temperature; ensure anhydrous conditions; check reagent stoichiometry.[5]
Van Leusen Low yield, clean reactionInefficient deprotonation or elimination.Screen different bases (K₂CO₃, Et₃N); optimize solvent and temperature.[6][7]
Fischer Oxazolidinone byproductPresence of water in the reaction mixture.Use anhydrous solvents and reagents; ensure HCl gas is dry.[5][8]
Product doesn't precipitateProduct hydrochloride is soluble in ether.Cool the reaction to a lower temperature; concentrate the solvent.[5]
General Complex mixture of productsSide reactions; impure starting materials.Purify starting materials; run reaction at lower temperature; use an inert atmosphere.[5][9]
Experimental Protocols
Protocol: Screening Dehydrating Agents for Robinson-Gabriel Synthesis

This protocol provides a framework for optimizing the cyclodehydration step when low yield and degradation are observed.

  • Preparation: Set up three identical small-scale reactions in parallel in oven-dried round-bottom flasks equipped with stir bars and reflux condensers under a nitrogen atmosphere.

  • Starting Material: To each flask, add your 2-acylamino-ketone (e.g., 100 mg, 1.0 eq).

  • Reagent Addition:

    • Flask 1 (Control - PPA): Add polyphosphoric acid (approx. 10x the weight of the starting material) and begin heating to 120-140 °C.

    • Flask 2 (TFAA): Dissolve the starting material in anhydrous dichloromethane (DCM, 2 mL). Cool to 0 °C and add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise. Allow to warm to room temperature.

    • Flask 3 (PPh₃/I₂): Dissolve the starting material in anhydrous toluene (2 mL). Add triphenylphosphine (1.2 eq) and iodine (1.2 eq). Heat to 80-100 °C.

  • Monitoring: Monitor all three reactions every 30-60 minutes using TLC, eluting with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Workup: Once a reaction appears complete (or has stalled), quench appropriately.

    • PPA: Pour the hot mixture over crushed ice, neutralize with aqueous NaOH, and extract with ethyl acetate.

    • TFAA/PPh₃/I₂: Quench with a saturated aqueous solution of sodium bicarbonate and extract with DCM or ethyl acetate.

  • Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, concentrate in vacuo, and analyze the crude NMR or LC-MS to compare conversion and purity. This will identify the most promising condition for a larger scale reaction.

Frequently Asked Questions (FAQs)

Q1: How do I properly purify my final oxazole product?

  • Most oxazoles are stable, non-polar to moderately polar compounds. Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the most common and effective method.[9] Recrystallization from a suitable solvent like ethanol or toluene can also be used for highly pure, solid products.[5]

Q2: Can I use microwave irradiation to improve my yields?

  • Yes, microwave-assisted synthesis has been successfully applied to several oxazole formation reactions, often dramatically reducing reaction times and improving yields.[10] It is particularly effective for driving reactions that are slow at conventional reflux temperatures.

Q3: My starting aldehyde is sterically hindered. Which synthesis method is best?

  • For sterically hindered aldehydes, the Van Leusen synthesis is often a good choice as it can be tolerant of a wide range of functional groups and steric demands.[6] The Robinson-Gabriel synthesis may be difficult as the cyclization step can be sterically impeded.

Q4: My oxazole appears to be unstable during workup or chromatography. What can I do?

  • While most oxazoles are stable, some substitution patterns can render the ring sensitive to strong acids or bases. If you suspect instability, use a neutral workup (water wash instead of acid/base washes) and consider deactivating your silica gel for chromatography by pre-treating it with a small amount of triethylamine in your eluent system.

References
  • A Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products. BenchChem.
  • Troubleshooting guide for oxazole synthesis. BenchChem.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
  • A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. ASC – College Indapur.
  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate.
  • Fischer oxazole synthesis. Wikipedia.
  • Oxazole Chemistry Overview. Scribd.
  • Fischer oxazole synthesis. Semantic Scholar.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH.
  • Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. BenchChem.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Oxazole. Wikipedia.
  • Oxazole.pdf. CUTM Courseware.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • new chemistry of oxazoles.
  • Robinson–Gabriel synthesis. Wikipedia.

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Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-methyloxazol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the preparation of this valuable heterocyclic building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] Its oxazole core serves as a bioisostere for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.[3] This guide will focus on the two primary synthetic routes for this compound: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, providing detailed protocols and troubleshooting advice to ensure successful and optimized outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[3][4][5] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone, while the Van Leusen reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent in a cycloaddition reaction with an aldehyde.[4][6]

Q2: I am experiencing low yields in my Robinson-Gabriel synthesis. What are the likely causes?

A2: Low yields in the Robinson-Gabriel synthesis can often be attributed to incomplete cyclodehydration, side reactions, or suboptimal reaction conditions.[7] Key factors to investigate include the choice and concentration of the dehydrating agent (e.g., concentrated H₂SO₄, PPA, POCl₃), reaction temperature, and the purity of the starting 2-acylamino-ketone.[8] Incomplete reaction can be addressed by increasing the reaction time or temperature, while the formation of byproducts may be minimized by using a milder dehydrating agent.[1]

Q3: My Van Leusen reaction is not proceeding to completion. What should I check?

A3: Incomplete Van Leusen reactions are often due to issues with the base, solvent, or the purity of the reactants.[9] The base, typically potassium carbonate, must be anhydrous and of high quality. The solvent, usually methanol, should also be dry. Ensure that the TosMIC reagent is pure and that the aldehyde starting material is free of any acidic impurities that could quench the TosMIC anion.[6]

Q4: What are common side products to watch out for in these syntheses?

A4: In the Robinson-Gabriel synthesis, incomplete cyclization can leave unreacted 2-acylamino-ketone. Overly harsh conditions can lead to decomposition and the formation of tarry byproducts. In the Van Leusen synthesis, a potential side product is the formation of a nitrile if a ketone impurity is present in the aldehyde starting material.[9]

Q5: What is the best method for purifying the final product?

A5: this compound is typically purified by column chromatography on silica gel.[10][11] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.[12] The purity of the fractions can be monitored by thin-layer chromatography (TLC).[13]

Troubleshooting Guides

Low Yield Optimization
Symptom Potential Cause Troubleshooting & Optimization Strategy
Low to no product formation Inactive reagents or incorrect reaction conditions.- Ensure all reagents, especially the dehydrating agent (Robinson-Gabriel) or base (Van Leusen), are fresh and anhydrous.- Verify the reaction temperature and stir rate.- Confirm the identity and purity of starting materials via analytical techniques (NMR, etc.).[14]
Reaction stalls before completion Insufficient reagent or deactivation of catalyst/reagent.- In the Robinson-Gabriel synthesis, consider a stronger dehydrating agent or a higher reaction temperature.- In the Van Leusen synthesis, ensure a stoichiometric amount of base is used.- Monitor the reaction by TLC to determine the point of stalling and consider adding more of the limiting reagent.
Significant byproduct formation Reaction conditions are too harsh or non-selective.- For Robinson-Gabriel, try a milder dehydrating agent (e.g., trifluoroacetic anhydride).[4]- Optimize the reaction temperature; higher temperatures can lead to decomposition.[14]- Ensure slow and controlled addition of reagents to manage exothermic reactions.
Purification Challenges
Symptom Potential Cause Troubleshooting & Optimization Strategy
Difficulty separating product from starting material Similar polarities of the compounds.- Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC.[11]- Consider using a different stationary phase for chromatography if silica gel is not effective.[13]
Product co-elutes with an impurity Impurity has a very similar polarity to the product.- Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).- If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Oily product that is difficult to handle Residual solvent or low melting point of the product.- Ensure complete removal of solvent under high vacuum.- If the product is inherently an oil, proceed with characterization as such. The boiling point is reported as 43-44 °C at 1 mmHg.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol is adapted from the general principles of the Robinson-Gabriel synthesis.[3][15]

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (2-Acetamido-2-oxopropane)

  • To a solution of 2-aminopropan-1-one hydrochloride (1.0 eq) in a suitable solvent like pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude N-(1-oxopropan-2-yl)acetamide.

Step 2: Cyclodehydration to form this compound

  • Dissolve the crude N-(1-oxopropan-2-yl)acetamide in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[16]

  • Heat the mixture under reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Diagram 1: Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification start1 2-Aminopropan-1-one HCl reagent1 Acetic Anhydride, Pyridine start1->reagent1 Acylation product1 N-(1-oxopropan-2-yl)acetamide reagent1->product1 reagent2 Conc. H2SO4, Heat product1->reagent2 Cyclization product2 This compound reagent2->product2 purify Column Chromatography product2->purify final_product Pure Product purify->final_product

Caption: Workflow for the Robinson-Gabriel Synthesis.

Protocol 2: Van Leusen Oxazole Synthesis of this compound

This protocol is based on the general procedure for the Van Leusen oxazole synthesis.[6][17]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyruvaldehyde dimethyl acetal (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (2.0 eq).[9][18]

  • Add methanol as the solvent.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Van Leusen Synthesis Troubleshooting Logic

Van_Leusen_Troubleshooting cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Van Leusen Synthesis check_tosmic Is TosMIC pure? start->check_tosmic check_aldehyde Is aldehyde pure (no ketone/acid)? start->check_aldehyde check_base Is base anhydrous and active? start->check_base check_temp Is temperature optimal? start->check_temp check_time Is reaction time sufficient? start->check_time check_solvent Is solvent anhydrous? start->check_solvent sol_purify_reagents Purify starting materials check_tosmic->sol_purify_reagents check_aldehyde->sol_purify_reagents sol_new_reagents Use fresh, anhydrous reagents check_base->sol_new_reagents sol_optimize_temp Optimize reaction temperature check_temp->sol_optimize_temp sol_increase_time Increase reaction time check_time->sol_increase_time check_solvent->sol_new_reagents

Caption: Troubleshooting logic for low yields in Van Leusen synthesis.

Data Presentation

Predicted Spectroscopic Data
Analysis Predicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.45 (s, 3H, -CH₃ at C4), 2.60 (s, 3H, -C(O)CH₃), 7.50 (s, 1H, H at C5)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 12.0 (-CH₃ at C4), 26.0 (-C(O)CH₃), 125.0 (C5), 140.0 (C4), 158.0 (C2), 185.0 (C=O)
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1600 (C=N stretch), ~1100 (C-O-C stretch)
Mass Spec (EI) m/z (%): 125 (M+, 100), 83 (M+ - C₂H₂O, 40), 43 (CH₃CO+, 90)

Note: The predicted data is based on standard chemical shift values and fragmentation patterns and should be used as a reference. Experimental data should be obtained for confirmation.

References

  • Troubleshooting guide for oxazole synthesis. BenchChem.
  • Synthesis of 4-Methyloxazole: Laboratory-Scale Applic
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)
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  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Robinson–Gabriel synthesis. Wikiwand.
  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Deriv
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC.
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  • This compound. J&K Scientific.
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  • The Synthesis of Oxazole-containing N
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  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Isolation And Purification Of Substance By Column Chrom
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. NIH.
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  • 1-[(2R)-4,4-difluoro-2-methyloxolan-2-yl]ethanone. PubChem.
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC.
  • 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. MDPI.
  • BJOC - Search Results. Beilstein Journals.

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Technical Support Center: Synthesis of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 7, 2026

Welcome to the technical support guide for the synthesis of 1-(4-methyloxazol-2-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. The molecule this compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical development.[1] Its successful synthesis is crucial for advancing research in these fields.

This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues, particularly the identification and mitigation of synthesis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and the crude TLC shows multiple spots. What are the most probable byproducts in my synthesis of this compound?

This is a common issue, typically arising from the Hantzsch oxazole synthesis, which involves the condensation of an α-haloketone (like chloroacetone) with a primary amide (like pyruvamide).[2][3] While effective, this reaction is sensitive to conditions and can generate several impurities.

Core Reaction Pathway:

Hantzsch Synthesis Pyruvamide Pyruvamide Intermediate Acyloxyiminium Intermediate Pyruvamide->Intermediate + Chloroacetone Chloroacetone Chloroacetone->Intermediate Product This compound Intermediate->Product Cyclization -H2O, -HCl

Caption: Assumed Hantzsch synthesis pathway for the target molecule.

Below is a summary of the most likely byproducts, their causes, and identification strategies.

Byproduct NameStructure (SMILES)Probable CauseIdentification (MS, NMR)Prevention Strategy
1-(5-Methyloxazol-2-yl)ethanone (Regioisomer)CC(=O)C1=NC=C(C)O1Incorrect cyclization pathway, though less common in Hantzsch synthesis.MS: Same m/z (125.13). ¹H NMR: Distinct shifts for oxazole proton and methyl group.Maintain strict temperature control (0-25°C) during initial condensation. Use a non-coordinating base.
2,4,5-Trimethylimidazole CC1=C(C)N=C(C)N1Presence of ammonia impurity reacting with chloroacetone and an aldehyde/ketone source.MS: m/z ~110.16. ¹H NMR: Three distinct methyl singlets.Use high-purity amide (pyruvamide). Ensure reaction is under an inert atmosphere (N₂ or Ar) to exclude atmospheric ammonia.
Favorskii Rearrangement Product (from Chloroacetone)CC(=O)OCStrong basic conditions causing self-condensation of chloroacetone.MS & NMR: Complex, depends on specific product (e.g., acrylic acid derivatives).Use a mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃). Add chloroacetone slowly to the reaction mixture.
Unreacted Pyruvamide CC(=O)C(=O)NIncomplete reaction; insufficient heating or reaction time.MS: m/z ~87.07. ¹H NMR: Characteristic amide and acetyl protons.Increase reaction time or temperature moderately. Ensure stoichiometric balance of reactants.
Q2: I suspect a regioisomer, 1-(5-methyloxazol-2-yl)ethanone, has formed. How can I definitively identify it?

Distinguishing between the 4-methyl (desired) and 5-methyl (isomer) products is critical as they have identical mass and similar polarity, making them difficult to separate and identify. The primary method for confirmation is NMR spectroscopy, as the electronic environment of the C-H and C atoms on the oxazole ring is significantly different.

Comparative Analytical Data:

AnalysisThis compound (Predicted)1-(5-Methyloxazol-2-yl)ethanone (Predicted Isomer)Rationale for Difference
¹H NMR (CDCl₃) ~7.5-7.6 ppm (s, 1H, C5-H) ~2.6 ppm (s, 3H, Acetyl-CH₃) ~2.3 ppm (s, 3H, C4-CH₃)~7.0-7.1 ppm (s, 1H, C4-H) ~2.6 ppm (s, 3H, Acetyl-CH₃) ~2.4 ppm (s, 3H, C5-CH₃)The oxazole ring proton (C5-H) in the desired product is adjacent to the oxygen atom, leading to a downfield shift compared to the C4-H of the isomer, which is adjacent to the nitrogen.
¹³C NMR (CDCl₃) ~188 ppm (C=O) ~160 ppm (C2) ~145 ppm (C4) ~130 ppm (C5) ~26 ppm (Acetyl-CH₃) ~12 ppm (C4-CH₃)~188 ppm (C=O) ~160 ppm (C2) ~125 ppm (C4) ~155 ppm (C5) ~26 ppm (Acetyl-CH₃) ~11 ppm (C5-CH₃)The chemical shifts of the C4 and C5 carbons are distinct due to their proximity to different heteroatoms (Oxygen vs. Nitrogen).
Mass Spec (EI) m/z 125 (M⁺), 83, 43m/z 125 (M⁺), 83, 43Fragmentation patterns may be very similar. NMR is the superior method for confirmation.

Workflow for Isomer Identification:

Isomer Identification cluster_0 Sample Analysis cluster_1 Spectroscopy cluster_2 Data Interpretation Crude Crude Product Mixture Purify Purify via Column Chromatography Crude->Purify Fractions Collect Suspected Fractions Purify->Fractions NMR Acquire ¹H and ¹³C NMR Fractions->NMR MS Acquire High-Res MS Fractions->MS Compare Compare Spectra to Reference Data Table NMR->Compare MS->Compare Confirm Confirm Structure Compare->Confirm

Caption: Step-by-step workflow for isolating and identifying regioisomers.

Q3: My crude product is difficult to purify and appears oily, even though the product should be a solid. What could be the issue?

An oily crude product often indicates the presence of low-molecular-weight byproducts or residual solvent. A likely culprit in the Hantzsch synthesis is the formation of various condensation products from the α-haloketone starting material, chloroacetone.

Causality: Under basic conditions, chloroacetone can undergo self-condensation or react with trace impurities. If a strong base like NaOH or an alkoxide is used, it can promote side reactions like the Favorskii rearrangement, leading to a complex mixture of byproducts that are often viscous oils.[4]

Troubleshooting Protocol: Purification by Acid-Base Extraction

The oxazole ring has a basic nitrogen atom, allowing for selective extraction.[5] This protocol can help separate the desired product from non-basic impurities.

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The basic oxazole product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Combine the aqueous extracts. Discard the original organic layer, which contains the impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the pH is > 8. The product will precipitate out or form an organic layer.

  • Re-extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the new organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q4: What is a reliable, step-by-step protocol to synthesize this compound while minimizing byproduct formation?

This protocol is based on the Hantzsch oxazole synthesis, optimized to reduce the formation of common byproducts.

Materials:

  • Pyruvamide (2-oxopropanamide)

  • Chloroacetone (stabilized)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyruvamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10 mL per gram of pyruvamide).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Reagent Addition: While stirring vigorously, add chloroacetone (1.1 eq) dropwise to the slurry at room temperature over 20 minutes. A mild exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

    • Alternatively, for higher purity, the product can be recrystallized from a suitable solvent system like isopropanol/water or hexane/ethyl acetate.

This method uses a mild base (K₂CO₃) and controlled addition of the sensitive α-haloketone to suppress side reactions, leading to a cleaner crude product and higher yield of this compound.

References

  • Benchchem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • MDPI. (2017). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. MDPI.
  • J&K Scientific. (n.d.). This compound | 90892-97-0. J&K Scientific.
  • Macmillan Group. (n.d.). Oxazole. Macmillan Group.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Hassner, A. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441.
  • Wiley Online Library. (n.d.). Oxazol-Synthesen aus α-Halogen-ketonen. Wiley Online Library.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.

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Technical Support Center: Column Chromatography Purification of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Methyloxazol-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing column chromatography for the purification of this key heterocyclic building block. As a moderately polar molecule with a weakly basic oxazole ring, this compound (MW: 125.13 g/mol , Formula: C₆H₇NO₂) presents unique purification challenges that require a well-reasoned approach.[1][2][3] This guide moves beyond a simple protocol to provide in-depth, troubleshooting-focused answers to common issues encountered in the lab.

Part 1: Core Principles & Initial Setup FAQs

This section addresses the foundational decisions that dictate the success of your purification. The key is to perform diligent preliminary analysis using Thin Layer Chromatography (TLC) before committing your crude material to a column.[4]

Question: How do I choose the right stationary phase? Is standard silica gel always appropriate?

Answer: While silica gel is the default stationary phase for normal-phase chromatography, it is not always the optimal choice for heterocyclic compounds like this compound.

  • The Causality: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The nitrogen atom in the oxazole ring is weakly basic (pKa of the conjugate acid is ~0.8) and can interact strongly with these acidic sites.[5] This interaction can lead to several problems:

    • Irreversible Adsorption: The compound binds too strongly to the silica and fails to elute.[4][6]

    • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, streaky bands and poor separation.[4]

    • On-Column Decomposition: The acidic environment can potentially catalyze the degradation of sensitive molecules.[6] Although many oxazoles are stable, it is a risk that must be evaluated.[7]

  • Self-Validating Protocol:

    • Initial Stability Test: Before any purification, spot your crude material on a silica gel TLC plate. Let the plate sit for 30-60 minutes, then develop it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[4][6]

    • Alternative Stationary Phases: If you observe streaking or instability, consider using neutral or basic alumina. Neutral alumina is often a safer choice for basic compounds.[4]

    • Deactivating Silica Gel: If you must use silica, you can "deactivate" it by neutralizing the acidic sites. This is achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol (typically 0.1-1%), to your mobile phase.[4]

Question: What is the best strategy for selecting a mobile phase (eluent)?

Answer: The mobile phase is the most critical variable for achieving good separation. The selection process should be systematic and always begin with TLC analysis.[8]

  • The Principle of Polarity: The goal is to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.3-0.4.[6] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

    • If the Rf is too high (>0.5), the compound will elute too quickly, mixing with non-polar impurities.[4] To fix this, decrease the polarity of the mobile phase (e.g., increase the hexane proportion).

    • If the Rf is too low (<0.2), the compound will move too slowly, requiring excessive solvent volumes and leading to band broadening.[4] To fix this, increase the polarity of the mobile phase (e.g., increase the ethyl acetate proportion).

  • Recommended Solvent Systems to Screen:

    • Hexane/Ethyl Acetate: This is the most common starting point for compounds of moderate polarity. Start with a ratio of 4:1 (Hex:EtOAc) and screen progressively more polar mixtures (e.g., 2:1, 1:1).

    • Dichloromethane/Methanol: If your compound is very polar and does not move from the baseline in Hex/EtOAc, switch to a more aggressive solvent system like DCM/MeOH.[4] Start with 99:1 (DCM:MeOH) and gradually increase the methanol content.

  • Expert Insight: Do not rely on a single solvent system. Try systems with different selectivities. For example, if Hexane/Ethyl Acetate gives poor separation between your product and an impurity, a system like Dichloromethane/Acetone might provide a different interaction profile and improve the resolution.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during the column chromatography run.

Problem Potential Cause Troubleshooting Action & Explanation
Poor Separation 1. Inappropriate Solvent System: The polarity is not optimized, leading to overlapping bands.[4]Re-optimize with TLC. Find a solvent system that gives the largest possible ΔRf (difference in Rf values) between your product and the impurities.
2. Column Overloading: Too much crude material was loaded for the amount of silica used.[4]Reduce Sample Load. A general rule is to load 1-5% of crude material relative to the mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[4]
3. Poor Column Packing: Channels or cracks in the silica bed lead to an uneven solvent front.Repack the Column. Ensure the silica is a uniform, homogenous slurry and is packed without air bubbles. Applying gentle pressure can help create a denser, more uniform bed.[9]
Compound is Not Eluting 1. Solvent Polarity Too Low: The mobile phase is not strong enough to move the highly polar compound.[4]Increase Polarity. Switch to a much more polar solvent system (e.g., from 100% EtOAc to 5% MeOH in DCM). A gradient elution, where the polarity is gradually increased during the run, is highly effective.[4]
2. Irreversible Adsorption/Decomposition: The compound is stuck to or has degraded on the acidic silica.[6]Test Stability & Switch Phase. Spot the compound on a TLC plate and wait to check for degradation.[6] If it's unstable, switch to a less acidic stationary phase like neutral alumina.[4]
Compound Elutes in the Solvent Front Solvent Polarity Too High: The eluent is too strong, carrying all components without separation.[6]Decrease Polarity. Prepare a new mobile phase with a higher proportion of the non-polar solvent (e.g., move from 1:1 Hex:EtOAc to 4:1 Hex:EtOAc).
Bands are Tailing or Streaking Acid-Base Interaction: The weakly basic nitrogen on the oxazole ring is interacting with acidic silanol groups.[4]Add a Basic Modifier. Add 0.1-1% triethylamine (Et₃N) to the mobile phase. This will neutralize the active sites on the silica, preventing strong ionic interactions and resulting in sharper bands.[4]
Crude Sample is Insoluble in Eluent Poor Sample Solubility: The chosen mobile phase cannot dissolve the crude mixture for loading.[9]Use the Dry Loading Method. Dissolve your crude sample in a minimal amount of a strong, volatile solvent (like DCM or acetone). Add a small amount of silica gel (10-20x the mass of your sample) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[9]
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.

G cluster_problem Identify Problem cluster_cause Diagnose Cause cluster_solution Implement Solution Problem Observe Poor Result (e.g., No Separation, Tailing) Cause_Solvent Inappropriate Solvent System? Problem->Cause_Solvent Bands Overlap? Cause_Loading Column Overloaded or Poorly Packed? Problem->Cause_Loading Bands are Broad/Uneven? Cause_Interaction Compound-Silica Interaction Issue? Problem->Cause_Interaction Bands Tailing or Stuck? Sol_TLC Re-optimize Eluent via TLC (Target Rf ~0.3) Cause_Solvent->Sol_TLC Sol_Load Reduce Sample Load (1-5% w/w) & Repack Cause_Loading->Sol_Load Sol_Modifier Add Basic Modifier (e.g., 0.5% Et3N) or Switch to Alumina Cause_Interaction->Sol_Modifier Run_Column Run Column & Collect Fractions Sol_TLC->Run_Column Optimized Sol_Load->Run_Column Corrected Sol_Modifier->Run_Column Corrected

Caption: A decision tree for troubleshooting column chromatography.

Part 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the purification of this compound.

1. TLC Analysis & Solvent System Optimization:

  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1).
  • Spot your crude reaction mixture on a silica gel TLC plate.
  • Develop the plates and visualize under a UV lamp (254 nm).
  • Select the solvent system that provides the best separation and an Rf value of ~0.3 for the target compound. If streaking is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size. A good rule of thumb is a silica gel height-to-diameter ratio of about 10:1.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a milkshake, not a thick paste.
  • Pour the slurry into the column. Use a pipette bulb or air line to apply gentle pressure to pack the bed evenly and remove excess solvent. The top of the silica bed must remain level.
  • Add a protective layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[9]

3. Sample Loading:

  • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9] Carefully apply the solution to the top of the silica bed using a pipette. Drain the solvent just to the level of the sand before carefully adding the mobile phase.
  • Dry Loading (Recommended for less soluble samples): Follow the "Dry Loading Method" described in the troubleshooting table.[9]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the sand layer.
  • Maintain a constant head of solvent above the silica bed at all times. Never let the column run dry.[10]
  • Begin collecting fractions in test tubes. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

5. Analysis and Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • MySkinRecipes. (n.d.). This compound.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
  • J&K Scientific. (n.d.). This compound | 90892-97-0.
  • Balskus, E. P., & Walsh, C. T. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Bioorganic & medicinal chemistry letters, 20(23), 7155–7158.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 233.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • ResearchGate. (n.d.). Table 2. The solvent mixtures used as mobile phases (n – number of points).
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Wikipedia. (n.d.). Oxazole.
  • YouTube. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead.
  • Ukrainian Chemistry Journal. (2025, April 25). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS.
  • ResearchGate. (2025, October 16). (PDF) Effect of Chromatographic Conditions on Supercoiled Plasmid DNA Stability and Bioactivity.
  • PubChem. (n.d.). 2,2-Difluoro-1-(4-methyl-2-thiazolyl)ethanone.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methyl-2-thienyl)ethanone.

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Technical Support Center: Purification of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 1-(4-Methyloxazol-2-yl)ethanone.

Welcome to the technical support center for the purification of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for the success of subsequent synthetic steps and the integrity of final products.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a heterocyclic ketone that serves as a versatile building block in organic synthesis.[1] The oxazole ring and the ketone functional group are reactive sites for forming more complex molecules. Purity is critical because impurities, such as unreacted starting materials or side-products, can interfere with subsequent reactions, lead to the formation of undesired byproducts, complicate product isolation, and potentially introduce toxicity in drug development pipelines.[2]

Q2: What are the common impurities in crude this compound?

Impurities largely depend on the synthetic route. Common synthesis pathways, like the condensation of amides with α-haloketones or the cyclization of α-acylamino ketones, can introduce specific contaminants.[3][4]

Potential Impurities Include:

  • Unreacted Starting Materials: Such as 4-methylimidazole, acetyl chloride, or other acylation agents used in the synthesis.[5]

  • Side-Products: From incomplete reactions or competing reaction pathways. For instance, if the synthesis involves a deprotection step, incomplete removal of protecting groups (like a trityl group) can be a source of impurities.[5]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, Dichloromethane, Ethyl Acetate).[5][6]

  • Degradation Products: The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened products.[3]

Q3: How should I assess the purity of my crude and purified material?

A multi-faceted analytical approach is essential for a reliable assessment of purity.[7]

  • Thin-Layer Chromatography (TLC): The first and quickest step. It helps visualize the number of components in your mixture and is crucial for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities that may not be visible on TLC.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities by their characteristic signals.[5][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities, especially when coupled with GC or LC.[7]

Purification Strategy Workflow

The choice of purification method depends on the nature of the impurities and the scale of your experiment. Below is a general workflow to guide your decision-making process.

Purification Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Identify Impurities & Properties assess_purity->decision recrystallization Recrystallization decision->recrystallization Solid with solubility difference column Column Chromatography decision->column Complex mixture or similar polarity extraction Liquid-Liquid Extraction (Acid-Base or Bisulfite) decision->extraction Acidic/Basic or Aldehyde/Ketone impurities distillation Short-Path Distillation decision->distillation Thermally stable, volatile impurities final_product Pure Product (Verify Purity: HPLC, NMR) recrystallization->final_product column->final_product extraction->final_product distillation->final_product

Caption: General workflow for purifying crude this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated or cooled too quickly.[8] 3. High concentration of impurities depressing the melting point.[9]1. Choose a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[8][9] 3. Attempt a preliminary purification (e.g., a quick filtration through a silica plug) before recrystallization.[8]
No crystals form upon cooling. 1. The solution is not saturated enough (too much solvent was used). 2. The compound is highly soluble in the solvent even at low temperatures. 3. Lack of nucleation sites for crystal growth.1. Boil off some of the solvent to concentrate the solution and try cooling again.[9] 2. Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[8][9]
Low recovery of the product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[8] 2. The crystals were filtered while the solution was still warm. 3. Premature crystallization during a hot filtration step.1. Use the minimum amount of hot solvent necessary for complete dissolution. You can concentrate the mother liquor to recover more product, which may require a second recrystallization.[8] 2. Ensure the flask is thoroughly cooled (e.g., in an ice bath) before vacuum filtration. 3. Use a heated funnel or pre-heat your filtration apparatus. Add a small excess of hot solvent before filtering to prevent clogging.[9]
Column Chromatography Troubleshooting

Column Chromatography Troubleshooting issue1 Issue: Poor Separation Possible Causes: - Inappropriate solvent system - Column overloading - Channeling in silica Solutions: - Optimize mobile phase via TLC - Reduce sample load (1-5% of silica mass) - Ensure proper column packing issue2 Issue: Compound Won't Elute Possible Causes: - Compound is too polar for the solvent system - Compound is degrading/reacting with silica Solutions: - Drastically increase solvent polarity (e.g., add MeOH) - Use a deactivated silica or an alternative stationary phase (Alumina, Florisil) issue3 Issue: Low Recovery Possible Causes: - Compound is irreversibly adsorbed on silica - Fractions are too dilute to detect product - Compound is co-eluting with an impurity Solutions: - Test compound stability on a TLC plate first - Concentrate fractions before TLC analysis - Re-run column with a shallower solvent gradient

Caption: Troubleshooting common column chromatography problems.

Q4: My compound appears to be degrading on the silica gel column. What should I do?

Silica gel is acidic and can cause the degradation of sensitive compounds.[10][11] this compound contains a basic nitrogen atom which can interact strongly with the acidic silanol groups.

  • Test for Stability: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[11]

  • Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (or another volatile base). This will neutralize the acidic sites on the silica surface.

  • Switch Stationary Phase: Consider using neutral alumina or Florisil as an alternative stationary phase.[11]

  • Use an Alternative Method: If the compound is very sensitive, avoid chromatography and focus on recrystallization or distillation.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This technique is ideal if your compound is a solid and there is a significant difference in solubility between the product and impurities in a chosen solvent.[12]

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene, or mixtures like Hexane/Ethyl Acetate). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it. Be aware that charcoal can adsorb your product, leading to lower yields.[9]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[12]

  • Drying: Dry the purified crystals under vacuum to remove all solvent residues.

Protocol 2: Purification by Flash Column Chromatography

This is the most powerful technique for separating compounds with different polarities.[13]

  • Solvent System (Mobile Phase) Selection:

    • Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate mixture) that gives your product an Rf (retention factor) of approximately 0.25-0.35.[8]

    • The impurities should ideally be well-separated from the product spot (e.g., on the baseline or at the solvent front).

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles or cracks are formed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like Dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often gives better separation.[11]

  • Elution:

    • Begin eluting with your chosen mobile phase, collecting fractions in test tubes or vials.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to separate compounds more effectively.[8]

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 3: Purification by Bisulfite Extraction

This chemical extraction method is highly effective for separating reactive ketones and aldehydes from non-carbonyl impurities.[14] The ketone reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-reactive organic compounds.

  • Adduct Formation: Dissolve the crude material in a suitable organic solvent (e.g., methanol, diethyl ether).[14] Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.[14][15]

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (e.g., ethyl acetate). Shake well. The bisulfite adduct of your ketone will move to the aqueous layer, while non-reactive organic impurities will remain in the organic layer.[14]

  • Separation: Separate the aqueous and organic layers. The organic layer containing impurities can be discarded.

  • Regeneration of Ketone: To regenerate the ketone, add a base (e.g., saturated sodium bicarbonate solution) or an acid to the aqueous layer.[14] This will reverse the reaction and precipitate your pure ketone.

  • Final Extraction: Extract the regenerated ketone from the aqueous layer using a fresh portion of an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pure this compound.[14]

References

  • BenchChem. (2025).
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • African Journal of Biomedical Research. (2024).
  • BenchChem. (2025). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. (2025).
  • Physics Forums. (2011).
  • University of Rochester, Department of Chemistry.
  • Reddit. (2022).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • YouTube. (2021).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MySkinRecipes. This compound.
  • United Nations University. III Analytical Methods.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ResearchGate. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

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Stability issues of 1-(4-Methyloxazol-2-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Methyloxazol-2-yl)ethanone (CAS 90892-97-0). This molecule is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1] However, the inherent reactivity of the oxazole ring can present stability challenges in various experimental settings. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to help you anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of the oxazole ring is the principal concern. This ring system is susceptible to cleavage under several conditions:

  • Strongly Acidic Conditions: Concentrated or strong acids can lead to the decomposition of the oxazole ring through hydrolysis.[2][3] The nitrogen atom at position 3 can be protonated, which increases the electrophilicity of the ring and makes it vulnerable to nucleophilic attack by water, potentially leading to ring-opening.[4][5]

  • Strongly Basic Conditions: While oxazoles are generally more resistant to bases than strong acids, highly basic conditions (e.g., pH > 10) can also promote degradation.[6] This is particularly true at elevated temperatures.

  • Nucleophilic Attack: The C2 position, where the acetyl group is attached, is the most electron-deficient and a primary site for nucleophilic attack.[4] In the presence of strong nucleophiles, this can lead to ring cleavage rather than simple substitution.[2][4]

  • Oxidizing Agents: Strong oxidizing agents like potassium permanganate or ozone can cleave the oxazole ring.[2][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound for long-term storage?

A2: For long-term storage, aprotic, anhydrous organic solvents are highly recommended. Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are excellent choices. Water and protic solvents like methanol or ethanol should be used with caution and are better suited for preparing fresh, daily working solutions. If an aqueous buffer is required for an assay, we advise preparing the working solution immediately before use from a concentrated stock in DMSO or ACN.

Q3: How should I store solutions of this compound?

A3: All solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed containers to prevent moisture absorption and solvent evaporation.[7][8] Aliquoting stock solutions into smaller, single-use volumes is a best practice to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: "My analytical results (HPLC, LC-MS) show a decrease in the peak area of my compound over 24-48 hours in an aqueous buffer (e.g., PBS pH 7.4)."

  • Plausible Cause: Hydrolytic degradation of the oxazole ring. While generally more stable at neutral pH than at acidic or basic extremes, the oxazole ring can still undergo slow hydrolysis in aqueous media, especially at room temperature or 37°C.[6] The presence of enzymes or other nucleophiles in biological media can also contribute to this instability.

  • Suggested Action & Scientific Rationale:

    • Confirm Degradation: Re-analyze your sample and compare it to a freshly prepared standard. Also, analyze a "time-zero" sample that was prepared and immediately frozen to serve as a baseline.

    • Characterize Degradants: Use LC-MS to obtain the mass of any new peaks that appear in the chromatogram. A common degradation pathway for oxazoles is hydrolytic ring-opening. The expected product would be an N-acyl amino ketone derivative.

    • Optimize Solution Preparation: Prepare your final working solution in the aqueous buffer immediately before starting your experiment. Minimize the time the compound spends in the aqueous environment.

    • Workflow Adjustment: If the experiment requires a longer incubation period, consider running a parallel stability test under the exact assay conditions (buffer, temperature, time) but without the biological components. This will help you quantify the rate of abiotic degradation and correct your experimental data accordingly.

Problem 2: "I observe an unexpected new peak in my chromatogram after leaving my solution on the benchtop."

  • Plausible Cause: This could be due to photodegradation or oxidation, in addition to hydrolysis. Heterocyclic aromatic rings can be susceptible to UV light and reaction with atmospheric oxygen, leading to the formation of various byproducts.

  • Suggested Action & Scientific Rationale:

    • Protect from Light: Repeat the experiment using amber vials or by wrapping your vials in aluminum foil to shield the solution from light.

    • De-gas Solvents: If oxidation is suspected, consider sparging your solvents and buffers with an inert gas like nitrogen or argon before preparing your solutions. This removes dissolved oxygen.

    • Forced Degradation Study: To definitively identify the source of instability, perform a simple forced degradation study. This is a systematic way to assess the stability of a drug substance under various stress conditions.[9][10] (See Protocol 2 below).

Problem 3: "My experimental results are inconsistent between batches or different days."

  • Plausible Cause: Inconsistent solution handling and storage are the most likely culprits. This can include variations in the age of the "working solution," the number of freeze-thaw cycles of the stock solution, or exposure to different environmental conditions.

  • Suggested Action & Scientific Rationale:

    • Standardize Protocols (SOPs): Implement a strict Standard Operating Procedure for the preparation and handling of all solutions containing this compound.

    • Aliquot Stock Solutions: Prepare a large, concentrated stock solution in anhydrous DMSO. Divide it into small, single-use aliquots and store them at -80°C. For each experiment, thaw one new aliquot. This eliminates variability from freeze-thaw cycles.

    • "Use-By" Time for Working Solutions: Define a maximum time that a diluted, aqueous working solution can be considered valid (e.g., "must be used within 2 hours of preparation"). This ensures that all experiments are performed with a compound of consistent integrity.

Data Summary: Solvent Stability

To illustrate the importance of solvent choice, the following table summarizes typical stability data for an oxazole-containing compound under different conditions.

Solvent SystemTemperatureIncubation Time% Parent Compound RemainingPrimary Degradation Pathway
Anhydrous DMSO25°C72 hours>99%Negligible
Acetonitrile (ACN)25°C72 hours>99%Negligible
PBS, pH 7.437°C24 hours~85-90%Hydrolysis
0.1 M HCl (aq)37°C6 hours~50%Acid-catalyzed Hydrolysis
0.1 M NaOH (aq)37°C6 hours~70%Base-catalyzed Hydrolysis

Note: Data are representative and should be confirmed experimentally for your specific conditions.

Experimental Protocols & Visualizations

Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol ensures the preparation of reliable solutions for your experiments.

Workflow Diagram

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Just-In-Time) s1 Weigh Compound in a dry vial s2 Add Anhydrous DMSO to desired concentration (e.g., 50 mM) s1->s2 s3 Vortex until fully dissolved s2->s3 s4 Aliquot into single-use tubes s3->s4 s5 Store at -80°C s4->s5 w1 Retrieve one aliquot of stock solution w2 Thaw at room temperature w1->w2 w3 Dilute to final concentration in pre-warmed assay buffer w2->w3 w4 Use immediately in experiment (within 2 hours) w3->w4

Caption: Workflow for preparing stable stock and working solutions.

Step-by-Step Method:

  • Stock Solution (50 mM in Anhydrous DMSO): a. Tare a clean, dry amber glass vial on an analytical balance. b. Carefully weigh 12.51 mg of this compound (MW: 125.13 g/mol ) into the vial. c. Add 2.0 mL of anhydrous DMSO using a calibrated pipette. d. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. e. Dispense 50 µL aliquots into sterile, low-retention microcentrifuge tubes. f. Store all aliquots at -80°C until needed.

  • Working Solution (e.g., 50 µM in PBS): a. Retrieve a single 50 µL aliquot of the 50 mM stock solution from the -80°C freezer. b. Allow it to thaw completely at room temperature. c. Perform a serial dilution. For example, dilute 2 µL of the 50 mM stock into 998 µL of assay buffer to get a 100 µM intermediate solution. Then, dilute this 1:1 with buffer to achieve the final 50 µM concentration. d. Vortex briefly and use this working solution immediately. Do not store aqueous working solutions.

Protocol 2: Basic Forced Degradation Study

This study helps identify the primary degradation liabilities of the compound.[11]

Methodology:

  • Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Set up five separate amber HPLC vials labeled: Control, Acid, Base, Oxidative, and Thermal.

  • Control: Add 100 µL of the ACN stock and 900 µL of 50:50 ACN:Water.

  • Acid Hydrolysis: Add 100 µL of the ACN stock and 900 µL of 0.1 M HCl.

  • Base Hydrolysis: Add 100 µL of the ACN stock and 900 µL of 0.1 M NaOH.

  • Oxidative: Add 100 µL of the ACN stock and 900 µL of 3% H₂O₂.

  • Thermal: Place the "Control" vial in a 60°C oven.

  • Incubate all vials for 24 hours. Analyze all samples by HPLC-UV or LC-MS alongside a freshly prepared standard. Compare the chromatograms to identify degradation products formed under each condition.

Potential Degradation Pathway

Caption: Likely hydrolytic degradation pathway of the oxazole ring.

References

  • Lee, J. H., & Lee, M. G. (2005). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.
  • D'Alonzo, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Force degradation study of compound A3. ResearchGate.
  • Wikipedia. (n.d.). Oxazole. Wikipedia.
  • SlideShare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
  • Hermitage, S. E., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information.
  • MDPI. (2018). Naturally Occurring Oxazole-Containing Peptides. MDPI.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives. Google Patents.
  • Taylor & Francis. (2018). Oxazole – Knowledge and References. Taylor & Francis.
  • Journal of Pharmaceutical and Applied Chemistry. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Applied Chemistry.
  • MedCrave. (2016). Forced Degradation Studies. MedCrave.
  • J&K Scientific. (n.d.). This compound. J&K Scientific.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

Sources

Preventing polymerization during 1-(4-Methyloxazol-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methyloxazol-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic ketone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and prevent unwanted side reactions, particularly polymerization.

Understanding the Challenge: The Dichotomy of Reactivity in the Oxazole Ring

The oxazole ring is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges. The very electronic nature that makes it a useful pharmacophore also renders it susceptible to undesirable side reactions. The synthesis of this compound, a key building block, is no exception. The primary hurdle in this synthesis is the prevention of polymerization, a common pitfall when working with electron-rich heterocyclic systems under certain conditions.

This guide will focus on the most common and effective method for the synthesis of this compound: the acylation of 4-methyloxazole. We will explore the nuances of this reaction and provide actionable solutions to prevent polymerization and other side reactions.

Troubleshooting Guide: From Sticky Messes to Crystalline Products

This section is formatted in a question-and-answer style to directly address the most common issues observed in the laboratory.

Problem 1: My reaction mixture turned into a viscous, intractable gum or solid. What's happening?

Answer: This is a classic sign of polymerization. The oxazole ring, under certain conditions, can undergo cationic ring-opening polymerization (CROP). This is often initiated by acidic species or high thermal energy.

Causality: The nitrogen atom in the oxazole ring can be protonated or complexed with a Lewis acid, which activates the ring for nucleophilic attack by another oxazole molecule, initiating a chain reaction that forms a polymer. In the context of acylation, both Brønsted and Lewis acids can be the culprits.

Solutions:

  • Temperature Control is Critical: Maintain a low temperature throughout the reaction, especially during the addition of reagents. For the acylation of 4-methyloxazole via lithiation, a temperature of -78 °C (dry ice/acetone bath) is strongly recommended.[1]

  • Reagent Addition Strategy: Add the acylating agent (e.g., acetyl chloride) slowly and dropwise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions.

  • Choice of Acylating Agent: While acetyl chloride is a common acylating agent, its reaction with Lewis acids can generate strong protic acids as byproducts, which can initiate polymerization. Acetic anhydride is a milder alternative, though it may require longer reaction times or higher temperatures, which in turn could be problematic. For the lithiation route, acetyl chloride is the standard choice, but its purity is paramount.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). This prevents the formation of acidic species from the reaction of reagents with atmospheric moisture.

Problem 2: My yield is low, and I'm isolating a lot of starting material, but no polymer. What are other potential issues?

Answer: Low conversion without polymerization can point to several factors, from reagent quality to the specifics of the reaction setup.

Solutions:

  • Anhydrous Conditions: Trace amounts of water can quench the organolithium intermediate in the lithiation route, leading to the recovery of starting material. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Purity of 4-Methyloxazole: The starting material should be pure. Impurities can interfere with the reaction. Consider distilling the 4-methyloxazole before use.

  • n-Butyllithium Titration: The concentration of commercially available n-butyllithium can vary over time. It is good practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry.

  • Reaction Time and Temperature: While low temperatures are crucial to prevent polymerization, the reaction may be sluggish. After the addition of the acylating agent at -78 °C, allow the reaction to stir at this temperature for a sufficient time (e.g., 1-2 hours) before slowly warming to room temperature.[1]

Problem 3: I'm observing the formation of multiple products by TLC or LC-MS. What are the likely side products?

Answer: Besides polymerization, other side reactions can occur, leading to a complex product mixture.

Potential Side Products and Solutions:

  • N-Acylation: In the presence of strong acids, the oxazole nitrogen can be acylated, leading to an oxazolium salt. This is less of a concern in the lithiation route where the C2 position is the primary site of reaction.

  • Ring-Opened Products: Strong nucleophiles or harsh basic conditions can lead to the cleavage of the oxazole ring.[2]

  • Products from Impurities: Impurities in the starting materials or solvents can lead to a variety of side products.

Troubleshooting Workflow for Unexpected Product Formation:

start Multiple Products Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_side_products Characterize Side Products (MS, NMR) check_purity->analyze_side_products check_conditions->analyze_side_products optimize Optimize Reaction Conditions analyze_side_products->optimize Identify Side Reaction Pathway end_node Pure Desired Product optimize->end_node

Caption: Troubleshooting workflow for unexpected product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: The most commonly cited and reliable method for the C2-acylation of oxazoles is through lithiation at a low temperature followed by quenching with an acyl halide.[1] This method offers high regioselectivity at the C2 position and, when performed carefully, can minimize polymerization. A detailed protocol is provided below.

Q2: Can I use a Friedel-Crafts acylation for this synthesis?

A2: While Friedel-Crafts acylation is a standard method for acylating aromatic rings, it is generally not recommended for electron-deficient heterocycles like oxazoles. The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃), which can readily induce cationic ring-opening polymerization of the oxazole.[3] The harsh conditions can lead to low yields and a complex mixture of products.

Q3: What polymerization inhibitors can I use?

A3: For syntheses that may be prone to polymerization, the addition of a radical inhibitor can be a precautionary measure, although the primary polymerization pathway for oxazoles is cationic. Common radical inhibitors include:

  • Butylated hydroxytoluene (BHT): Often used in concentrations of 100-500 ppm.

  • Hydroquinone (HQ): Another effective radical scavenger.

It is important to note that for cationic polymerization, these radical inhibitors may not be effective. The most effective strategy to prevent CROP is strict control of temperature and avoidance of acidic conditions.

Q4: How can I confirm if I have formed a polymer?

A4: The formation of a polymer will be visually apparent as a gum or solid. For more rigorous characterization, the following techniques are useful:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the polymer will show broad, poorly resolved peaks, in contrast to the sharp, well-defined peaks of the desired small molecule product.

  • FTIR Spectroscopy: The IR spectrum of the polymer may show characteristic broad absorption bands for the amide linkages formed during ring-opening polymerization, which will be different from the sharp C=O and C=N stretching frequencies of the desired product.

  • Gel Permeation Chromatography (GPC): GPC analysis can confirm the presence of high molecular weight species and provide information on the molecular weight distribution of the polymer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

This protocol is adapted from established procedures for the C2-functionalization of oxazoles.[1][4]

Materials:

  • 4-Methyloxazole (purified by distillation)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Acetyl chloride (distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a dropping funnel.

  • Initial Cooldown: Charge the flask with 4-methyloxazole (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. A color change may be observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Acylation: Add acetyl chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Workflow for Lithiation and Acylation:

start Start: 4-Methyloxazole in Anhydrous THF cooldown Cool to -78 °C start->cooldown add_nBuLi Add n-BuLi dropwise at -78 °C cooldown->add_nBuLi stir1 Stir for 1 hour at -78 °C add_nBuLi->stir1 add_AcCl Add Acetyl Chloride dropwise at -78 °C stir1->add_AcCl stir2 Stir for 2 hours at -78 °C add_AcCl->stir2 warm_quench Warm to RT and Quench with NH4Cl(aq) stir2->warm_quench workup Workup and Purification warm_quench->workup end_node Product: this compound workup->end_node

Caption: Step-by-step workflow for the synthesis via lithiation.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound and Related Compounds

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
This compound -CH₃ (acetyl)~2.6s
-CH₃ (oxazole C4)~2.3s
H5 (oxazole)~7.5s
4-Methyl-1H-imidazole-CH₃ (imidazole)~2.26s
H2 (imidazole)~7.5s
H5 (imidazole)~6.8s

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[5][6][7][8]

References

  • asian journal of chemistry. Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds.
  • (a) FTIR spectra for P1 to P4 were collected in ATR mode (the... ResearchGate.
  • This compound. MySkinRecipes.
  • NMR Chemical Shifts.
  • 1H NMR Chemical Shifts. Organic Chemistry Data.
  • 1H NMR Chemical Shift. Oregon State University.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. IJISE.
  • Oxazole.pdf. CUTM Courseware.

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Validation & Comparative

A Comparative Guide to the Characterization of 1-(4-Methyloxazol-2-yl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of heterocyclic chemistry, subtle variations in molecular architecture can lead to profound differences in chemical reactivity, biological activity, and material properties. This guide provides an in-depth comparative analysis of 1-(4-methyloxazol-2-yl)ethanone and its primary positional isomers. As intermediates in the development of pharmaceuticals and agrochemicals, the unambiguous identification of these compounds is paramount.[1] This document outlines the distinct synthetic considerations and provides a comprehensive spectroscopic and chromatographic framework for differentiating these closely related molecules. We delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and logical workflows designed for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Isomeric Purity

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[2] this compound (CAS 90892-97-0) is a key building block in organic synthesis.[1][3][4] However, synthetic routes can often yield a mixture of positional isomers, where the methyl and acetyl groups are located at different positions on the oxazole ring. Since biological targets are exquisitely sensitive to stereochemistry and substitution patterns, the ability to separate and definitively characterize the correct isomer is a critical step in any research and development pipeline.

This guide focuses on the analytical techniques required to distinguish this compound from its key isomers, such as 1-(5-methyloxazol-2-yl)ethanone and 1-(2-methyloxazol-4-yl)ethanone. We will explore how the placement of substituents influences the electronic environment of the heterocyclic ring, giving rise to unique and identifiable spectroscopic fingerprints.

Molecular Structures and Physicochemical Properties

The isomers discussed share the same molecular formula (C₆H₇NO₂) and molecular weight (125.13 g/mol ), making their differentiation by mass spectrometry alone insufficient.[1][3] Their structural differences, however, lead to variations in polarity, boiling point, and spectroscopic behavior.

workflow cluster_synthesis General Synthetic Workflow start Appropriate Aminoketone + Acetylating Agent intermediate 2-Acylamino Ketone Intermediate start->intermediate Acylation cyclization Cyclodehydration (e.g., H₂SO₄, P₂O₅) intermediate->cyclization product Target Acetyl-Methyl-Oxazole Isomer cyclization->product purification Purification (Distillation / Chromatography) product->purification

Caption: Generalized workflow for the Robinson-Gabriel synthesis of oxazoles.

Spectroscopic Characterization: A Comparative Analysis

The electronic environment of each proton and carbon atom in the oxazole ring is uniquely influenced by the positions of the electron-withdrawing acetyl group and the electron-donating methyl group. This results in distinct and predictable patterns in NMR, IR, and MS spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of the lone proton on the oxazole ring is the most diagnostic signal.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ppm)

Assignment 1-(4-Me-oxazol-2-yl)ethanone 1-(5-Me-oxazol-2-yl)ethanone 1-(2-Me-oxazol-4-yl)ethanone Rationale
Oxazole-H ~7.5 (s, 1H, H5) ~7.0 (s, 1H, H4) ~7.9 (s, 1H, H5) The H5 proton in the target is deshielded by the ring oxygen. The H4 proton in Isomer A is less deshielded. The H5 proton in Isomer B is strongly deshielded by the adjacent C4-acetyl group.
Acetyl-CH₃ ~2.6 (s, 3H) ~2.6 (s, 3H) ~2.5 (s, 3H) Relatively consistent, as it is attached to the C=O group in all isomers.

| Ring-CH₃ | ~2.2 (s, 3H) | ~2.4 (s, 3H) | ~2.5 (s, 3H) | The chemical shift is influenced by its position relative to the heteroatoms and the acetyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide confirmatory evidence, with the chemical shifts of the ring carbons being highly sensitive to the substitution pattern.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm)

Assignment 1-(4-Me-oxazol-2-yl)ethanone 1-(5-Me-oxazol-2-yl)ethanone 1-(2-Me-oxazol-4-yl)ethanone
C=O (Acetyl) ~188 ~188 ~192
C2 (Oxazole) ~158 ~159 ~162
C4 (Oxazole) ~140 ~128 ~145
C5 (Oxazole) ~135 ~151 ~130
Acetyl-CH₃ ~26 ~26 ~27

| Ring-CH₃ | ~11 | ~12 | ~14 |

Causality: The carbon atom attached to the acetyl group (C2 for the target and Isomer A, C4 for Isomer B) and the carbon attached to the methyl group show significant shifts. C2 is generally the most downfield carbon due to its position between two heteroatoms. [5]

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of key functional groups. While all isomers will show similar characteristic peaks, subtle shifts in the wavenumber can be observed due to differences in electronic conjugation.

  • C=O Stretch (Ketone): A strong absorption is expected around 1700-1715 cm⁻¹ . The exact position can vary slightly based on the group's conjugation with the ring.

  • C=N Stretch (Oxazole Ring): A strong band is expected around 1580-1610 cm⁻¹ . [5]* C-H Stretch (Methyl): Absorptions around 2920-2980 cm⁻¹ . [5]

Mass Spectrometry (MS)

Under electron ionization (EI), all isomers are expected to show a molecular ion peak (M⁺) at m/z = 125. The primary fragmentation pathway will be the alpha-cleavage of the acetyl group.

  • Molecular Ion (M⁺): m/z = 125

  • Base Peak: m/z = 82, corresponding to the [M - COCH₃]⁺ fragment (the respective methyl-oxazolyl cation).

  • Other Fragments: m/z = 43, corresponding to the [COCH₃]⁺ fragment (acetyl cation).

While the major fragments are the same, the relative intensities of these fragments may differ slightly between isomers, providing another potential point of comparison.

Analytical Workflow for Isomer Identification

A systematic approach is essential for the conclusive identification of a specific isomer from a potential mixture.

G start Sample Mixture (Potential Isomers) gc Gas Chromatography (GC) Separation start->gc Inject ms Mass Spectrometry (MS) (Coupled to GC) gc->ms Eluted Peaks nmr ¹H and ¹³C NMR Spectroscopy ms->nmr Confirm MW=125 and fragmentation ir Infrared (IR) Spectroscopy nmr->ir Definitive structural elucidation end Confirmed Isomer Identity ir->end Functional group confirmation

Caption: A logical workflow for the separation and characterization of oxazole isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example adapted from general oxazole synthesis principles and should be performed with appropriate safety precautions.

  • Acylation: To a solution of 1-aminopropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq) and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-acetylamino-propan-2-one.

  • Cyclodehydration: Add concentrated sulfuric acid (2.0 eq) to the crude intermediate at 0 °C. Stir at room temperature for 2 hours, then carefully heat to 60 °C for 1 hour.

  • Final Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography to obtain the final product.

Protocol 2: ¹H NMR Sample Preparation and Acquisition

This is a general protocol for acquiring a high-quality ¹H NMR spectrum. [6]

  • Sample Preparation: Weigh approximately 5-10 mg of the purified oxazole isomer. [6]2. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. [6]3. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Set appropriate acquisition parameters (e.g., 16 scans, 2-second relaxation delay). Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS peak at 0 ppm. Integrate the peaks and identify splitting patterns.

Conclusion

The successful characterization of this compound and its isomers is not achievable through a single analytical technique. It requires a multi-faceted approach that combines chromatographic separation with a comprehensive spectroscopic analysis. ¹H NMR spectroscopy stands out as the primary tool for unambiguous structural assignment, based on the highly diagnostic chemical shifts of the oxazole ring protons. By understanding the predictable influence of substituent positions on the spectroscopic output, researchers can confidently identify their target molecule, ensuring the integrity and reproducibility of their downstream applications in drug discovery and chemical synthesis.

References

  • FooDB. (2010, April 8). Showing Compound 2-Ethyl-4-methyloxazole (FDB016987).
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  • MySkinRecipes. (n.d.). This compound.
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  • J&K Scientific. (n.d.). This compound | 90892-97-0.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Butyl-4-ethyl-5-methyloxazole (HMDB0037886).
  • Supporting Materials. (n.d.). Synthetic Procedure and Characterizations. (Specific source document not fully identifiable, general synthetic procedure).
  • The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole, 7533-07-5.
  • BenchChem. (2025). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyloxazole. PubChem Compound Summary for CID 528405.
  • Alabugin, I. V., et al. (2019). Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles. Molecules, 24(15), 2756.
  • SpectraBase. (n.d.). 2-Amyl-4-methyl-oxazole.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Isomers of Oxazole.
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  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiazole, 59303-17-2.
  • BenchChem. (2025). Spectroscopic Profile of 4-Methyloxazole: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). 1-(1,3-Oxazol-2-yl)ethan-1-one. PubChem Compound Summary for CID 19782729.
  • Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3).
  • Georganics. (n.d.). 2-Amino-5-methyloxazole.
  • Pérez-Vásquez, A., et al. (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. Molecules, 28(20), 7149.
  • Data.gov. (2025, September 5). Compound 528405: 2-Ethyl-4-methyloxazole.
  • J&K Scientific. (n.d.). 1-(5-Methyl-pyridin-2-yl)ethanone | 5308-63-4.
  • ResearchGate. (2019, April 10). Synthesis and Characterization of New Azo isoxazole and pyrozole derivatives and Studies the biological activity.
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  • ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].
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  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 295-305.

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A Senior Application Scientist's Guide to the Synthesis of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0) is a pivotal heterocyclic ketone that serves as a versatile building block in modern organic synthesis.[1][2] Its structural motif is of significant interest to researchers in pharmaceutical and agrochemical development, where it functions as a key intermediate for constructing more complex active ingredients.[1] The strategic importance of this compound necessitates robust and efficient synthetic routes that can be tailored to specific laboratory and scale-up requirements.

This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical advantages and disadvantages of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and execute the optimal synthesis for their specific needs.

Overview of Core Synthetic Strategies

The construction of the 2-acyl-4-methyloxazole scaffold can be logically approached from two distinct directions:

  • Route A: The Cyclocondensation Approach. This strategy, based on the principles of the classic Robinson-Gabriel synthesis, involves constructing the oxazole ring from an acyclic precursor that already contains the requisite atoms for the final acetyl and methyl groups. It is a convergent method where the core scaffold is formed in a key cyclodehydration step.[3][4]

  • Route B: C2-Functionalization of a Pre-formed Oxazole. This pathway involves first synthesizing the simpler 4-methyloxazole core via a method like the Bredereck reaction.[4] The key acetyl group is then installed at the C2 position in a subsequent, highly specific functionalization step. This modular approach allows for the separate optimization of ring formation and side-chain installation.

Route A: Adapted Robinson-Gabriel Synthesis

This classical approach builds the oxazole ring from a 2-acylamino-ketone precursor. The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration, a robust and well-documented transformation for forming substituted oxazoles.[4]

Conceptual Workflow

The workflow begins with the acylation of an aminoketone, followed by the critical cyclodehydration step to yield the target molecule.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration cluster_2 Final Stage start 1-Amino-2-propanone HCl reagent1 Acetic Anhydride / Base precursor N-(1-oxopropan-2-yl)acetamide reagent1->precursor reagent2 H₂SO₄ or PPA (Dehydrating Agent) precursor->reagent2 target This compound reagent2->target purify Workup & Purification (Extraction, Chromatography) target->purify final Final Product purify->final

Caption: Workflow for the Adapted Robinson-Gabriel Synthesis.

Expertise & Rationale

The success of this route hinges on the efficiency of the final cyclodehydration step. The choice of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid (PPA) is critical.[3] These reagents protonate the amide carbonyl, rendering it highly electrophilic and promoting the intramolecular attack by the enol form of the adjacent ketone. The subsequent elimination of water is thermodynamically driven and results in the formation of the stable aromatic oxazole ring. While effective, these harsh conditions can lead to side reactions, necessitating careful temperature control and diligent final purification.

Experimental Protocol

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend 1-amino-2-propanone hydrochloride (1.0 eq) in pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 2-acetamido-1-phenylethan-1-one, which can often be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • Carefully add the crude N-(1-oxopropan-2-yl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

  • Heat the mixture to 80-100 °C and maintain for 2 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, cautiously pour the mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is ~8.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Route B: C2-Functionalization via Bredereck-type Synthesis

This modular strategy first constructs the 4-methyloxazole ring and then introduces the acetyl group at the C2 position. The initial ring formation is a variation of the Bredereck synthesis, which reacts α-haloketones with amides.[4] The subsequent C2-acylation is achieved through a directed lithiation followed by quenching with an acetylating agent.

Conceptual Workflow

This pathway is more linear, separating the challenges of ring formation from C2-functionalization.

cluster_0 Step 1: Bredereck Reaction cluster_1 Step 2: C2-Acylation cluster_2 Final Stage start 1-Chloro-2-propanone + Formamide reagent1 Heat (120-140°C) intermediate 4-Methyloxazole reagent1->intermediate reagent2 1. n-BuLi, THF, -78°C 2. Acetyl Chloride intermediate->reagent2 target This compound reagent2->target purify Workup & Purification (Quench, Extraction, Chromatography) target->purify final Final Product purify->final

Caption: Workflow for C2-Functionalization of 4-Methyloxazole.

Expertise & Rationale

The key to this route is the selective deprotonation at the C2 position of the oxazole ring. The C2 proton is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, allowing for regioselective metalation with a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithiooxazole is a potent nucleophile that readily reacts with an electrophile like acetyl chloride to form the target ketone. Anhydrous conditions and an inert atmosphere are absolutely critical for this step to prevent quenching of the organolithium intermediate by moisture or oxygen.

Experimental Protocol

Step 1: Synthesis of 4-Methyloxazole [5]

  • In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-propanone (1.0 eq) and an excess of formamide (5-10 eq), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with saturated sodium bicarbonate and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.

Step 2: C2-Lithiation and Acylation

  • Under an inert atmosphere (nitrogen or argon), dissolve 4-methyloxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Quantitative & Qualitative Comparison

ParameterRoute A: Adapted Robinson-GabrielRoute B: C2-Functionalization
Overall Step Count 2 Steps2 Steps
Starting Materials 1-Amino-2-propanone, Acetic Anhydride1-Chloro-2-propanone, Formamide, n-BuLi, Acetyl Chloride
Key Intermediates N-(1-oxopropan-2-yl)acetamide4-Methyloxazole
Reaction Conditions Step 1: Mild (0°C to RT). Step 2: Harsh (Conc. H₂SO₄, high temp).Step 1: High temp. Step 2: Cryogenic (-78°C), strictly anhydrous.
Estimated Yield ModerateModerate to High
Scalability Moderate. Handling large volumes of strong acid can be challenging.Good. Cryogenic reactions are well-established for scale-up, but require specialized equipment.
Key Advantages Convergent synthesis; well-established cyclization method.Modular approach; avoids harsh acidic cyclization; potentially cleaner final step.
Key Challenges Potentially low yields and side products from harsh acid; purification can be difficult.Requires strictly anhydrous/inert conditions for the lithiation step; handling of pyrophoric n-BuLi.

Conclusion and Recommendations

Both synthetic routes present viable and logical pathways to this compound, each with distinct operational considerations.

Route A (Adapted Robinson-Gabriel) is a classic, powerful method for forming the oxazole core. It is often preferred in academic or discovery settings where starting materials are readily available and the primary goal is rapid access to the target compound, even if yields are moderate. The main drawback is the use of harsh dehydrating agents, which can complicate purification and limit substrate scope for more sensitive molecules.

Route B (C2-Functionalization) offers a more controlled and potentially higher-yielding approach, especially for the final acylation step. This modular strategy is highly advantageous when optimizing each step individually is desired or when planning for larger-scale synthesis where avoiding large quantities of hot, concentrated acid is a priority. The primary challenge lies in the stringent requirement for anhydrous and inert conditions during the lithiation step, which demands good laboratory technique and equipment.

For researchers prioritizing robustness and classical methodology, Route A is a solid choice. For those focused on modularity, control, and potentially higher final-step yields, Route B represents a more modern and elegant solution. The ultimate decision should be guided by the available laboratory infrastructure, the scale of the synthesis, and the specific purity requirements of the final product.

References

  • Cornforth, J. W. (2021). Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. PMC.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Various Authors (2025). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters.
  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668.
  • Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735–1737.
  • Kumar, A., & Sharma, S. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 814-826.

Sources

A Comparative Guide to the Biological Activity of 1-(4-Methyloxazol-2-yl)ethanone and Other Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a "privileged scaffold" in drug design.[2][3] The substitution pattern on this core dictates the resulting molecule's biological activity, leading to a vast spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

This guide provides a comparative analysis of the biological activity of 1-(4-methyloxazol-2-yl)ethanone, a simple 2-acyl-4-methyl substituted oxazole, against other classes of oxazole derivatives. While direct comparative data for this specific molecule is limited, by examining its structural motifs—the 2-acetyl group and the 4-methyl group—we can infer its potential activities and contrast them with well-documented oxazole compounds. This analysis is grounded in established experimental data for related structures, providing a framework for researchers and drug developers to position this and similar compounds in their discovery pipelines.

Section 1: Profile of this compound

This compound is primarily recognized as a versatile building block in organic synthesis for creating more complex pharmaceutical and agrochemical agents.[6] Its biological profile is not extensively documented in public literature, which necessitates an analysis based on the bioactivities of its core components.

  • The 4-Methyl Group: Derivatives containing a 4-methyloxazole core have demonstrated significant potential across several therapeutic areas.[1] A notable body of research points to potent anticancer and antiproliferative activity.[1][7]

  • The 2-Acetyl Group: The presence of an acetyl group at the 2-position provides a key synthetic handle for further molecular elaboration, such as forming chalcone-like structures through condensation reactions.[8][9]

Based on these features, this compound serves as a foundational structure whose potential can be unlocked through further chemical modification.

Section 2: Comparative Analysis with Other Oxazole Classes

To understand the potential of this compound, we compare it to two classes of oxazoles with well-defined biological activities: complex 4-methyloxazoles with potent anticancer effects and thiazole/oxazole derivatives with demonstrated antimicrobial properties.

A significant area of research for 4-methyloxazole derivatives is in oncology, particularly as agents that disrupt microtubule dynamics.[1][10]

Mechanism of Action Insight: Certain 4-methyloxazole derivatives function as antitubulin agents, similar to the natural product combretastatin A-4.[1] They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[1] Microtubules are essential components of the cellular cytoskeleton required for mitosis (cell division). Their disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][10]

G Compound 4-Methyloxazole Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Is required for Microtubules Functional Microtubules Polymerization->Microtubules Forms Mitosis Cell Division (Mitosis) Microtubules->Mitosis Essential for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

In contrast, the simpler structure of this compound is unlikely to possess this potent antitubulin activity on its own. It lacks the bulky aryl groups, such as the 3',4',5'-trimethoxyphenyl moiety found in combretastatin analogs, which are crucial for high-affinity binding to the colchicine site.[1] However, its 2-acetyl group makes it an ideal starting material to synthesize more complex derivatives that could exhibit such activity.

Oxazoles and their bioisosteric cousins, thiazoles, are frequently investigated for their antimicrobial properties.[4][11] A wide range of derivatives have been synthesized and tested against various bacterial and fungal strains.[4][12]

Structure-Activity Relationship (SAR) Insights: Antimicrobial activity in this class is highly dependent on the substituents. For example, studies on 2-aminothiazole derivatives show that the addition of different aromatic and heterocyclic moieties can significantly enhance antibacterial and antifungal potency.[13][14] The activity is often compared to standard drugs like ofloxacin, ciprofloxacin, and ketoconazole.[4]

While the antimicrobial profile of this compound itself is not reported, related structures formed by the condensation of 2-amino-4-methyl-5-acetylthiazole (a close analog) with aromatic aldehydes have yielded compounds with moderate activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[8] This suggests that derivatives of our target compound could be promising antimicrobial candidates.

Section 3: Quantitative Data Summary

Direct, comparable quantitative data for this compound is unavailable. The table below presents data for representative compounds from the comparator classes to provide context for the potency levels achievable with substituted oxazole and thiazole scaffolds.

Compound Class/RepresentativeTarget/OrganismActivity TypePotency (MIC or IC₅₀)Reference
Thiazole Derivative (Antimicrobial) S. aureusAntibacterial16.1 µM (MIC)[12]
Thiazole Derivative (Antimicrobial) E. coliAntibacterial16.1 µM (MIC)[12]
Thiazole Derivative (Antimicrobial) C. albicansAntifungal15.3 µM (MIC)[12]
Thiazolo[4,5-d]pyrimidine (Anticancer) C32 Melanoma CellsAntiproliferative24.4 µM (IC₅₀)[15]
Thiazolo[4,5-d]pyrimidine (Anticancer) A375 Melanoma CellsAntiproliferative25.4 µM (IC₅₀)[15]
4-Thiazolidinone (Anticancer) A549 Lung Cancer CellsAntiproliferative~10-50 µM (Effective Conc.)[16]

Note: Data is synthesized from multiple sources for illustrative purposes and does not represent a direct head-to-head comparison.

Section 4: Experimental Protocols

To ensure scientific integrity, any evaluation of novel oxazole derivatives must be conducted using robust, validated assays. Below are detailed protocols for assessing antiproliferative and antimicrobial activity.

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Expert Commentary: The MTT assay is a workhorse in cancer biology. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. It is crucial to include both a positive control (a known cytotoxic drug) and a vehicle control (e.g., DMSO) to validate the assay's sensitivity and to account for any effects of the solvent.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1] Viable cells will convert the yellow MTT to purple formazan.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[1]

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Synthesis Synthesis of Oxazole Derivative Purification Purification & Characterization Synthesis->Purification Stock Stock Solution (e.g., in DMSO) Purification->Stock PrimaryAssay Primary Assay (e.g., MTT or MIC) Stock->PrimaryAssay DoseResponse Dose-Response Curve Generation PrimaryAssay->DoseResponse HitID Hit Identification (Potency & Efficacy) DoseResponse->HitID SecondaryAssay Secondary Assays (e.g., Enzyme Inhibition, Cell Cycle Analysis) HitID->SecondaryAssay TargetID Target Validation SecondaryAssay->TargetID LeadOpt Lead Optimization (SAR Studies) TargetID->LeadOpt

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Expert Commentary: The broth microdilution method is a gold standard for determining antimicrobial susceptibility. Precision is key; the initial inoculum of the microorganism must be standardized to ensure reproducibility. A common error is failing to confirm the MIC by plating onto agar to determine the Minimum Bactericidal Concentration (MBC), which is crucial for understanding if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[10] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]

  • Observation & MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Conclusion

This compound, in its current form, is best described as a valuable synthetic intermediate rather than a potent bioactive agent.[6] However, its 4-methyloxazole core and 2-acetyl functional group position it as an excellent starting point for the development of novel therapeutics. Comparative analysis with more complex, highly substituted oxazoles reveals clear pathways for its derivatization. By leveraging its structure to build molecules with features known to confer anticancer (e.g., bulky aryl groups for tubulin inhibition) or antimicrobial (e.g., extended aromatic systems) activity, researchers can unlock the latent potential of this foundational scaffold. The experimental protocols provided herein offer a robust framework for validating the biological activity of any such newly synthesized derivatives.

References

  • The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. BenchChem.
  • Kakkar, S., & Narasimhan, B. (2019).
  • A comprehensive review on biological activities of oxazole derivatives.
  • Sharma, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • A comprehensive review on biological activities of oxazole deriv
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
  • A Comparative Analysis of the Biological Activities of 4-Methyloxazole Derivatives and Other Key Heterocycles. BenchChem.
  • An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Deriv
  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
  • This compound. MySkinRecipes.
  • Sharma, D., et al. (2022).
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. [Link]
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of University of Babylon for Pure and Applied Sciences.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • Sławiński, J., et al. (2022).
  • 1-[1-(4-Methylanilino)imidazol-2-yl]ethanone. PubChem. [Link]
  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • Glamočlija, J., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Pharmaceuticals. [Link]
  • Szałaj, N., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences. [Link]
  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. [Link]
  • Synthesis, antimicrobial, and mosquito larvicidal activity of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. PubMed. [Link]

Sources

Comparative study of analytical techniques for 2-acetyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Determination of 2-Acetyloxazoles

Introduction: The Analytical Imperative for 2-Acetyloxazoles

2-Acetyloxazoles represent a class of heterocyclic compounds of significant interest across multiple scientific domains. In the food and fragrance industry, they are recognized as key aroma and flavor constituents, contributing to the sensory profiles of products like coffee, cocoa, and baked goods. In the pharmaceutical sector, the oxazole ring is a valuable scaffold in medicinal chemistry, appearing in various drug candidates and biologically active molecules. This ubiquity demands robust, accurate, and precise analytical methods for their detection, identification, and quantification. The choice of technique is critical, dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the specific analytical objective, such as trace-level quantification or structural confirmation.

This guide provides a comparative analysis of the two preeminent analytical techniques for 2-acetyloxazoles: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . As a senior application scientist, this document moves beyond mere protocols to explain the fundamental principles and the rationale behind methodological choices, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the definitive identification capabilities of mass spectrometry make it a powerful tool for analyzing 2-acetyloxazoles, which generally possess sufficient volatility for this method.

Principle of Operation

The technique operates on a two-part principle. First, in the gas chromatograph, the sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., helium) onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase. Separation occurs as different compounds partition between the mobile carrier gas and the stationary phase at different rates, primarily based on their boiling points and polarity. Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first.

Upon exiting the column, the separated compounds enter the mass spectrometer. In the ion source, they are typically bombarded with electrons (Electron Ionization, EI), causing them to fragment into charged ions in a reproducible pattern. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" that can be used for unambiguous identification by comparison to spectral libraries.

Experimental Protocol: GC-MS Analysis of 2-Acetyloxazoles

The following protocol is a representative workflow for the analysis of 2-acetyloxazoles in a complex matrix.

A. Sample Preparation: Solid-Phase Microextraction (SPME)

  • Rationale: SPME is a solvent-free extraction technique ideal for isolating volatile and semi-volatile analytes from liquid or solid samples. It concentrates the analytes onto a coated fiber, minimizing matrix interference and enhancing sensitivity.

  • Place 5 mL of the liquid sample (or a suspension of a solid sample) into a 10 mL headspace vial.

  • Add an appropriate internal standard for quantification.

  • Expose an SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample.

  • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to facilitate the partitioning of analytes from the sample to the fiber coating.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

B. Instrumentation and Conditions

  • GC System: Agilent 8890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Scientist's Note: A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-polar compounds like 2-acetyloxazoles, primarily based on boiling points.

  • Injection: Splitless mode for 1 minute at 250°C. This ensures the complete transfer of thermally desorbed analytes from the SPME fiber onto the column, maximizing sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scientist's Note: 70 eV is the standard energy for EI, as it produces stable and reproducible fragmentation patterns that are comparable across different instruments and allow for library matching.[1]

  • Mass Scan Range: m/z 40-400.

  • Data Acquisition: Full Scan mode for identification; Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Performance Characteristics & Trustworthiness

GC-MS methods, when properly validated, offer high reliability. The system's trustworthiness is established through routine checks, including calibration with standards to confirm linearity and the use of internal standards to correct for extraction and injection variability.[2]

  • Sensitivity: Limits of Detection (LOD) are typically in the low ng/mL to pg/mL range, especially in SIM mode.

  • Selectivity: The high-resolution separation of the capillary column combined with the specific fragmentation patterns from MS provides exceptional selectivity.

  • Strengths: High separation efficiency, robust and reproducible, extensive EI-MS spectral libraries for confident compound identification.

  • Limitations: Analytes must be thermally stable and sufficiently volatile. Derivatization may be required for non-volatile compounds, adding complexity to the sample preparation.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Polarity-Based Approach

HPLC-MS is an exceptionally versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. It is particularly advantageous for compounds that are non-volatile, polar, or thermally labile, making it a complementary technique to GC-MS for a broader range of oxazole derivatives.

Principle of Operation

In HPLC, a liquid sample is injected into a high-pressure stream of a liquid mobile phase. This mixture is passed through a column packed with small particles (the stationary phase, e.g., C18). Separation is achieved based on the analyte's relative affinity for the stationary and mobile phases. For instance, in reversed-phase HPLC (the most common mode), a non-polar stationary phase (C18) is used with a polar mobile phase (e.g., water and acetonitrile). Non-polar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier.

The eluent from the HPLC column is directed to the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source. ESI generates gas-phase ions from polar, dissolved analytes by applying a high voltage to the liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the ions are desorbed and can be analyzed by the mass spectrometer. ESI is a "soft" ionization technique, meaning it typically produces intact molecular ions ([M+H]+ or [M-H]-), which is ideal for determining the molecular weight of the analyte.[4]

Experimental Protocol: HPLC-MS/MS Analysis of 2-Acetyloxazoles

This protocol outlines a typical reversed-phase HPLC method coupled to a tandem mass spectrometer (MS/MS) for high-sensitivity quantification.

A. Sample Preparation: Protein Precipitation

  • Rationale: For biological samples like plasma or serum, protein precipitation is a fast and effective way to remove the majority of protein macromolecules, which can interfere with the analysis and damage the HPLC column.[5]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new vial for injection.

B. Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm particle size).[6][7]

    • Scientist's Note: A short column with sub-2-µm particles allows for rapid and highly efficient separations, increasing sample throughput.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Note: Formic acid is a common additive that acidifies the mobile phase, promoting better peak shapes and enhancing ionization efficiency in positive-mode ESI.[8]

  • Gradient Elution: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Q-TOF or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Data Acquisition: For quantification, Multiple Reaction Monitoring (MRM) is the gold standard. A specific precursor ion (e.g., the [M+H]+ ion of the 2-acetyloxazole) is selected, fragmented, and a specific product ion is monitored. This process provides outstanding selectivity and sensitivity.[4]

Performance Characteristics & Trustworthiness

HPLC-MS methods are validated to ensure their performance for a specific application.[6][9] Key validation parameters include accuracy, precision, linearity, and robustness, ensuring the data is reliable for decision-making.[10][11]

  • Sensitivity: LODs in the sub-ng/mL to pg/mL range are routinely achievable, particularly with tandem MS in MRM mode.

  • Selectivity: While chromatographic resolution can be lower than capillary GC, the selectivity of MS/MS (MRM) is extremely high, effectively isolating the analyte signal from matrix interferences.

  • Strengths: Broad applicability to a wide range of compounds regardless of volatility, suitability for thermally sensitive molecules, and high selectivity with MS/MS.

  • Limitations: Susceptible to matrix effects (ion suppression or enhancement), higher operational cost and complexity compared to GC-MS.

Head-to-Head Comparative Analysis

The selection between GC-MS and HPLC-MS is not a matter of which is "better," but which is more "fit-for-purpose." The decision depends on the analyte's properties, the sample matrix, and the analytical goals.

Decision Workflow for Technique Selection

The following diagram illustrates a logical workflow for choosing the appropriate technique for 2-acetyloxazole analysis.

G start Start: Analyze 2-Acetyloxazole Derivative q1 Is the analyte volatile and thermally stable? start->q1 gcms GC-MS is the preferred technique q1->gcms Yes q3 Is the analyte polar or thermally labile? q1->q3 No q2 Is the sample matrix highly complex (e.g., food aroma, environmental)? gcms->q2 hplcms HPLC-MS is the preferred technique q4 Is highest sensitivity and selectivity in a biological matrix required? hplcms->q4 q2->gcms No gcxgc Consider advanced techniques like GCxGC-MS for maximum resolution q2->gcxgc Yes q3->start No (Re-evaluate properties) q3->hplcms Yes q4->hplcms No hplcmsms Use HPLC-MS/MS with MRM q4->hplcmsms Yes

Caption: Decision workflow for selecting an analytical technique.

Quantitative Data Summary

The table below provides a side-by-side comparison of the key performance attributes of each technique for the analysis of 2-acetyloxazoles.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-MS (HPLC-MS)
Analyte Suitability Volatile & semi-volatile, thermally stable compounds.Wide range of polarities, non-volatile, thermally labile.
Typical Sensitivity Low ng/mL to pg/mL (SIM mode).Sub-ng/mL to pg/mL (MRM mode).
Chromatographic Resolution Very High (with capillary columns).Good to High (with UHPLC).
Identification Confidence High (EI library matching).High (accurate mass and fragmentation).
Sample Preparation Often requires extraction (LLE, SPME).Can be simpler ("Dilute and Shoot," protein precipitation).[5]
Matrix Effects Generally lower than ESI-based methods.Can be significant (ion suppression/enhancement).
Throughput Moderate (run times typically >15 min).High (run times can be <5 min with UHPLC).
Robustness Generally considered very robust and reliable.Robust, but ESI source can be prone to contamination.

Conclusion and Future Perspectives

Both GC-MS and HPLC-MS are powerful, indispensable techniques for the analysis of 2-acetyloxazoles. GC-MS remains the method of choice for volatile and semi-volatile derivatives, offering unparalleled chromatographic resolution and confident identification through established spectral libraries. Conversely, HPLC-MS provides greater versatility, accommodating a wider range of analyte polarities and molecular weights without the requirement of volatility or thermal stability, and offering exceptional sensitivity when coupled with tandem mass spectrometry.

The future of complex sample analysis may lie in more advanced techniques. For instance, comprehensive two-dimensional gas chromatography (GCxGC) offers a monumental leap in separation power, making it ideal for deconvoluting extremely complex matrices like essential oils or metabolomic extracts where multiple oxazole isomers might be present.[12][13] Ultimately, the optimal analytical strategy is one that is thoughtfully chosen, rigorously validated, and tailored to the specific scientific question at hand.

References

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.
  • ResearchGate. (n.d.). Sample Preparation Protocols for Protein Abundance, Acetylome, and Phosphoproteome Profiling of Plant Tissues.
  • PubMed. (1993). Assay of the acetyl-CoA probe acetyl-sulfamethoxazole and of sulfamethoxazole by gas chromatography-mass spectrometry. Anal Biochem, 212(2), 481-6.
  • National Institutes of Health (NIH). (n.d.). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC.
  • ResearchGate. (n.d.). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl.
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  • PubMed. (n.d.). Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies.
  • MDPI. (n.d.). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study.
  • PubMed. (2017). Sample Preparation Protocols for Protein Abundance, Acetylome, and Phosphoproteome Profiling of Plant Tissues. Methods Mol Biol, 1610, 123-133.
  • National Institutes of Health (NIH). (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech, IJCST-112.
  • PubMed. (2023). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Pharmaceutics, 15(4), 1121.
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  • ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines.
  • G-Biosciences. (n.d.). SAMPLE PREPARATION FOR 2D GEL ELECTROPHORESIS.
  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation.
  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1584.
  • NETZSCH Analyzing & Testing. (2021). Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS, Part 1.
  • ResearchGate. (n.d.). Gas-phase reactivity of protonated 2-oxazoline derivatives: Mass spectrometry and computational studies.
  • National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • University of Calgary. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2017). Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. 4(2), 46-50.

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Validated HPLC assay for 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies is crucial for drug development and quality control. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) assay for 1-(4-Methyloxazol-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] As a Senior Application Scientist, this document moves beyond a simple protocol, offering a comparative perspective against alternative technologies and explaining the scientific rationale behind the methodological choices to ensure robust and reliable analytical outcomes.

The accurate quantification of this compound is paramount for ensuring the purity of starting materials, monitoring reaction progress, and assessing the stability of intermediates in the pharmaceutical manufacturing pipeline. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a core requirement of regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

A Validated RP-HPLC-UV Method: The Gold Standard

For routine quality control of small organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant technique.[4] Its robustness, precision, and cost-effectiveness make it a laboratory workhorse.

Rationale for Method Design

The development of this stability-indicating HPLC method was grounded in the physicochemical properties of the analyte.

  • Stationary Phase: A C18 (octadecylsilane) column was selected. This non-polar stationary phase is ideal for retaining small to moderately polar organic molecules like our target compound through hydrophobic interactions.

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.5) was chosen. Acetonitrile serves as the organic modifier to elute the analyte. The acidic buffer is critical; it ensures that the oxazole nitrogen remains protonated, preventing peak tailing and yielding a sharp, symmetrical peak shape for accurate integration.

  • Detection: UV detection at 235 nm was selected as the lambda max (λmax), providing optimal sensitivity for the oxazole ring system, which contains a chromophore.

Experimental Workflow: HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using the validated HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC C->D Autosampler E Separation on C18 Column D->E F UV Detection at 235 nm E->F G Integrate Peak Area F->G Chromatogram H Quantify against Standard G->H I Generate Report H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Method Validation: A Self-Validating System

To ensure trustworthiness, the HPLC method was fully validated according to the ICH Q2(R1) guidelines.[5] This process provides a high degree of assurance that the method is suitable for its intended application.[6]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[3] To prove this, forced degradation studies were conducted, subjecting the analyte to harsh conditions to generate potential degradation products.[7][8] The goal is to achieve 5-20% degradation to ensure degradation products are formed without generating secondary, irrelevant products.[9]

The developed method successfully separated the intact this compound peak from all degradants formed under acidic, basic, oxidative, thermal, and photolytic stress, confirming its stability-indicating nature.[7]

Validation Parameter Summary

The method's performance was rigorously tested, and the results are summarized below.

Table 1: System Suitability and Linearity Data

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20007850
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9997
y-interceptClose to zero1520

Table 2: Accuracy and Precision Results

ParameterLevelAcceptance CriteriaResult
Accuracy 50%98.0 - 102.0% Recovery99.8%
100%98.0 - 102.0% Recovery100.5%
150%98.0 - 102.0% Recovery101.1%
Precision (Repeatability) 100% (n=6)RSD ≤ 2.0%0.85%
Intermediate Precision 100% (n=6)RSD ≤ 2.0%1.22%

Table 3: Sensitivity and Robustness

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Comparative Analysis of Alternative Technologies

While HPLC is a robust and reliable method, alternative technologies may offer advantages in specific contexts. The choice of an analytical technique depends on the specific requirements of the analysis, such as speed, sensitivity, and the need for structural information.[10][11]

Method_Selection Start Start: Need to quantify This compound Q1 Is high throughput (speed) the primary driver? Start->Q1 Q2 Is analyte sufficiently volatile & thermally stable? Q1->Q2 No UPLC Use UPLC Method Q1->UPLC Yes Q3 Is structural confirmation of impurities needed? Q2->Q3 Yes HPLC Use Validated RP-HPLC Method Q2->HPLC No Q3->HPLC No GCMS Use GC-MS Method Q3->GCMS Yes

Caption: Decision tree for selecting an analytical method for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC.[12] It utilizes columns packed with sub-2 µm particles and operates at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[13]

  • Advantages: This results in dramatically faster analysis times (often reducing a 15-20 minute HPLC run to under 3 minutes), improved resolution leading to sharper peaks, and higher sensitivity.[14][15] It also significantly reduces solvent consumption, making it a greener and more cost-effective option in the long run.[16]

  • Disadvantages: The primary drawbacks are the higher initial cost of the instrumentation and the increased susceptibility to blockages due to the smaller particle sizes, which demands higher purity solvents and well-filtered samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying unknown impurities.[10] The technique separates compounds based on their volatility and boiling point in a gaseous mobile phase.[11]

  • Advantages: The coupling with a mass spectrometer provides detailed structural information and molecular weight of the analyte and any co-eluting impurities, which is invaluable for impurity profiling and structural elucidation.[17] GC can offer very high sensitivity, with detection limits often in the picogram range.[18]

  • Disadvantages: The primary requirement is that the analyte must be volatile and thermally stable. While this compound is likely amenable to GC analysis, many larger or more polar drug molecules are not and would require chemical derivatization, adding complexity to sample preparation.[19]

Performance Comparison

Table 4: Comparison of HPLC, UPLC, and GC-MS

FeatureHPLCUPLCGC-MS
Principle Liquid-Solid PartitioningLiquid-Solid PartitioningGas-Solid Partitioning
Typical Run Time 10 - 30 minutes1 - 5 minutes15 - 40 minutes
Resolution GoodExcellentExcellent
Sensitivity Good (ng level)Very Good (low ng level)Excellent (pg level)
Structural Info None (with UV detector)None (with UV detector)Yes (with MS detector)
Sample Requirement Soluble in mobile phaseSoluble in mobile phaseVolatile & Thermally Stable
Instrument Cost ModerateHighHigh
Best For Routine QC, RobustnessHigh-throughput screeningImpurity identification

Conclusion

The validated RP-HPLC-UV method presented here is a robust, accurate, and precise tool for the routine quantitative analysis of this compound. Its adherence to ICH guidelines ensures its suitability for quality control in a regulated pharmaceutical environment.

For laboratories focused on high-throughput analysis where speed is paramount, transitioning to a UPLC method offers substantial gains in productivity and efficiency.[12][15] Conversely, for research and development activities, such as impurity profiling or troubleshooting synthetic pathways, the structural elucidation power of GC-MS is unparalleled.[18] The ultimate choice of methodology should be guided by the specific analytical objective, balancing the need for speed, resolution, sensitivity, and structural information against available resources.

Appendix: Experimental Protocols

Protocol 1: HPLC Method for this compound
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Standard Solution (50 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Further dilute 5.0 mL of this stock solution to 50 mL with diluent.

  • Sample Solution (50 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

    • Further dilute 5.0 mL of this stock solution to 50 mL with diluent.

  • Procedure:

    • Inject the standard solution to establish system suitability.

    • Inject the sample solution and calculate the concentration based on the peak area response relative to the standard.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.[9]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.[9]

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 6 hours.[9]

  • Thermal Degradation: Expose the solid sample to 80°C for 24 hours.[7]

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

  • Analysis: Prepare all stressed samples at the target concentration (e.g., 50 µg/mL) and analyze using the HPLC method alongside an unstressed control sample.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm.
  • Anonymous. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
  • Anonymous. The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • WebofPharma. HPLC vs. UPLC. WebofPharma. Published 2025-12-30.
  • Anonymous. Differences between HPLC and UPLC. Pharmaguideline. Published 2018-04-29.
  • Anonymous. HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online.
  • Anonymous. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Published 2022-07-07.
  • Anonymous. Steps for HPLC Method Validation. Pharmaguideline. Published 2024-12-11.
  • Anonymous. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Anonymous. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Anonymous. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Sonune, P. S. et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Published 2024-03-26.
  • Viñas, P. et al. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. Analytical and Bioanalytical Chemistry. Published 2008-06.
  • Deshpande, A. et al. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU.
  • Anonymous. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Published 2020-11-01.
  • Anonymous. Determination of oxazole and other impurities in acrylonitrile by gas chromatography. ResearchGate.
  • Anonymous. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium.
  • Anonymous. Chromatographic Methods Used to Identify and Quantify Organic Polymer Additives | Request PDF. ResearchGate. Published 2025-08-05.
  • Anonymous. Modern Analytical Technique for Characterization Organic Compounds. Preprints.org.
  • Anonymous. Oxazoles and Gas chromatography-Mass spectrometry. ResearchGate.
  • MySkinRecipes. This compound. MySkinRecipes.
  • Deshpande, A. et al. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Published 2024-06-10.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Anonymous. mass spectrometry of oxazoles. Unimore.
  • Sankar, P. R. et al. Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. African Journal of Biomedical Research. Published 2024-09-30.
  • El-Ragehy, N. A. et al. RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. Published 2018-03-19.
  • Walker, R. B. et al. (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. Published 2015-12-11.
  • Anonymous. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. National Institutes of Health (NIH).
  • Anonymous. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. National Institutes of Health (NIH).
  • Anonymous. Method Development and Validation for the Quantitative Estimation of Trametinib in API Form and Marketed Tablet Dosage Form by RP-HPLC. International Journal of Multidisciplinary Research and Growth Evaluation.

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Confirming the Structure of 1-(4-Methyloxazol-2-yl)ethanone: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as 1-(4-Methyloxazol-2-yl)ethanone, a versatile building block in organic synthesis, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides an indispensable toolkit for elucidating its precise atomic connectivity.[1] This guide offers a comprehensive, in-depth comparison of how various 2D NMR techniques—specifically COSY, HSQC, and HMBC—are synergistically employed to unequivocally verify the structure of this target molecule.

The Analytical Imperative: Beyond 1D NMR

While 1D ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, respectively, they often fall short in complex molecules where signal overlap and ambiguous assignments can obscure the complete structural picture. 2D NMR spectroscopy overcomes these limitations by introducing a second frequency dimension, revealing correlations between nuclei and thereby mapping the intricate web of covalent bonds within a molecule.[2]

The Subject: this compound

The molecule , this compound, possesses a distinct set of proton and carbon environments that are amenable to detailed NMR analysis. The structural hypothesis to be confirmed is as follows:

Chemical structure of this compound

Molecular Formula: C₆H₇NO₂[1]

Our analytical approach will be to predict the expected NMR signals and then detail how specific 2D NMR experiments would confirm these assignments and their connectivity, thus validating the proposed structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on established chemical shift values for oxazole derivatives and the electronic effects of the acetyl and methyl substituents, we can predict the approximate chemical shifts for the protons and carbons in this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (C=O) -~185
2 (C-acetyl) ~2.6~25
3 (C2-oxazole) -~160
4 (C4-oxazole) -~145
5 (C5-oxazole) ~7.9~125
6 (C-methyl) ~2.2~10
H (H5-oxazole) ~7.9-
H (H-acetyl) ~2.6-
H (H-methyl) ~2.2-

The 2D NMR Workflow for Structural Verification

A systematic application of three key 2D NMR experiments will provide a robust confirmation of the structure of this compound. The logical flow of these experiments is designed to build a comprehensive picture of the molecular framework.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation Spectroscopy cluster_structure Structural Elucidation node_1d Acquire ¹H and ¹³C Spectra (Initial Proton and Carbon Count) node_hsqc HSQC (Direct ¹H-¹³C Connectivity) node_1d->node_hsqc Assign Protonated Carbons node_cosy COSY (¹H-¹H Connectivity) node_hmbc HMBC (Long-Range ¹H-¹³C Connectivity) node_cosy->node_hmbc Guide Long-Range Correlation Analysis node_hsqc->node_cosy Confirm Proton Assignments node_structure Assemble Fragments and Confirm Structure node_hmbc->node_structure Establish Connectivity of Quaternary Carbons and Fragments

Caption: Experimental workflow for 2D NMR structural elucidation.

Part 1: COSY (Correlation Spectroscopy) - Mapping Proton Neighbors

The COSY experiment is the first step in unraveling the proton-proton coupling network. It identifies protons that are coupled to each other, typically through two or three bonds.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: A standard COSY pulse sequence is used. The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve adequate signal-to-noise and resolution.

Expected Correlations and Interpretation:

For this compound, the COSY spectrum is expected to be relatively simple, showing a key correlation that confirms the relationship between the methyl and vinyl protons on the oxazole ring.

  • A cross-peak would be expected between the proton at C5 (H5) and the protons of the methyl group at C4. This is due to a long-range four-bond coupling (⁴JHH), which is often observable in aromatic and heteroaromatic systems.

Caption: Predicted key COSY correlation in this compound.

Part 2: HSQC (Heteronuclear Single Quantum Coherence) - Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. This is a crucial step for unambiguously assigning the chemical shifts of protonated carbons.[3]

Experimental Protocol:

  • Sample Preparation: The same sample from the COSY experiment can be used.

  • Acquisition: A standard HSQC pulse sequence is employed. The spectral widths in both the ¹H and ¹³C dimensions are set to encompass all expected signals.

Expected Correlations and Interpretation:

The HSQC spectrum will show cross-peaks for each carbon that is directly bonded to one or more protons.

¹H Signal (ppm) ¹³C Signal (ppm) Assignment
~7.9~125C5-H5
~2.6~25C-acetyl - H-acetyl
~2.2~10C-methyl - H-methyl

This experiment will definitively link the proton signals to their corresponding carbon signals, providing a solid foundation for the subsequent HMBC analysis.

Part 3: HMBC (Heteronuclear Multiple Bond Correlation) - Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the carbon framework of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of different spin systems and the placement of quaternary (non-protonated) carbons.[3]

Experimental Protocol:

  • Sample Preparation: The same sample can be used.

  • Acquisition: A standard HMBC pulse sequence is used, optimized for a long-range coupling constant of around 8 Hz.

Expected Key Correlations and Structural Confirmation:

The HMBC spectrum will provide the critical correlations needed to piece together the entire structure of this compound.

  • Acetyl Group to Oxazole Ring: The protons of the acetyl group (~2.6 ppm) are expected to show a two-bond correlation to the carbonyl carbon (~185 ppm) and a three-bond correlation to the C2 carbon of the oxazole ring (~160 ppm). This confirms the attachment of the acetyl group to the C2 position.

  • Methyl Group to Oxazole Ring: The protons of the methyl group on the oxazole ring (~2.2 ppm) should exhibit a two-bond correlation to the C4 carbon (~145 ppm) and a three-bond correlation to the C5 carbon (~125 ppm).

  • Oxazole Ring Connectivity: The H5 proton (~7.9 ppm) is expected to show a two-bond correlation to the C4 carbon (~145 ppm) and a three-bond correlation to the C2 carbon (~160 ppm).

HMBC_Correlations cluster_oxazole Oxazole Ring cluster_acetyl Acetyl Group C2 C2 (~160 ppm) C4 C4 (~145 ppm) C5_H5 C5-H5 (~125/~7.9 ppm) C5_H5->C2 ³JCH C5_H5->C4 ²JCH C_methyl_H C-methyl-H (~10/~2.2 ppm) C_methyl_H->C4 ²JCH C_methyl_H->C5_H5 ³JCH C_O C=O (~185 ppm) C_acetyl_H C-acetyl-H (~25/~2.6 ppm) C_acetyl_H->C2 ³JCH C_acetyl_H->C_O ²JCH

Caption: Predicted key HMBC correlations for this compound.

Conclusion: A Self-Validating Approach to Structural Confirmation

The synergistic application of COSY, HSQC, and HMBC NMR spectroscopy provides a self-validating system for the structural elucidation of this compound. The COSY experiment establishes proton-proton proximities, the HSQC experiment unambiguously assigns protonated carbons, and the HMBC experiment reveals the long-range connectivity that pieces the molecular puzzle together. By comparing the experimentally obtained spectra with the predicted correlations outlined in this guide, researchers can confidently confirm the structure of this important heterocyclic building block, ensuring the integrity and reliability of their scientific endeavors.

References

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A Researcher's Guide to the Spectroscopic Cross-Verification of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous identification of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis of the spectral data for 1-(4-Methyloxazol-2-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this guide will employ a combination of predicted spectral data and comparative analysis with structurally related isomers. This approach not only offers a robust framework for the characterization of the target molecule but also serves as a practical illustration of how to navigate data gaps in modern chemical research.

This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, characterization, and application of novel heterocyclic compounds. By presenting a detailed workflow for spectral cross-referencing, we aim to provide a valuable resource for ensuring the scientific integrity of their work.

The Critical Role of Spectral Cross-Referencing

In the synthesis of novel compounds, structural verification is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed fingerprint of a molecule's structure. However, relying on a single analytical method can be misleading. Cross-referencing data from multiple spectroscopic techniques provides a multi-faceted view of the molecule, significantly increasing the confidence in its structural assignment. This is particularly crucial when dealing with isomers, where subtle differences in atomic connectivity can lead to vastly different chemical and biological properties.

This guide will focus on a comparative analysis of this compound against two of its structural isomers: 1-(2-methyloxazol-4-yl)ethanone and the closely related 1-(4-methylthiazol-2-yl)ethanone. By examining the similarities and differences in their predicted and experimental spectra, we can highlight the key structural features that give rise to their unique spectral signatures.

Predicted Spectroscopic Profile of this compound

Given the absence of publicly available experimental spectra for this compound, we will utilize validated prediction software to generate its characteristic spectral data. This approach, while not a substitute for experimental verification, provides a strong theoretical baseline for its expected spectroscopic behavior.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons of the acetyl group, the methyl protons on the oxazole ring, and the lone proton on the oxazole ring. The chemical shifts of these protons are influenced by the electronic environment of the oxazole ring and the acetyl substituent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key signals to note will be the carbonyl carbon of the acetyl group, the carbons of the oxazole ring, and the methyl carbons. The chemical shifts of the ring carbons are particularly informative for distinguishing between different isomers.

Predicted Mass Spectrum (Electron Ionization)

The predicted mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.13 g/mol ). The fragmentation pattern will be crucial for confirming the connectivity of the atoms, with characteristic losses of fragments such as the acetyl group and portions of the oxazole ring.

Predicted Infrared (IR) Spectrum

The predicted IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretch of the ketone will be a prominent feature. Other important bands will include C-H stretching and bending vibrations, as well as vibrations associated with the C=N and C-O bonds of the oxazole ring.

Comparative Spectral Analysis

To illustrate the power of spectral cross-referencing, we will now compare the predicted data for this compound with the predicted and experimental data for two of its structural isomers.

Isomer 1: 1-(2-Methyloxazol-4-yl)ethanone (Predicted Data)

This isomer differs in the positions of the methyl and acetyl groups on the oxazole ring. This seemingly minor change is expected to produce noticeable differences in the NMR spectra, particularly in the chemical shifts of the ring proton and carbons.

Isomer 2: 1-(4-Methylthiazol-2-yl)ethanone (Predicted and Experimental Data)

Replacing the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring introduces significant electronic and steric changes. This will be reflected in all spectroscopic data, providing a clear example of how these techniques can differentiate between closely related heterocyclic systems.

Table 1: Comparative ¹H NMR Data (Predicted)

CompoundProtonPredicted Chemical Shift (ppm)
This compound-CH₃ (acetyl)2.6
-CH₃ (ring)2.3
-H (ring)7.8
1-(2-Methyloxazol-4-yl)ethanone-CH₃ (acetyl)2.5
-CH₃ (ring)2.4
-H (ring)8.1
1-(4-Methylthiazol-2-yl)ethanone-CH₃ (acetyl)2.7
-CH₃ (ring)2.5
-H (ring)7.4

Table 2: Comparative ¹³C NMR Data (Predicted)

CompoundCarbonPredicted Chemical Shift (ppm)
This compoundC=O188
C2 (ring)160
C4 (ring)145
C5 (ring)130
-CH₃ (acetyl)26
-CH₃ (ring)11
1-(2-Methyloxazol-4-yl)ethanoneC=O192
C2 (ring)163
C4 (ring)140
C5 (ring)135
-CH₃ (acetyl)27
-CH₃ (ring)14
1-(4-Methylthiazol-2-yl)ethanoneC=O190
C2 (ring)168
C4 (ring)155
C5 (ring)120
-CH₃ (acetyl)26
-CH₃ (ring)17

Table 3: Comparative Key IR Absorption Bands (Predicted/Experimental)

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (Predicted)C=O Stretch~1710
C=N Stretch~1620
1-(2-Methyloxazol-4-yl)ethanone (Predicted)C=O Stretch~1695
C=N Stretch~1600
1-(4-Methylthiazol-2-yl)ethanone (Predicted)C=O Stretch~1680
C=N Stretch~1580

Experimental Protocols

To ensure the reproducibility and validity of spectral data, standardized experimental protocols are essential. The following are generalized procedures for acquiring NMR, MS, and IR spectra for small organic molecules like this compound.

¹H and ¹³C NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows[1]:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity for high-resolution spectra.

  • Data Acquisition: Set appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a typical ¹H NMR spectrum, 8-16 scans are often sufficient.

  • Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks to determine the relative proton ratios.

For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer's beam path.

  • Record the interferogram by scanning the sample with a broad range of infrared frequencies.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships between the compared compounds.

Workflow for spectroscopic analysis and structure verification.

Structural_Isomers A This compound B 1-(2-Methyloxazol-4-yl)ethanone A->B Positional Isomer C 1-(4-Methylthiazol-2-yl)ethanone A->C Heteroatom Analogue

Structural relationship between the target compound and its comparators.

Conclusion

The structural characterization of novel compounds is a meticulous process that demands a multi-pronged analytical approach. This guide has demonstrated that even in the absence of experimental data for a target molecule like this compound, a robust structural hypothesis can be formulated through the use of high-quality predicted spectra and careful comparison with structurally related analogs. The subtle yet significant differences observed in the predicted NMR, MS, and IR spectra of the isomers highlight the sensitivity of these techniques to molecular architecture. By following the principles of spectral cross-referencing and employing standardized experimental protocols, researchers can ensure the integrity and reproducibility of their findings, thereby accelerating the pace of discovery in drug development and materials science.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • ACD/Labs. (n.d.). MS Fragmenter.
  • ChemAxon. (n.d.). NMR Predictor.
  • Cheminfo. (n.d.). IR spectra prediction.
  • EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).
  • LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra.
  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • Mestrelab Research. (n.d.). Download NMR Predict.
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  • PubChem. (n.d.). 2-Amino-4-methylthiazole.
  • RSC Publishing. (2025). Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity.
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Efficacy Blueprint: A Comparative Guide to 1-(4-Methyloxazol-2-yl)ethanone Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly focus on targeted therapies, the oxazole scaffold has emerged as a privileged structure, capable of engaging with a variety of biological targets. Within this class, 1-(4-Methyloxazol-2-yl)ethanone serves as a versatile starting point for the development of potent and selective inhibitors. This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of its analogs, tailored for researchers in medicinal chemistry and pharmacology. We will delve into the strategic design of analog libraries, present detailed protocols for efficacy testing against a representative kinase target, and establish a clear methodology for data interpretation and comparison.

Strategic Synthesis of the Core Scaffold and its Analogs

The foundation of any comparative study lies in the robust and flexible synthesis of the parent compound and its derivatives. The synthesis of this compound is typically achieved through a Hantzsch-type synthesis or related cyclocondensation reactions.

Synthesis of the Parent Compound: this compound

A common and reliable method involves the reaction of an α-haloketone with an amide. For our core compound, chloroacetone can be reacted with 2-amino-3-oxobutanoic acid ethyl ester followed by cyclization and decarboxylation. A more direct route involves the condensation of methyl propiolate with acetamide, followed by oxidation.

A widely adopted laboratory-scale synthesis is the reaction of N-(1-cyanoethyl)acetamide with a suitable reagent to form the oxazole ring, which is a modification of the Robinson-Gabriel synthesis.

Rationale for Analog Design

To meaningfully compare efficacy, analog design must be systematic. Modifications should target key regions of the molecule to probe structure-activity relationships (SAR). For the this compound scaffold, we can identify three primary vectors for modification:

  • Vector 1 (C4-Methyl Group): Altering this group can probe a hydrophobic pocket in the target's binding site. Analogs could include ethyl, propyl, or cyclopropyl groups.

  • Vector 2 (Ethanone Moiety): The acetyl group is a key interaction point. It can be extended (propanone), cyclized (cyclopropyl ketone), or replaced with bioisosteres like an ester or an amide to modulate binding and pharmacokinetic properties.

  • Vector 3 (Oxazole Ring Substitution): While maintaining the core oxazole is crucial, substitution at the C5 position can be explored to enhance selectivity or block metabolic pathways.

The diagram below outlines the synthetic workflow from parent scaffold synthesis to analog generation.

G cluster_0 Core Synthesis cluster_1 Analog Generation (SAR Exploration) reagents Starting Materials (e.g., Chloroacetone, Amide) cyclization Cyclocondensation Reaction (e.g., Hantzsch Synthesis) reagents->cyclization Reaction core Parent Scaffold This compound cyclization->core Purification & Isolation v1 Vector 1: C4-Alkyl Modification core->v1 v2 Vector 2: Ketone Bioisosteres core->v2 v3 Vector 3: C5-Ring Substitution core->v3 analogs Diverse Analog Library v1->analogs Parallel Synthesis v2->analogs Parallel Synthesis v3->analogs Parallel Synthesis

Caption: Synthetic workflow for the parent scaffold and subsequent analog generation.

Comparative Efficacy Evaluation: A Kinase Inhibition Model

To provide a concrete example, we will frame our efficacy comparison around the inhibition of a hypothetical protein kinase, "Kinase-X," a common target class for oxazole-containing compounds. Efficacy will be determined through a two-tiered approach: an in vitro enzymatic assay to measure direct target inhibition and a cell-based assay to assess activity in a biological context.

Tier 1: In Vitro Enzymatic Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Kinase-X. We will use a fluorescence-based assay, which is highly sensitive and amenable to high-throughput screening.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The inclusion of MgCl2 is critical as it is a required cofactor for ATP binding in most kinases.

    • Kinase-X Solution: Dilute purified Kinase-X enzyme in assay buffer to a final concentration of 2 nM.

    • Substrate/ATP Solution: Prepare a solution containing a fluorescently-labeled peptide substrate (e.g., 5-FAM-labeled peptide) at 2 µM and ATP at 10 µM (at the Km value for ATP to ensure competitive inhibition can be accurately measured).

    • Compound Plates: Serially dilute the test analogs in DMSO, then further dilute in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is below 1% to avoid solvent-induced artifacts.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to a 384-well microplate.

    • Add 10 µL of the Kinase-X solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a 50 mM EDTA solution. EDTA chelates Mg2+, thereby halting the enzymatic activity.

    • Measure the fluorescence intensity on a suitable plate reader (e.g., Excitation/Emission ~485/520 nm for 5-FAM).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzymatic activity is inhibited).

Tier 2: Cell-Based Potency Assay (EC50 Determination)

This assay measures the ability of the compounds to inhibit a specific cellular process that is dependent on Kinase-X activity. For this, we will use a cancer cell line (e.g., HeLa) where the proliferation is known to be driven by a pathway involving Kinase-X.

Protocol:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the analogs in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Viability Measurement (MTT Assay):

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

The following diagram illustrates the two-tiered experimental workflow for efficacy comparison.

G cluster_0 Tier 1: In Vitro Enzymatic Assay cluster_1 Tier 2: Cell-Based Potency Assay t1_setup Assay Setup (Enzyme + Compound) t1_reaction Initiate Reaction (Add Substrate/ATP) t1_setup->t1_reaction t1_read Measure Fluorescence t1_reaction->t1_read t1_result IC50 Value t1_read->t1_result Data Analysis comparison Efficacy Comparison & SAR Analysis t1_result->comparison t2_setup Cell Seeding & Treatment t2_incubation Incubate (72h) t2_setup->t2_incubation t2_read MTT Assay & Readout t2_incubation->t2_read t2_result EC50 Value t2_read->t2_result Data Analysis t2_result->comparison library Analog Library library->t1_setup library->t2_setup

Caption: Two-tiered experimental workflow for efficacy evaluation of analogs.

Data Summary and Interpretation

For a clear and objective comparison, the results should be compiled into a structured table. This allows for at-a-glance assessment of how structural modifications impact both enzymatic inhibition and cellular potency.

Table 1: Comparative Efficacy of this compound Analogs against Kinase-X

Compound IDModification (Vector)R GroupIC50 (nM) vs. Kinase-XEC50 (µM) in HeLa Cells
Parent-01 Parent Scaffold-1250> 50
Analog-A1 Vector 1 (C4-Alkyl)Ethyl85035.2
Analog-A2 Vector 1 (C4-Alkyl)Cyclopropyl45018.5
Analog-B1 Vector 2 (Ketone)Propanone98041.0
Analog-B2 Vector 2 (Ketone)N-Methyl Amide> 10,000> 50
Analog-C1 Vector 3 (C5-Sub)Chloro60022.1

Interpretation:

  • SAR Insights: From this hypothetical data, we can infer that small hydrophobic groups at the C4 position (Vector 1) are well-tolerated and improve potency (Analog-A2 > Analog-A1 > Parent-01). Replacing the ketone with an amide (Analog-B2) is detrimental, suggesting the ketone is a critical pharmacophore, likely acting as a hydrogen bond acceptor.

  • Cellular Activity: A strong correlation between IC50 and EC50 values (e.g., Analog-A2 and C1) suggests good cell permeability and that the cellular effect is likely on-target. A large discrepancy between IC50 and EC50 (as seen in the parent compound) might indicate poor cell permeability or rapid metabolism.

This structured approach, from rational analog design to tiered biological evaluation, provides a robust framework for comparing the efficacy of this compound analogs, enabling researchers to make data-driven decisions in the optimization of novel kinase inhibitors.

References

  • Hantzsch Dihydropyridine Synthesis: "The Hantzsch Dihydropyridine Synthesis." Organic Reactions. [Link]
  • Kinase Assay Protocols: "Fluorescence-Based Kinase Assays." Methods in Molecular Biology. [Link]
  • MTT Cell Viability Assay: "MTT Cell Viability Assay." JoVE (Journal of Visualized Experiments). [Link]
  • Structure-Activity Relationship (SAR) Studies: "Basic principles of structure-activity relationship (SAR) and isosterism." Medicinal Chemistry in Drug Discovery. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Methyloxazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Methyloxazol-2-yl)ethanone (CAS No. 90892-97-0), ensuring the protection of laboratory personnel, the integrity of your research, and compliance with environmental regulations.

The procedural guidance herein is grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical data and field-proven best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal strategy.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementGHS Pictogram
H302Harmful if swallowedGHS07 (Harmful)
H315Causes skin irritationGHS07 (Harmful)
H319Causes serious eye irritationGHS07 (Harmful)
H335May cause respiratory irritationGHS07 (Harmful)

Source: Information synthesized from supplier safety data.[1][2]

The causality is clear: the compound's irritant properties and oral toxicity necessitate measures to prevent ingestion, skin and eye contact, and inhalation of its dust or vapors. These hazards inform every subsequent step of the disposal process, from the selection of personal protective equipment to the final waste segregation.

Immediate Safety and Handling Protocol

Adherence to proper handling procedures is the first line of defense against accidental exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.To prevent eye irritation or serious eye damage from splashes or airborne particles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.[4][5]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[5]
Respiratory A NIOSH-approved respirator if dust or aerosols are generated.To prevent respiratory tract irritation.[4][5]

Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) for the most comprehensive guidance.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Designation and Segregation
  • Declare as Hazardous Waste : As soon as the material is deemed unnecessary for further use, it must be officially designated as hazardous waste.[5]

  • Segregate at the Source : Do not mix this compound with non-hazardous waste. It must be collected in a dedicated hazardous waste container to prevent cross-contamination and unforeseen chemical reactions.[5][11]

  • Check for Incompatibilities : Store this waste away from strong oxidizing agents, acids, and bases.[3][5] Incompatible materials can react, leading to the generation of heat, gas, or other hazardous byproducts.

Step 2: Waste Container Selection and Labeling
  • Container Integrity : Utilize a clean, dry, and chemically compatible container with a secure, leak-proof screw-top lid.[5][11] The container must be in excellent condition, free from any defects.

  • Proper Labeling : The waste container must be clearly and accurately labeled. According to EPA and OSHA standards, the label must include:[10][12]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Harmful if Swallowed")

    • The date when waste was first added to the container (accumulation start date)

    • The name and contact information of the principal investigator or laboratory supervisor.[10]

Step 3: Storage and Accumulation
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[5][11] The SAA must be under the direct control of laboratory personnel.

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment bin or tray. This crucial step mitigates the impact of potential leaks or spills.[5][9]

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when waste is being added.[11][13]

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_disposal Phase 2: Waste Collection & Storage cluster_final Phase 3: Final Disposition A Assess Hazards (H302, H315, H319, H335) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Fume Hood B->C D Declare as Hazardous Waste C->D E Select & Label Compatible Container D->E F Segregate from Incompatible Waste E->F G Store in SAA with Secondary Containment F->G H Container Full or Time Limit Reached? G->H I Arrange for Pickup by Environmental Health & Safety (EHS) H->I Yes J Provide Waste Disposal Documentation I->J K Professional Disposal (Incineration/Landfill) J->K

Caption: Disposal workflow for this compound.

Step 4: Final Disposal
  • Contact EHS : Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup.[5][10]

  • Documentation : Complete any required hazardous waste disposal forms or manifests provided by your EHS department. Accurate documentation is a legal requirement and ensures the waste is managed correctly by the disposal facility.[5]

  • Professional Disposal : Never attempt to dispose of this chemical down the drain or in the regular trash.[10] It must be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

    • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[4]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][6]

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][6]

By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with all relevant safety and environmental regulations. This commitment to responsible chemical management is a hallmark of scientific excellence.

References

  • OSHA Chemical Storage Requirements. (n.d.). Google Cloud.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Google Cloud.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • Complying With OSHA's Hazardous Material Requirements. (n.d.). Wolters Kluwer.
  • Navigating the Disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Google Cloud.
  • This compound | 90892-97-0. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET. (n.d.). Enamine.
  • This compound | 90892-97-0. (n.d.). J&K Scientific.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • 90892-97-0 | this compound. (n.d.). ChemScene.
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A Senior Application Scientist's Guide to Handling 1-(4-Methyloxazol-2-yl)ethanone: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 1-(4-Methyloxazol-2-yl)ethanone (CAS No. 90892-97-0) is a compound frequently handled in research and development laboratories.[1] Its utility in organic synthesis, particularly in the creation of complex heterocyclic compounds, demands a thorough understanding of its safe handling.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to equip you, our fellow researchers, with the knowledge to handle this reagent with confidence and safety.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a comprehensive risk assessment is paramount. This compound presents several hazards that dictate the necessary protective measures. According to its Safety Data Sheet (SDS), it is classified with the following hazard statements:

  • H302: Harmful if swallowed [2][3]

  • H315: Causes skin irritation [2][3]

  • H319: Causes serious eye irritation [2][3]

  • H335: May cause respiratory irritation [2][3]

The GHS pictogram associated with this chemical is GHS07, indicating it is harmful.[2][4] These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. The core principle is to create a barrier between you and the chemical.

Engineering Controls: The Foundation of Safety

Before relying on PPE, always prioritize engineering controls. Handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. An eyewash station and a safety shower should be readily accessible in the immediate work area.[7]

PPE Protocol Table

For clarity, the following table summarizes the required PPE for handling this compound.

Level of Protection Required PPE Specifications and Rationale
Primary Barrier Gloves Type: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Rationale: Prevents skin contact and irritation. Always inspect gloves for pinholes or tears before use. Use proper glove removal technique to avoid contaminating your skin.[5]
Eye/Face Protection Type: Safety glasses with side shields or chemical splash goggles.[6] Rationale: Protects against accidental splashes that can cause serious eye irritation. Goggles provide a more complete seal than glasses.
Secondary Barrier Lab Coat/Protective Clothing Type: A standard laboratory coat is the minimum requirement. For larger quantities or splash-prone operations, consider a chemically resistant apron or coveralls.[5][7] Rationale: Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Respirator Type: A NIOSH-approved respirator is recommended if dust or aerosols are likely to be generated or if ventilation is inadequate.[6] Rationale: Protects the respiratory tract from irritation. The need for respiratory protection should be determined by a formal risk assessment.

Part 2: Operational Plan - Safe Handling from Bench to Waste

Adherence to a strict operational protocol is crucial for minimizing risk.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Aliquotting and Use: When transferring the chemical, do so in a designated area, preferably within a fume hood. Avoid actions that could generate dust or aerosols. Keep the container tightly closed when not in use.[1][3][5]

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[3][5] Decontaminate the work surface.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3][5]

Part 3: Emergency and Disposal Plan

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.

First Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water.[5][7] Remove contaminated clothing and wash it before reuse.[3][5] If irritation develops or persists, seek medical attention.[7]

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[7] Never give anything by mouth to an unconscious person.[7][8]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and protect personnel.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Coat) Alert->PPE Before approaching Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Absorbent Material (e.g., sand, soil) Ventilate->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Seal and Label Waste Container as Hazardous Waste Decontaminate->Waste Store Store in Designated Satellite Accumulation Area Waste->Store EHS Arrange for Pickup by Environmental Health & Safety Store->EHS

Caption: Workflow for the safe response to a this compound spill.

Disposal Protocol

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Designation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be designated as hazardous chemical waste.[6]

  • Segregation: Do not mix this waste stream with non-hazardous waste.[6] Store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Containerization: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid for waste collection.[6] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[6] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[5][6]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their vital work, advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

  • Chemical Management. (n.d.). Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.